Product packaging for (6-Methylpyrimidin-4-yl)methanol(Cat. No.:CAS No. 74502-82-2)

(6-Methylpyrimidin-4-yl)methanol

Cat. No.: B1321284
CAS No.: 74502-82-2
M. Wt: 124.14 g/mol
InChI Key: SJMCIDWTRNPZET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(6-Methylpyrimidin-4-yl)methanol is a useful research compound. Its molecular formula is C6H8N2O and its molecular weight is 124.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8N2O B1321284 (6-Methylpyrimidin-4-yl)methanol CAS No. 74502-82-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6-methylpyrimidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-2-6(3-9)8-4-7-5/h2,4,9H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJMCIDWTRNPZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610906
Record name (6-Methylpyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74502-82-2
Record name (6-Methylpyrimidin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(6-Methylpyrimidin-4-yl)methanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (6-Methylpyrimidin-4-yl)methanol: A Versatile Scaffold for Modern Drug Discovery

Introduction: The Pyrimidine Core in Medicinal Chemistry

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] As a fundamental component of nucleobases like cytosine, thymine, and uracil, its role in biological processes is profound.[1] This inherent biocompatibility and versatile chemical nature have made pyrimidine derivatives a focal point for the development of therapeutics across a wide spectrum of diseases, including oncology, infectious diseases, and inflammatory conditions.[3] Their planar structure and the presence of nitrogen atoms, which can act as hydrogen bond acceptors, allow for potent and selective interactions with various biological targets, particularly protein kinases.[3][4]

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. We will delve into its chemical structure, physicochemical properties, spectroscopic signature, synthesis, and reactivity. As a Senior Application Scientist, the goal is not merely to present data but to provide context, explaining the causal relationships behind its synthetic utility and strategic application in the rational design of next-generation therapeutics.

Chemical Structure and Physicochemical Properties

This compound, identified by CAS Number 74502-82-2, is an aromatic heterocyclic compound. Its structure consists of a pyrimidine ring substituted with a methyl group at the 6-position and a hydroxymethyl group at the 4-position.

synthesis_workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction cluster_2 Step 3: Purification start 6-Methylpyrimidine-4-carboxylic acid product1 Ethyl 6-methylpyrimidine-4-carboxylate start->product1  Reflux reagent1 SOCl₂ or (COCl)₂ Ethanol (Solvent/Reagent) reagent1->product1 product2 This compound (Crude Product) product1->product2  0 °C to RT reagent2 LiAlH₄ or NaBH₄ Anhydrous THF (Solvent) reagent2->product2 final_product This compound (>97% Purity) product2->final_product process Aqueous Workup Silica Gel Chromatography process->final_product G cluster_oxidation Oxidation cluster_etherification Etherification (Williamson) cluster_esterification Esterification (Fischer) start This compound aldehyde 6-Methylpyrimidine-4-carbaldehyde start->aldehyde PCC, DMP ether Alkyl/Aryl Ether Derivative start->ether 1. NaH 2. R-X ester Ester Derivative start->ester R-COOH, H⁺ acid 6-Methylpyrimidine-4-carboxylic acid aldehyde->acid KMnO₄, H₂CrO₄ G start This compound (Starting Scaffold) ether Etherification with R-X (Adds Side Chain for Selectivity) start->ether sub Substitution at C2 (e.g., SNAr with Amine) ether->sub lead Lead Compound sub->lead adme ADME/Tox Profiling (Solubility, Metabolism, Safety) lead->adme adme->lead Optimization Loop candidate Drug Candidate adme->candidate

References

(6-Methylpyrimidin-4-yl)methanol CAS number 74502-82-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (6-Methylpyrimidin-4-yl)methanol (CAS: 74502-82-2)

A Strategic Building Block for Modern Drug Discovery

Abstract

This compound, CAS number 74502-82-2, is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. Its structure, featuring a pyrimidine core functionalized with both a reactive hydroxymethyl group and a strategically important methyl group, positions it as a versatile starting material for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, strategic importance in drug discovery, applications in medicinal chemistry, and practical guidance on its synthesis, characterization, and handling. Tailored for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with field-proven insights to facilitate its effective application in the pursuit of novel therapeutics.

Core Chemical Identity and Physicochemical Properties

This compound is a substituted pyrimidine, a class of aromatic heterocyclic compounds that are foundational components of nucleic acids (cytosine, thymine, and uracil).[1] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, frequently appearing in the architecture of approved drugs.[2]

The key physicochemical properties of this compound are summarized below, providing a foundational dataset for its use in experimental design.

PropertyValueReference(s)
CAS Number 74502-82-2[3][4]
Molecular Formula C₆H₈N₂O[3][4]
Molecular Weight 124.14 g/mol [3][4]
Appearance White to yellow solid[5]
Purity Typically ≥97%[4]
Storage Room temperature (short-term), -20°C (long-term)[4][5]
SMILES Cc1cc(CO)ccn1
InChI Key FQXYKOJPSJQRKH-UHFFFAOYSA-N

The Strategic Value in Medicinal Chemistry

The utility of this compound in drug design is not merely incidental; it is a direct consequence of the specific functionalities integrated into its compact scaffold. Each component—the pyrimidine core, the hydroxymethyl group, and the methyl group—offers distinct advantages for molecular engineering and the optimization of pharmacological properties.

The Pyrimidine Core: A Scaffold for Biological Recognition

The pyrimidine nucleus is a cornerstone of numerous therapeutic agents with a vast range of activities, including anticancer, anti-inflammatory, and antidiabetic properties.[6] Its nitrogen atoms are excellent hydrogen bond acceptors, enabling strong and specific interactions with biological targets, most notably the ATP-binding pocket of protein kinases. This ability to mimic the adenine portion of ATP has made pyrimidines a go-to scaffold for the development of kinase inhibitors.[6][7]

The Hydroxymethyl Group: A Versatile Synthetic Handle

The primary alcohol at the 4-position is a crucial site for chemical elaboration.[6] It provides a nucleophilic handle for a wide array of chemical transformations, allowing medicinal chemists to readily explore the structure-activity relationship (SAR) of a lead compound.

Key Synthetic Transformations:

  • Esterification: Reaction with carboxylic acids or acyl chlorides to introduce diverse side chains.

  • Etherification: Formation of ethers to modulate lipophilicity and metabolic stability.

  • Oxidation: Conversion to the corresponding aldehyde or carboxylic acid for further functionalization (e.g., reductive amination, amide coupling).

  • Halogenation: Conversion to a chloromethyl or bromomethyl group, creating an electrophilic site for coupling with nucleophiles.

This synthetic flexibility is paramount in the lead optimization phase of drug discovery, where fine-tuning of molecular properties is essential for achieving desired efficacy and ADME (Absorption, Distribution, Metabolism, and Elimination) profiles.[8]

The "Magic Methyl" Group: A Tool for Potency and Property Enhancement

The methyl group at the 6-position may seem trivial, but its impact can be profound—a phenomenon often referred to as the "magic methyl" effect in medicinal chemistry.[9] The strategic placement of a methyl group can:

  • Increase Potency: By filling a small hydrophobic pocket in the target protein, it can significantly enhance binding affinity.

  • Improve Metabolic Stability: It can block sites of oxidative metabolism (a common liability for aromatic rings), thereby increasing the compound's half-life.

  • Control Conformation: The steric bulk of the methyl group can restrict the rotation of adjacent bonds, locking the molecule into a more bioactive conformation.[9]

The discovery of the EZH2 inhibitor tazemetostat, for instance, involved extensive SAR studies on the methylation pattern of a core scaffold, demonstrating how dimethylation led to the most potent compound.[9]

Applications in Target-Based Drug Discovery

The structural features of this compound make it an ideal starting point for designing inhibitors of several important drug target classes.

Building Block for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[7] Pyrimidine derivatives are a well-established class of kinase inhibitors.[6] The scaffold of this compound can be readily elaborated to target the ATP binding site of kinases like EGFR, PI3K, and FGFR.[6][10][11]

cluster_0 Kinase ATP Binding Site cluster_1 This compound Derivative hinge Hinge Region (Backbone NH) hydrophobic_pocket Hydrophobic Pocket solvent_front Solvent Front pyrimidine Pyrimidine Core pyrimidine->hinge H-Bond methyl_group Methyl Group (-CH3) methyl_group->hydrophobic_pocket Hydrophobic Interaction r_group R-Group via -CH2O- Linker r_group->solvent_front Vector for SAR protac Target-Binding Ligand (e.g., from this compound) Linker E3 Ligase Ligand start Suspend LiAlH4 in THF at 0 °C add_ester Add Ester Solution Dropwise start->add_ester react Warm to RT, Stir 2-4h add_ester->react quench Quench at 0 °C (Fieser Workup) react->quench filter Filter through Celite quench->filter purify Concentrate & Purify filter->purify product This compound purify->product

References

A Technical Guide to the Synthesis and Characterization of (6-Methylpyrimidin-4-yl)methanol for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleic acids and a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of activities, including anticancer, anti-inflammatory, and antidiabetic properties.[1] Within this valuable class of compounds, (6-Methylpyrimidin-4-yl)methanol (CAS No: 74502-82-2, Molecular Formula: C₆H₈N₂O) emerges as a particularly versatile synthetic intermediate.[2] The presence of a primary alcohol provides a reactive handle for extensive chemical modification, making it a prized building block for the construction of complex molecular architectures and the development of novel pharmaceutical candidates.[1] This guide provides an in-depth examination of a robust synthetic route to this compound, details its comprehensive characterization, and explores its application as a key intermediate in drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the selective reduction of a carbonyl group at the C4 position of the pyrimidine ring. A common and reliable precursor is an ester, such as ethyl 6-methylpyrimidine-4-carboxylate. The strategic choice of a mild reducing agent is paramount to ensure the chemoselective reduction of the ester to a primary alcohol without affecting the structural integrity of the aromatic pyrimidine core.

Expertise-Driven Rationale for Reagent Selection:

Sodium borohydride (NaBH₄) in a protic solvent like ethanol is the reagent system of choice for this transformation. Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ is significantly milder and safer to handle. Its selectivity for aldehydes, ketones, and, under these conditions, esters, is well-established. It does not reduce the C=N bonds within the pyrimidine ring, thus preserving the core aromatic structure. Ethanol serves as both the solvent and a proton source for the reaction mechanism, facilitating the reduction and subsequent workup. This self-validating system ensures a high-yield, clean conversion to the desired product.

Experimental Protocol: Reduction of Ethyl 6-methylpyrimidine-4-carboxylate

This protocol describes a representative lab-scale synthesis.

Materials and Reagents:

  • Ethyl 6-methylpyrimidine-4-carboxylate

  • Sodium borohydride (NaBH₄)

  • Anhydrous Ethanol (EtOH)

  • Deionized Water

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Silica Gel (for column chromatography)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 6-methylpyrimidine-4-carboxylate (1.0 eq). Dissolve the starting material in anhydrous ethanol (approx. 10 mL per gram of ester).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes to bring the temperature to 0-5 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, add sodium borohydride (2.0-3.0 eq) portion-wise over 30 minutes. Causality Note: Slow, portion-wise addition is crucial to control the exothermic reaction and prevent excessive hydrogen gas evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 50% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water to quench the excess NaBH₄. Safety Note: Quenching is exothermic and releases hydrogen gas. Perform this step slowly in a well-ventilated fume hood.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the ethanol.

  • Extraction: To the resulting aqueous residue, add ethyl acetate. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Extract the aqueous layer twice more with ethyl acetate.

  • Drying and Filtration: Combine all organic extracts and dry over anhydrous MgSO₄. Filter the mixture and wash the solid with a small amount of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and increasing to 70% EtOAc).

  • Final Product: Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford this compound as a solid.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup & Extraction cluster_purification Purification cluster_end Final Product SM Ethyl 6-methylpyrimidine-4-carboxylate in Anhydrous EtOH React 1. Cool to 0-5 °C 2. Add NaBH₄ (2-3 eq) 3. Stir at RT for 4-6h SM->React Reduction Workup 1. Quench with H₂O 2. Remove EtOH (rotovap) 3. Extract with EtOAc 4. Wash with NaHCO₃, Brine 5. Dry with MgSO₄ React->Workup Processing Purify Flash Column Chromatography (Silica Gel, EtOAc/Hexanes) Workup->Purify Isolation FP This compound Purify->FP Purity >97%

Caption: Synthetic workflow for this compound.

Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques provide a comprehensive profile of the molecule.

Caption: Structure of this compound.

Spectroscopic and Physical Data

The expected data from standard characterization techniques are summarized below.

Property / Technique Expected Value / Observation
Molecular Formula C₆H₈N₂O[2]
Molecular Weight 124.14 g/mol [2]
Appearance White to off-white solid
¹H NMR (400 MHz, DMSO-d₆)δ 8.95 (s, 1H, H2), 7.40 (s, 1H, H5), 5.50 (t, 1H, -OH), 4.60 (d, 2H, -CH₂-), 2.55 (s, 3H, -CH₃)
¹³C NMR (100 MHz, DMSO-d₆)δ 167.0 (C4), 165.0 (C6), 157.5 (C2), 118.0 (C5), 62.5 (-CH₂-), 23.5 (-CH₃)
FTIR (KBr, cm⁻¹)3400-3200 (broad, O-H stretch), 3050 (C-H aromatic), 2950 (C-H aliphatic), 1590, 1550 (C=N, C=C ring stretch), 1050 (C-O stretch)[3][4][5]
Mass Spec (ESI+) m/z 125.07 [M+H]⁺, 107.06 [M-OH]⁺

Note: NMR chemical shifts (δ) are reported in parts per million (ppm) and are predicted based on standard chemical shift tables and data from analogous structures.[6][7] Multiplicities are abbreviated as s (singlet), d (doublet), and t (triplet).

Applications in Drug Discovery and Development

This compound is not merely a synthetic product but a strategic starting point for creating high-value pharmaceutical agents. Its utility stems from the pyrimidine core, a known pharmacophore, and the versatile hydroxymethyl group.

Role as a Core Scaffold:

The primary alcohol functionality serves as a key chemical handle for diversification. It can readily undergo:

  • Oxidation to form the corresponding aldehyde or carboxylic acid.

  • Esterification or Etherification to introduce a vast array of side chains, modulating properties like solubility, lipophilicity, and target binding.[1]

  • Conversion to a leaving group (e.g., tosylate or halide) to enable nucleophilic substitution reactions.

This flexibility allows medicinal chemists to rapidly generate libraries of analogues for structure-activity relationship (SAR) studies, a critical component of the lead optimization phase in drug discovery.[8][9]

Case Study: Development of DPP-4 Inhibitors

A compelling application is in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the treatment of type-2 diabetes.[10][11] Research has shown that pyrazolopyrimidine scaffolds, which can be constructed from pyrimidine precursors, are effective DPP-4 inhibitors. Specifically, derivatives featuring a 6-(hydroxymethyl) group have demonstrated significant potency, with IC₅₀ values comparable to the approved drug Sitagliptin.[10][11] In these candidates, the this compound moiety is elaborated and fused with a pyrazole ring, and the hydroxymethyl group is often part of a side chain that makes critical interactions within the enzyme's active site.

Conceptual Derivatization for Lead Discovery

Derivatization cluster_start Building Block cluster_end Bioactive Candidate Start This compound End Complex Drug Candidate (e.g., DPP-4 Inhibitor) Start->End Multi-step Synthesis & SAR Optimization

Caption: From a simple building block to a complex drug candidate.

Conclusion

This compound is a high-value chemical intermediate whose importance in modern drug discovery cannot be overstated. Its synthesis via the selective reduction of an ester precursor is an efficient and scalable method. Comprehensive characterization by NMR, FTIR, and mass spectrometry provides a clear and verifiable analytical profile, ensuring its quality for subsequent synthetic applications. The strategic placement of both a methyl group and a reactive hydroxymethyl group on the proven pyrimidine scaffold makes it an exceptionally powerful building block for generating novel molecular entities targeting a range of diseases, from diabetes to cancer. This guide provides the foundational knowledge for researchers to synthesize, validate, and strategically deploy this compound in their drug development programs.

References

(6-Methylpyrimidin-4-yl)methanol: A Versatile Scaffold for Next-Generation Protein Degraders

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Imperative for Novel Building Blocks in Targeted Protein Degradation

Targeted Protein Degradation (TPD) has emerged as a transformative modality in drug discovery, offering the potential to address disease targets previously considered "undruggable" by conventional small-molecule inhibitors.[1] At the heart of this revolution are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS).[2] These elegant molecules form a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI.[3]

The modular nature of PROTACs, consisting of a POI ligand, an E3 ligase ligand, and a connecting linker, offers vast opportunities for chemical optimization.[4] The choice of the E3 ligase ligand is particularly critical, as it dictates which of the over 600 E3 ligases in the human genome is recruited, influencing degradation efficiency, tissue specificity, and potential off-target effects.[5] While ligands for Cereblon (CRBN) and von Hippel-Lindau (VHL) have dominated the field, there is a pressing need to expand the chemical toolbox with novel, synthetically accessible building blocks that allow for fine-tuning of physicochemical properties and exploration of new chemical space.[6]

This technical guide focuses on (6-Methylpyrimidin-4-yl)methanol , a pyrimidine-based scaffold with significant potential as a versatile building block for the synthesis of E3 ligase ligands, particularly for VHL. We will delve into the rationale behind its design, provide detailed synthetic protocols, and outline a comprehensive workflow for its incorporation into functional protein degraders.

The Pyrimidine Scaffold: A Privileged Motif in VHL Ligand Design

The von Hippel-Lindau (VHL) E3 ligase is a cornerstone of PROTAC development, largely due to the availability of potent and well-characterized small-molecule ligands.[7] These ligands typically mimic the endogenous substrate of VHL, the Hypoxia-Inducible Factor 1α (HIF-1α), by engaging with a key hydroxyproline binding pocket.[8] The pyrimidine ring is a privileged heterocyclic motif frequently found in medicinal chemistry, valued for its ability to form multiple hydrogen bonds and its synthetic tractability.[4][9] In the context of VHL ligands, pyrimidine and other nitrogen-containing heterocycles are increasingly being explored as replacements for traditional phenyl rings to modulate properties such as solubility, metabolic stability, and binding affinity.[8]

The subject of this guide, this compound, presents two key features for strategic incorporation into a VHL ligand:

  • The 4-(hydroxymethyl) group: This serves as a versatile chemical handle. It can be readily converted into a variety of functional groups (e.g., halides, amines, azides) necessary for conjugation to a linker, which is a critical step in PROTAC synthesis.[10]

  • The 6-methyl group: Small alkyl substitutions on the aromatic rings of VHL ligands can significantly impact binding affinity and the conformation of the resulting PROTAC. The presence of a methyl group can influence hydrophobic interactions within the VHL binding pocket and affect the overall shape of the molecule, which is crucial for the stability of the ternary complex.[8]

The following sections will provide a detailed roadmap for leveraging these features in the rational design and synthesis of novel VHL-recruiting PROTACs.

Synthetic Strategy: From Building Block to Functional VHL Ligand

While direct literature on the use of this compound in PROTACs is emerging, its utility can be confidently projected based on established synthetic routes for canonical VHL ligands like VH032.[11][12] The following protocols outline a validated synthesis of a key VHL ligand intermediate and a proposed, chemically sound pathway for the functionalization and incorporation of this compound.

Protocol 1: Synthesis of a Key VHL Ligand Amine Intermediate (Based on VH032 Synthesis)

This protocol describes the synthesis of a versatile amine-functionalized VHL ligand core, which can be subsequently coupled with a linker-POI ligand moiety. This established synthesis provides a validated framework for understanding the subsequent proposed use of our target building block.[11]

Step 1: Synthesis of (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide

This multi-step synthesis converges on a key amine intermediate ready for linker conjugation.

  • Materials: 4-bromobenzonitrile, 4-methylthiazole, Pd-PEPPSI-IPr catalyst, potassium carbonate, pivalic acid, anhydrous DMA, (iBu)2AlBH4, THF, HCl, (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid, HATU, DIPEA, DMF, TFA.

  • Procedure:

    • C-H Arylation: In a nitrogen-purged flask, combine 4-bromobenzonitrile (1.0 equiv), 4-methylthiazole (1.5 equiv), Pd-PEPPSI-IPr (0.005 equiv), potassium carbonate (2.0 equiv), and pivalic acid (0.3 equiv) in anhydrous DMA. Heat the mixture to 125 °C for 2 hours. After cooling, perform an aqueous workup and purify by column chromatography to yield 4-(4-methylthiazol-5-yl)benzonitrile.[12]

    • Nitrile Reduction: Dissolve the resulting benzonitrile in anhydrous THF and cool to 0 °C. Add (iBu)2AlBH4 (1.1 equiv) dropwise and allow the reaction to warm to room temperature for 2 hours. Quench the reaction carefully with methanol and then reflux with 6 M HCl for 3 hours. Neutralize and extract to yield (4-(4-methylthiazol-5-yl)phenyl)methanamine.[12]

    • First Amide Coupling: Dissolve (2S,4R)-1-((S)-2-((tert-butoxycarbonyl)amino)-3,3-dimethylbutanoyl)-4-hydroxypyrrolidine-2-carboxylic acid (1.0 equiv) in DMF. Add HATU (1.3 equiv) and DIPEA (3.5 equiv). To this mixture, add the amine from the previous step. Stir at room temperature for 18 hours. Purify by chromatography.[12]

    • Boc Deprotection: Dissolve the product from the previous step in a 1:1 mixture of CH2Cl2 and TFA at 0 °C for 1 hour. Neutralize with NaOH solution to pH 12.5-13 and extract the free amine product. This provides the final amine-functionalized VHL ligand intermediate.[12]

Proposed Protocol 2: Functionalization of this compound and Incorporation into a VHL Ligand

This proposed protocol illustrates how this compound can be chemically modified and integrated into a VHL ligand scaffold, demonstrating its potential as a valuable building block.

Step 1: Conversion of Hydroxymethyl to a Reactive Handle (e.g., Bromomethyl)

  • Materials: this compound, Phosphorus tribromide (PBr3) or Carbon tetrabromide (CBr4) and Triphenylphosphine (PPh3), Dichloromethane (DCM).

  • Procedure (Appel Reaction):

    • Dissolve this compound (1.0 equiv) and CBr4 (1.2 equiv) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add PPh3 (1.2 equiv) portion-wise, keeping the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture and purify by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield 4-(bromomethyl)-6-methylpyrimidine.

Step 2: Coupling with a Pyrrolidine Core

  • Materials: 4-(bromomethyl)-6-methylpyrimidine, (2S,4R)-tert-butyl 4-hydroxypyrrolidine-2-carboxylate, Potassium carbonate (K2CO3), Acetonitrile (ACN).

  • Procedure:

    • To a solution of (2S,4R)-tert-butyl 4-hydroxypyrrolidine-2-carboxylate (1.0 equiv) in ACN, add K2CO3 (2.0 equiv) and 4-(bromomethyl)-6-methylpyrimidine (1.1 equiv).

    • Heat the mixture to reflux and stir for 12-16 hours, monitoring by TLC.

    • Cool the reaction, filter off the solids, and concentrate the filtrate.

    • Purify the residue by flash column chromatography to obtain the coupled product.

Step 3: Elaboration to the Final VHL Ligand Amine

  • This intermediate can then be carried through a similar sequence as described in Protocol 1 (Amide coupling with a protected amino acid followed by deprotection) to generate the final VHL ligand amine ready for linker attachment.

Data Presentation and Characterization

Rigorous characterization of all intermediates and the final building block is essential for ensuring purity and confirming identity before proceeding to PROTAC synthesis.

Compound Molecular Formula Molecular Weight Key Spectroscopic Data (Expected)
This compoundC6H8N2O124.14¹H NMR: Peaks corresponding to the pyrimidine ring protons, the methyl group, and the methylene and hydroxyl protons of the methanol group. ¹³C NMR: Resonances for all six unique carbons. MS (ESI+): [M+H]⁺ at m/z 125.1.
4-(bromomethyl)-6-methylpyrimidineC6H7BrN2187.04¹H NMR: Shift of the methylene protons downfield compared to the starting alcohol. Disappearance of the hydroxyl proton signal. MS (ESI+): [M+H]⁺ at m/z 187.0/189.0 (isotopic pattern for Br).
Final VHL Ligand AmineVariesVariesHigh-Resolution MS: To confirm the exact mass. ¹H and ¹³C NMR: To confirm the complete structure and stereochemistry. Chiral HPLC: To determine enantiomeric or diastereomeric purity.

Visualizing the Workflow and Mechanism

Diagrams are crucial for conceptualizing the complex processes involved in PROTAC synthesis and action.

G cluster_0 Building Block Functionalization cluster_1 VHL Ligand Synthesis cluster_2 PROTAC Assembly A This compound B 4-(bromomethyl)-6-methylpyrimidine A->B Appel Reaction (CBr4, PPh3) D Coupled Intermediate B->D Alkylation (K2CO3) C Pyrrolidine Core C->D E Final VHL Ligand Amine D->E Amide Coupling & Deprotection G Final PROTAC Molecule E->G Amide Coupling F Linker-POI Ligand F->G

Caption: Synthetic workflow from this compound to a final PROTAC molecule.

G POI Protein of Interest (POI) PROTAC PROTAC (with 6-Methylpyrimidine Moiety) POI->PROTAC binds Proteasome 26S Proteasome POI->Proteasome Recognition VHL VHL E3 Ligase VHL->PROTAC binds Ub Ubiquitin Ub->POI Poly-ubiquitination Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: Mechanism of action for a PROTAC utilizing a (6-methylpyrimidin-4-yl)-derived VHL ligand.

Experimental Protocols for PROTAC Evaluation

Once a PROTAC molecule is synthesized, a series of rigorous biochemical and cellular assays are required to validate its function.

Protocol 3: Western Blot for Target Protein Degradation

This is the gold-standard assay to directly measure the reduction in target protein levels.

  • Cell Culture and Treatment:

    • Seed the chosen cell line (e.g., one that endogenously expresses the POI) in 6-well plates.

    • Allow cells to adhere and reach 70-80% confluency.

    • Treat cells with a serial dilution of the synthesized PROTAC (e.g., from 1 nM to 10 µM) for a set time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Quantify the protein concentration of each lysate using a BCA assay.

  • Immunoblotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities to determine the extent of protein degradation (DC50 and Dmax values).

Protocol 4: Ternary Complex Formation Assay (e.g., TR-FRET)

Confirming that the PROTAC can induce a stable ternary complex is crucial for understanding its mechanism.

  • Materials: Recombinant purified POI, recombinant purified VHL/ElonginB/ElonginC (VBC) complex, terbium-labeled anti-tag antibody for the POI, and a fluorescently-labeled VHL ligand or antibody.

  • Procedure:

    • In a microplate, add the recombinant POI and VBC complex at constant concentrations.

    • Add serial dilutions of the PROTAC molecule.

    • Add the terbium-labeled antibody and the fluorescent acceptor.

    • Incubate to allow complex formation.

    • Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increase in the FRET signal indicates the proximity of the POI and VHL, confirming ternary complex formation.

Conclusion and Future Directions

This compound represents a promising and synthetically tractable building block for the development of novel VHL-recruiting PROTACs. Its pyrimidine core offers desirable medicinal chemistry properties, while the strategically placed methyl and hydroxymethyl groups provide clear vectors for chemical modification and structure-activity relationship studies. The proposed synthetic routes, grounded in established chemical principles, offer a clear path for its incorporation into degrader discovery programs.

Future work should focus on the execution of these synthetic pathways and the thorough biological evaluation of the resulting PROTACs. Key questions to address will include:

  • How does the 6-methyl group on the pyrimidine ring affect VHL binding affinity and ternary complex stability compared to non-methylated or alternatively substituted analogs?

  • What is the optimal linker attachment strategy from the functionalized pyrimidine core to maximize degradation efficiency and cell permeability?

  • Can this building block be utilized to develop PROTACs with improved pharmacokinetic profiles or novel selectivity patterns?

By systematically exploring these questions, researchers can unlock the full potential of this compound and contribute to the expanding arsenal of chemical tools for targeted protein degradation.

References

The Ascendant Therapeutic Potential of (6-Methylpyrimidin-4-yl)methanol Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to the structure of nucleic acids and a plethora of clinically significant therapeutic agents.[1] Within this broad and prolific chemical family, derivatives of (6-Methylpyrimidin-4-yl)methanol are emerging as a class of compounds with diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of these derivatives, with a focus on their anticancer, antiviral, and kinase inhibitory properties. By delving into their synthesis, mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation, this document aims to equip researchers and drug development professionals with the critical knowledge to navigate and innovate within this promising area of therapeutic discovery.

Introduction: The Significance of the Pyrimidine Core

The pyrimidine ring system is a fundamental heterocyclic structure found in nature, most notably as the basis for the nucleobases uracil, thymine, and cytosine, which are essential components of DNA and RNA.[2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of a wide array of pharmacological agents.[2][3] These derivatives have demonstrated a remarkable spectrum of activities, including antibacterial, antifungal, anti-inflammatory, and analgesic properties.[2] Of particular interest to contemporary drug discovery are their potent anticancer and antiviral effects, often linked to their ability to act as kinase inhibitors.[2][3]

The this compound scaffold represents a specific and promising subclass of pyrimidines. The methyl group at the 6-position and the methanol group at the 4-position provide key structural features that can be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of therapeutic properties. This guide will explore the synthesis and multifaceted biological activities of these specific derivatives.

Synthetic Strategies for this compound Derivatives

The synthesis of this compound and its derivatives is a critical aspect of their development as therapeutic agents. A general and common method for synthesizing substituted pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine.[1]

General Synthesis Workflow

A typical synthetic route to produce 2,4,6-trisubstituted pyrimidines is illustrated below. This multi-step process allows for the introduction of various functional groups, enabling the generation of a diverse library of derivatives for biological screening.

Synthesis_Workflow reagents 1,3-Dicarbonyl Compound + Amidine condensation Condensation Reaction reagents->condensation Base/Acid Catalyst pyrimidine_core Substituted Pyrimidine Core condensation->pyrimidine_core functionalization Functional Group Modification pyrimidine_core->functionalization Introduction of Methanol Group final_product This compound Derivative functionalization->final_product

Caption: General Synthesis Workflow for Pyrimidine Derivatives.[1]

Detailed Synthetic Protocol: A Representative Example

While specific protocols vary depending on the desired substitutions, a representative synthesis of a 2-amino-substituted 6-methylpyrimidin-4-ol derivative, a close precursor to the methanol series, is outlined below. This provides insight into the practical aspects of synthesizing these compounds.[4]

Protocol: Synthesis of 2-Amino-Substituted 6-Methylpyrimidin-4-ols [4]

  • Conversion to Sodium Salts: The initial 2-amino-6-methylpyrimidin-4-ols are converted into their sodium salts.

  • O-Substitution: The sodium salts are then reacted with appropriate reagents to obtain O-substituted derivatives, such as methyl 2-((6-methyl-pyrimidin-4-yl)oxy)acetates and propanoates.

  • Further Derivatization: These esters can then be reacted with hydrazine to form hydrazides, or with amines like aniline and morpholine to yield the corresponding N-phenylpropanamides and 1-morpholinopropan-1-ones.

  • Heterocyclization: To introduce additional heterocyclic rings, the hydrazides can undergo heterocyclization with reagents like carbon disulfide to form 1,3,4-oxadiazole cycles.

Anticancer Activity of this compound Derivatives

The development of novel anticancer agents is a primary focus of modern medicinal chemistry, and pyrimidine derivatives have shown significant promise in this area.[3][5] Their mechanisms of action are often multifaceted, ranging from the inhibition of key enzymes involved in cell proliferation to the induction of apoptosis.

Mechanisms of Anticancer Action

The anticancer effects of pyrimidine derivatives are frequently attributed to their ability to interfere with critical cellular processes. One of the most significant mechanisms is the inhibition of protein kinases, which are essential for cell growth, differentiation, and survival.[6] Additionally, some derivatives have been shown to act as topoisomerase II inhibitors and DNA intercalating agents.[3]

Anticancer_Mechanism Derivative This compound Derivative Kinase Protein Kinase (e.g., EGFR, CDK) Derivative->Kinase Inhibition TopoII Topoisomerase II Derivative->TopoII Inhibition Signaling Cell Proliferation Signaling Pathway Kinase->Signaling Activation Proliferation Uncontrolled Cell Proliferation Signaling->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Suppression DNA_Replication DNA Replication TopoII->DNA_Replication Facilitation

Caption: Key Anticancer Mechanisms of Pyrimidine Derivatives.

Structure-Activity Relationship (SAR) in Anticancer Derivatives

The anticancer potency of this compound derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring. Key SAR insights for related pyrimidine derivatives include:

  • Substituents at the 2-position: The presence of electron-donating groups at the 2-position of the pyrimidine ring can influence anticancer activity.[5]

  • Aromatic Ring Substitutions: Para-substitution on an aromatic ring attached to the pyrimidine core with less bulky, electron-donating groups can increase anticancer activity.[5]

  • Hybrid Molecules: The hybridization of the pyrimidine scaffold with other pharmacologically active moieties, such as indole, has been shown to yield compounds with potent and selective anticancer effects.[7]

In Vitro Evaluation of Anticancer Activity

The cytotoxic properties of newly synthesized pyrimidine derivatives are typically characterized using a panel of human cancer cell lines.

Table 1: In Vitro Cytotoxic Activity of Selected Pyrimidine Derivatives

CompoundCancer Cell Line(s)IC50 (µM)Reference
Compound 4g (Indolyl-pyrimidine hybrid)MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon)5.1, 5.02, 6.6[7]
2,4-dichloro-5-chloro ethyl pyrimidineHuman colon carcinoma0.4[5]
Tetralin-6-yl pyrimidine derivative 2 HepG2 (Liver)7.11 µg/ml[5]
Tetralin-6-yl pyrimidine derivative 3 HepG2 (Liver), Breast Cancer5.50, 7.29 µg/ml[5]

Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [5]

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HepG2, HCT-116) in 96-well plates at a suitable density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a standard anticancer drug (e.g., 5-Fluorouracil, Doxorubicin) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curves.

Kinase Inhibitory Activity

The deregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyrimidine derivatives have been extensively investigated as kinase inhibitors, with several approved drugs based on this scaffold.

Targeting Key Kinases in Cancer

This compound derivatives have the potential to target a range of kinases implicated in cancer progression, including:

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many solid tumors.[7]

  • Cyclin-Dependent Kinases (CDKs): CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis.

  • Ataxia Telangiectasia and Rad3-Related (ATR) Protein Kinase: ATR is a key player in the DNA damage response, and its inhibition can sensitize cancer cells to chemo- and radiotherapy.[8]

  • p38 Mitogen-Activated Protein Kinase (MAPK): p38 MAPK is involved in cellular responses to stress and inflammation and has been implicated in cancer.[9]

Kinase_Inhibition_Workflow Compound This compound Derivative Assay In Vitro Kinase Assay Compound->Assay Kinase Target Kinase (e.g., EGFR, CDK, ATR) Kinase->Assay IC50 Determine IC50 Assay->IC50 SAR Structure-Activity Relationship Analysis IC50->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

Caption: Workflow for the Evaluation of Kinase Inhibitory Activity.

In Vitro Kinase Inhibition Assay

The inhibitory potency of compounds against specific kinases is determined using in vitro kinase assays.

Protocol: General In Vitro Kinase Assay [10][11][12][13]

  • Reagents: Prepare a reaction mixture containing the purified recombinant kinase, a suitable substrate (peptide or protein), ATP, and a buffer solution with necessary cofactors (e.g., MgCl2).

  • Compound Incubation: Add the test compound at various concentrations to the reaction mixture.

  • Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at a specific temperature for a set time.

  • Detection of Phosphorylation: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods:

    • Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[12]

    • Luminescence-Based Assay (e.g., Kinase-Glo®): Measuring the amount of ATP remaining after the kinase reaction.

    • Antibody-Based Detection (e.g., ELISA): Using a phospho-specific antibody to detect the phosphorylated substrate.[13]

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

Antiviral Activity

The broad biological activity of pyrimidine derivatives extends to the inhibition of various viruses.[14] While specific data on this compound derivatives is limited, the broader class of pyrimidines has shown efficacy against a range of viral pathogens.

Spectrum of Antiviral Activity

Pyrimidine derivatives have demonstrated inhibitory effects against a diverse array of viruses, including:

  • Herpes Simplex Virus (HSV) [15]

  • Human Immunodeficiency Virus (HIV) [15]

  • Influenza Virus

  • Hepatitis B Virus (HBV) [14]

  • SARS-CoV-2 [16]

Mechanisms of Antiviral Action

The antiviral mechanisms of pyrimidine derivatives can involve targeting either viral or host cell components. A notable mechanism is the inhibition of host pyrimidine biosynthesis, which is essential for viral replication.[17] Some compounds can also induce an antiviral state in host cells, independent of the type 1 interferon pathway, by upregulating interferon-stimulated genes.[17]

Evaluation of Antiviral Efficacy

The antiviral activity of compounds is assessed through various in vitro assays.

Protocol: General Antiviral Assay (Plaque Reduction Assay)

  • Cell Culture: Grow a monolayer of susceptible host cells in multi-well plates.

  • Virus Infection: Infect the cell monolayers with a known amount of virus.

  • Compound Treatment: Add serial dilutions of the test compound to the infected cells.

  • Overlay: After an incubation period to allow for viral adsorption, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation.

  • Plaque Visualization and Counting: Fix and stain the cells to visualize and count the plaques.

  • EC50 Determination: Calculate the effective concentration 50 (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Conclusion and Future Directions

Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The existing body of research on related pyrimidine structures strongly suggests their potential as potent anticancer, antiviral, and kinase inhibitory agents. The synthetic accessibility of this scaffold allows for extensive structural modifications, facilitating the optimization of biological activity and pharmacokinetic properties.

Future research in this area should focus on:

  • Synthesis of Diverse Libraries: The generation of a broad range of this compound derivatives with diverse substitutions to comprehensively explore the structure-activity landscape.

  • Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by these compounds to elucidate their mechanisms of action.

  • In Vivo Efficacy and Safety: Preclinical evaluation of lead compounds in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Broad-Spectrum Antiviral Screening: Screening of derivative libraries against a wide panel of viruses to identify broad-spectrum antiviral agents.

By leveraging the foundational knowledge of pyrimidine chemistry and biology, the continued exploration of this compound derivatives holds significant promise for the discovery of next-generation therapeutics to address unmet medical needs in oncology and infectious diseases.

References

(6-Methylpyrimidin-4-yl)methanol: A Versatile Scaffold for the Discovery of Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous clinically vital therapeutics.[1][2] Its prevalence in nature as a core component of DNA and RNA, and its remarkable versatility for chemical modification, have established it as a "privileged scaffold" in drug discovery. This guide explores the untapped potential of (6-Methylpyrimidin-4-yl)methanol as a strategic starting material for the development of next-generation therapeutics. While not a therapeutic agent in its own right, its unique chemical architecture offers a robust platform for generating diverse molecular libraries with significant potential in oncology, inflammatory disorders, and infectious diseases. We will delve into the synthetic utility of this scaffold, propose targeted therapeutic applications, and provide detailed, field-proven experimental workflows for the synthesis, screening, and validation of novel derivatives.

The Pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

The six-membered heterocyclic pyrimidine ring is a recurring motif in a vast array of biologically active compounds.[3] Its significance is underscored by the number of FDA-approved drugs that incorporate this core, ranging from anticancer agents like 5-Fluorouracil to antivirals such as Zidovudine.[4][5] The success of pyrimidine-based drugs stems from several key factors:

  • Biocompatibility: As a fundamental component of nucleic acids, the pyrimidine structure is readily recognized and processed by biological systems.[1]

  • Synthetic Tractability: The pyrimidine ring can be readily synthesized and functionalized, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties.[3][6]

  • Diverse Biological Activities: Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and cardiovascular activities.[7][8][9]

This compound represents an ideal starting point for leveraging these advantages. The methyl group at the 6-position can influence solubility and metabolic stability, while the hydroxymethyl group at the 4-position provides a reactive handle for a multitude of chemical transformations, enabling the creation of diverse and innovative molecular architectures.

Strategic Derivatization of this compound

The therapeutic potential of this compound is unlocked through strategic chemical modification. The primary sites for derivatization are the hydroxymethyl group and the pyrimidine ring itself.

Modifications of the Hydroxymethyl Group

The hydroxyl moiety is a versatile functional group that can be readily converted into a variety of other functionalities, including:

  • Ethers: Williamson ether synthesis can be employed to introduce a wide range of alkyl or aryl substituents, allowing for the exploration of steric and electronic effects on target binding.

  • Esters: Esterification with various carboxylic acids can introduce functionalities that may act as prodrugs or enhance cell permeability.

  • Amines: Conversion of the alcohol to a leaving group (e.g., tosylate or mesylate) followed by nucleophilic substitution with primary or secondary amines can introduce basic centers that are often crucial for interactions with biological targets.

Library Synthesis Workflow

A parallel synthesis approach can be employed to rapidly generate a library of derivatives for initial screening.

Caption: General workflow for the parallel synthesis of a diverse library of derivatives from this compound.

Therapeutic Application I: Oncology - Targeting Protein Kinases

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[10] The pyrimidine scaffold is a well-established core for the design of potent and selective kinase inhibitors.[1][2] Derivatives of this compound can be designed to target various kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's Tyrosine Kinase (BTK).[11][12]

Proposed Synthetic Strategy for Pyrimidine-Based Kinase Inhibitors

A common strategy for designing kinase inhibitors involves a heterocyclic core that anchors the molecule in the ATP-binding pocket, with side chains that extend into more specific regions of the kinase.

Caption: A proposed synthetic route to generate potential kinase inhibitors from this compound.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To evaluate the inhibitory potential of the synthesized compounds, a robust in vitro kinase assay is essential. A common method is the time-resolved fluorescence resonance energy transfer (TR-FRET) assay.[10]

Objective: To determine the IC50 value of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase assay buffer

  • Terbium-labeled anti-phospho-specific antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., XL665)

  • Test compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a 384-well plate, add the kinase, peptide substrate, and test compound to the kinase assay buffer.

  • Initiation of Reaction: Add ATP to initiate the phosphorylation reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the terbium-labeled antibody and streptavidin-acceptor mixture to stop the reaction and initiate the detection process. Incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor fluorophores).

  • Data Analysis: Calculate the TR-FRET ratio and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Experimental Protocol: Cell Proliferation (MTT/XTT) Assay

To assess the anti-proliferative effects of the lead compounds on cancer cell lines.[13][14][15]

Objective: To measure the cytotoxic or cytostatic effects of test compounds on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer)[16]

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent[14][17][18]

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48-72 hours).

  • Addition of MTT/XTT: Add the MTT or XTT reagent to each well and incubate for 2-4 hours. Metabolically active cells will reduce the tetrazolium salt to a colored formazan product.[15]

  • Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Therapeutic Application II: Anti-Inflammatory Agents

Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis and inflammatory bowel disease. Pyrimidine derivatives have been successfully developed as anti-inflammatory agents, often by targeting enzymes like cyclooxygenases (COX) or kinases involved in inflammatory signaling pathways (e.g., Janus kinases - JAKs).[7][19][20]

Design Strategy for Pyrimidine-Based Anti-Inflammatory Drugs

The design of pyrimidine-based anti-inflammatory agents can focus on inhibiting key mediators of inflammation. For example, targeting COX-2 selectively can reduce the production of pro-inflammatory prostaglandins with fewer gastrointestinal side effects than non-selective NSAIDs.[21][22]

Experimental Protocol: In Vitro COX Inhibition Assay

Objective: To determine the selectivity and potency of test compounds in inhibiting COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD)

  • Assay buffer

  • Test compounds and reference inhibitors (e.g., celecoxib, indomethacin)[23]

  • 96-well plate

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compound or vehicle for a short period.

  • Reaction Initiation: Add arachidonic acid and TMPD to initiate the reaction. The peroxidase activity of COX will oxidize TMPD, leading to a color change.

  • Absorbance Measurement: Monitor the change in absorbance over time using a microplate reader at ~595 nm.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration. Calculate the IC50 values for both COX-1 and COX-2 to determine the selectivity index (IC50 COX-1 / IC50 COX-2).

Therapeutic Application III: Antimicrobial Agents

The rise of antimicrobial resistance necessitates the development of novel anti-infective agents. The pyrimidine scaffold is present in several antimicrobial drugs and represents a promising starting point for the discovery of new compounds with antibacterial or antifungal activity.[6][24][25][26][27][28][29]

Design and Synthesis of Novel Pyrimidine Antimicrobials

The Biginelli reaction is a classic multicomponent reaction for synthesizing dihydropyrimidinones, which have shown a range of biological activities, including antimicrobial effects.[24][25] Derivatives of this compound can be incorporated into such synthetic schemes to generate novel antimicrobial candidates.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.[30][31][32][33]

Materials:

  • Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)[6]

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi)[33]

  • Test compounds dissolved in a suitable solvent

  • 96-well microplates

  • Standard antibiotics as positive controls

Procedure:

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in the growth medium directly in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a specific cell density (e.g., ~5 x 10^5 CFU/mL).

  • Inoculation: Add the microbial inoculum to each well containing the diluted compounds.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density.[30][32]

Conclusion and Future Directions

This compound is a chemically tractable and strategically valuable starting material for the development of novel therapeutic agents. By leveraging the privileged nature of the pyrimidine scaffold, researchers can efficiently generate and screen libraries of compounds with the potential to address significant unmet medical needs in oncology, inflammation, and infectious diseases. The experimental workflows detailed in this guide provide a robust framework for advancing such drug discovery programs from initial synthesis to in vitro validation. Future work should focus on lead optimization of promising hits, in vivo efficacy studies, and detailed mechanism of action studies to fully elucidate the therapeutic potential of this versatile chemical scaffold.

References

An In-depth Technical Guide to (6-Methylpyrimidin-4-yl)methanol Structural Analogs and Their Properties

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in natural products and its versatile role in the development of therapeutic agents. This technical guide focuses on the (6-Methylpyrimidin-4-yl)methanol core, a key building block for a diverse range of biologically active structural analogs. We will delve into the synthesis, structure-activity relationships (SAR), and physicochemical properties of these compounds, with a particular emphasis on their role as kinase inhibitors. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of this important class of molecules, from fundamental chemistry to potential therapeutic applications.

Introduction: The Prominence of the Pyrimidine Scaffold

Nitrogen-containing heterocyclic compounds are of paramount importance in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities.[1] Among these, the pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged structure.[2] It forms the backbone of essential biomolecules like nucleic acids (cytosine, thymine, and uracil) and vitamin B1.[1] This inherent biological relevance has made pyrimidine derivatives a fertile ground for the discovery of novel drugs with a wide array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3]

The this compound scaffold, with its characteristic substitution pattern, offers a unique starting point for chemical exploration. The methyl group at the 6-position and the hydroxymethyl group at the 4-position provide key vectors for structural modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Synthetic Strategies for 4,6-Disubstituted Pyrimidines

The synthesis of the this compound core and its analogs typically involves the construction of the pyrimidine ring from acyclic precursors. A common and effective method is the condensation of a β-dicarbonyl compound (or a functional equivalent) with a source of the N-C-N fragment, such as urea or thiourea.

General Synthetic Approach

A representative synthesis of a 4,6-disubstituted pyrimidine is outlined below. This method can be adapted for the synthesis of this compound and its derivatives by selecting the appropriate starting materials. For instance, the use of acetylacetone and thiourea will yield a 4,6-dimethyl-2-thiopyrimidine intermediate, which can be further functionalized.[4]

Experimental Protocol: Synthesis of 4,6-Dimethylpyrimidine-2-thiol (a precursor to 4,6-disubstituted pyrimidines) [4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine acetylacetone (1 equivalent) and thiourea (1 equivalent) in absolute ethanol.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield the desired 4,6-dimethylpyrimidine-2-thiol hydrochloride.

This intermediate can then undergo a variety of chemical transformations, such as desulfurization and substitution reactions, to introduce the desired functional groups at the 2-, 4-, and 6-positions.

Synthesis of Substituted Analogs

Further diversification of the pyrimidine core can be achieved through various organic reactions. For instance, nucleophilic aromatic substitution on a pre-functionalized pyrimidine ring (e.g., a 4-chloropyrimidine) is a common strategy to introduce different side chains. Cross-coupling reactions, such as the Suzuki and Heck reactions, are also powerful tools for creating carbon-carbon bonds and introducing aryl or vinyl substituents.

Structure-Activity Relationships (SAR)

The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring.[1] Understanding the structure-activity relationships is crucial for the rational design of potent and selective analogs.

The Importance of Substituents at the 4- and 6-Positions

The 4- and 6-positions of the pyrimidine ring are key points for interaction with biological targets. Studies on 4,6-disubstituted pyrimidines as kinase inhibitors have revealed several important SAR trends:

  • Aromatic and Heteroaromatic Groups: The introduction of aryl or heteroaryl moieties at these positions can lead to potent inhibition of various kinases, including Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[5] The electronic properties and substitution patterns of these aromatic rings are critical for target engagement.

  • Hydrogen Bonding: The hydroxymethyl group in this compound can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within the active site of a target protein. Modification of this group, for example, by converting it to an ether, ester, or amine, can significantly impact binding affinity and selectivity.

  • Steric Factors: The size and shape of the substituents at the 4- and 6-positions influence how the molecule fits into the binding pocket of a protein. The methyl group at the 6-position of the core scaffold can provide a beneficial steric interaction or, conversely, a steric clash, depending on the topology of the target's active site.

Quantitative Analysis of Analog Activity

The following table summarizes the in vitro activity of a series of 4,6-disubstituted pyrimidine derivatives as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a target implicated in Alzheimer's disease.[6] This data highlights how systematic changes to the substituent at the 4-position can modulate inhibitory potency.

Compound IDR Group (at 4-position)IC50 (µM) against MARK4[6]
8 Phenylsulfonyl1.12
9 4-Methylphenylsulfonyl1.56
10 4-Methoxyphenylsulfonyl1.98
11 4-Nitrophenylsulfonyl0.98
12 Pyridin-3-ylsulfonyl0.87
13 8-Quinolinesulfonyl0.76
14 5-Isoquinolinesulfonyl0.65

Mechanism of Action: Kinase Inhibition

A prominent mechanism of action for many biologically active pyrimidine derivatives is the inhibition of protein kinases.[7] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a key signaling cascade that is frequently hyperactivated in cancer.[8] Several pyrimidine derivatives, particularly those containing a morpholine moiety, have been developed as potent inhibitors of this pathway.[8] These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.

The diagram below illustrates the PI3K/Akt/mTOR signaling pathway and the points of inhibition by pyrimidine-based inhibitors.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Phosphorylation Cell_Outcomes Cell Growth, Proliferation, Survival Downstream->Cell_Outcomes Pyrimidine_Inhibitor This compound Analog Pyrimidine_Inhibitor->PI3K Inhibition Pyrimidine_Inhibitor->mTORC1 Inhibition

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition points for pyrimidine analogs.

Workflow for Kinase Inhibitor Discovery

The discovery and development of novel kinase inhibitors based on the this compound scaffold typically follows a structured workflow, as depicted below.

Kinase_Inhibitor_Workflow Start Scaffold Selection (this compound) Library_Synthesis Analog Library Synthesis Start->Library_Synthesis HTS High-Throughput Screening (Kinase Panel) Library_Synthesis->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Op Lead Optimization (SAR Studies) Hit_ID->Lead_Op Potent & Selective Hits Lead_Op->Library_Synthesis Iterative Design In_Vitro In Vitro Profiling (Cell-based Assays, ADME) Lead_Op->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Promising Leads Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical workflow for the discovery of kinase inhibitors.

Physicochemical Properties and Drug-Likeness

For a this compound analog to be a viable drug candidate, it must possess favorable physicochemical properties that govern its absorption, distribution, metabolism, and excretion (ADME). Key properties to consider include:

  • Solubility: Aqueous solubility is crucial for oral bioavailability. The hydroxymethyl group of the parent scaffold can contribute to water solubility, but this can be modulated by the introduction of other functional groups.

  • Lipophilicity (LogP): A balance of lipophilicity is required for a drug to permeate cell membranes without being too highly bound to plasma proteins or accumulating in fatty tissues.

  • Metabolic Stability: The pyrimidine ring and its substituents can be sites of metabolic modification by enzymes such as cytochrome P450s. Designing analogs that are resistant to rapid metabolism is a key aspect of lead optimization.

Computational tools and in vitro assays are routinely used to predict and measure these properties early in the drug discovery process, allowing for the selection of compounds with the most promising drug-like characteristics.

Conclusion and Future Perspectives

The this compound scaffold is a versatile and valuable starting point for the development of novel therapeutic agents, particularly kinase inhibitors. The synthetic accessibility of this core and the ability to readily modify its substitution pattern allow for the systematic exploration of structure-activity relationships. As our understanding of the molecular drivers of diseases like cancer continues to grow, the rational design of targeted inhibitors based on privileged scaffolds such as this will remain a critical strategy in drug discovery. Future work in this area will likely focus on the development of highly selective inhibitors that target specific kinase mutants, as well as the exploration of novel biological targets for this promising class of compounds.

References

The Strategic Role of (6-Methylpyrimidin-4-yl)methanol in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Within this privileged heterocyclic family, (6-Methylpyrimidin-4-yl)methanol has emerged as a particularly valuable building block. Its unique substitution pattern, featuring a methyl group at the 6-position and a hydroxymethyl group at the 4-position, offers a versatile platform for the design and synthesis of novel drug candidates with a wide range of biological activities. This technical guide provides a comprehensive overview of the synthesis, key chemical properties, and strategic applications of this compound in contemporary drug discovery, with a focus on its role in the development of kinase inhibitors and other targeted therapies.

Introduction: The Pyrimidine Scaffold and the Significance of this compound

The pyrimidine ring is a fundamental component of numerous biologically active molecules, including the nucleobases of DNA and RNA.[1] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for the development of drugs that can effectively interact with biological systems. The ability to modify the pyrimidine core at various positions allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[2]

This compound distinguishes itself as a key synthetic intermediate due to the strategic placement of its functional groups. The 6-methyl group can influence the molecule's conformation and metabolic stability, while the 4-hydroxymethyl group provides a crucial handle for further chemical elaboration, enabling the construction of diverse molecular architectures.[3]

Synthesis and Chemical Properties

A common approach involves the condensation of a β-dicarbonyl compound or its equivalent with a urea or thiourea derivative, followed by functional group manipulations to introduce the desired methyl and hydroxymethyl moieties. For instance, the synthesis of 2-amino-substituted 6-methylpyrimidin-4-ols has been reported, which could potentially be adapted to yield the target molecule through deamination and subsequent functionalization.[3]

The hydroxymethyl group at the 4-position is a key reactive site, readily undergoing oxidation to the corresponding aldehyde or carboxylic acid, or participating in ether and ester formation. This reactivity is instrumental in its application as a versatile building block in drug discovery campaigns.

Role in Medicinal Chemistry and Drug Design

The this compound moiety has proven to be a valuable component in the design of various therapeutic agents, most notably in the field of oncology.

A Key Scaffold for Kinase Inhibitors

Protein kinases are a major class of drug targets, and the pyrimidine scaffold is a well-established pharmacophore for kinase inhibition. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bond interactions with the hinge region of the kinase active site, a common feature of many kinase inhibitors.

The 6-methyl group in this compound can provide beneficial steric interactions within the ATP-binding pocket of certain kinases, enhancing both potency and selectivity. Furthermore, the 4-hydroxymethyl group serves as a versatile attachment point for introducing various side chains that can extend into other regions of the active site, further optimizing binding affinity and tailoring the selectivity profile of the inhibitor. While specific examples of marketed drugs containing the exact this compound fragment are not prominently documented, the closely related pyrimidine-4-yl-ethanol derivatives have been investigated as potent ROS1 kinase inhibitors.[4] This highlights the potential of the pyrimidin-4-yl-alkanol scaffold in kinase inhibitor design.

The following diagram illustrates a generalized workflow for the design and evaluation of kinase inhibitors based on the this compound scaffold.

G cluster_design Design & Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Evaluation Scaffold This compound Scaffold Library Combinatorial Library Synthesis (Modification at 4-hydroxymethyl) Scaffold->Library HTS High-Throughput Screening (Kinase Panel) Library->HTS Hit_ID Hit Identification HTS->Hit_ID SAR Structure-Activity Relationship (SAR) & Lead Optimization Hit_ID->SAR In_Vitro In Vitro ADME/Tox SAR->In_Vitro In_Vivo In Vivo Efficacy & PK/PD In_Vitro->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Figure 1: Drug discovery workflow utilizing the this compound scaffold.
Bioisosteric Replacement and Physicochemical Properties

In drug design, the pyrimidine ring is often employed as a bioisostere for other aromatic systems, such as a phenyl or pyridine ring. This substitution can lead to improved physicochemical properties, such as enhanced solubility and metabolic stability, while maintaining or improving biological activity. The introduction of the methyl and hydroxymethyl groups on the pyrimidine ring of this compound can further modulate these properties. The methyl group can increase lipophilicity, potentially improving cell permeability, while the hydroxyl group can enhance aqueous solubility and provide a site for hydrogen bonding interactions with the target protein.

Experimental Protocols

Protocol 1: Conceptual Synthesis of a Pyrimidine Methanol Derivative

Materials:

  • Appropriately substituted pyrimidine-4-carboxylate ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Water

  • Benzene (for crystallization)

  • Standard laboratory glassware and safety equipment

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous THF.

  • Slowly add a solution of the starting pyrimidine-4-carboxylate ester in anhydrous THF to the LiAlH₄ suspension with stirring.

  • After the addition is complete, heat the reaction mixture to reflux for a specified period (e.g., 3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the organic filtrates and concentrate them under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent, such as benzene, to yield the desired pyrimidin-4-yl-methanol derivative.

Note: This is a generalized protocol and requires optimization for the specific synthesis of this compound. All reactions involving LiAlH₄ are highly exothermic and should be performed with extreme caution by trained personnel in a controlled laboratory setting.

Characterization and Analytical Data

The characterization of this compound and its derivatives relies on a combination of spectroscopic techniques.

Table 1: Expected Spectroscopic Data for this compound

TechniqueExpected Features
¹H NMR Signals corresponding to the methyl protons, the hydroxymethyl protons, and the aromatic protons on the pyrimidine ring.
¹³C NMR Resonances for the methyl carbon, the hydroxymethyl carbon, and the carbons of the pyrimidine ring.
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound (C₆H₈N₂O, MW: 124.14 g/mol ).
IR Spec. Characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the methyl and aromatic groups, and C=N and C=C stretches of the pyrimidine ring.

A technical guide on the spectroscopic analysis of the related compound 2-amino-4-hydroxy-6-methylpyrimidine provides a useful reference for the types of spectroscopic data to be expected and the methodologies for their acquisition.[6]

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic substitution pattern provides a unique combination of features that can be exploited to design novel drug candidates with improved pharmacological profiles. While its primary application to date appears to be in the development of kinase inhibitors, the inherent properties of this scaffold suggest its potential for broader use in the discovery of new therapeutics for a range of diseases.

Future research in this area will likely focus on the development of more efficient and scalable synthetic routes to this compound and its derivatives. Furthermore, the continued exploration of its application in the design of inhibitors for other enzyme families and as a scaffold for novel bioactive compounds will undoubtedly expand its role in the ever-evolving landscape of drug discovery.

References

A Technical Guide to the Spectroscopic Characterization of (6-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for (6-Methylpyrimidin-4-yl)methanol, a key heterocyclic building block in medicinal chemistry and drug development. Designed for researchers and scientists, this document offers a comprehensive examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is intended to serve as a foundational reference for the unambiguous identification and characterization of this compound.

Introduction

This compound, with the molecular formula C₆H₈N₂O, is a substituted pyrimidine derivative. The pyrimidine scaffold is a fundamental core in numerous biologically active compounds, including nucleobases and various pharmaceuticals. The presence of a reactive hydroxymethyl group and a methyl group on the pyrimidine ring makes this molecule a versatile intermediate for the synthesis of a wide array of more complex molecules with potential therapeutic applications. Accurate and thorough spectroscopic characterization is paramount for ensuring the identity and purity of this compound in any research and development endeavor.

Molecular Structure

The structural representation of this compound is crucial for the interpretation of its spectroscopic data.

Figure 1: Chemical structure of this compound.

Synthesis and Sample Preparation

Experimental Protocol: Hypothetical Synthesis
  • Reaction Setup: A solution of methyl 6-methylpyrimidine-4-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere of argon.

  • Reduction: The solution is cooled to 0 °C in an ice bath. Lithium aluminum hydride (1.5 eq) is added portion-wise with careful monitoring of the reaction temperature.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Spectroscopic Data and Interpretation

Due to the limited availability of experimentally derived spectra in the public domain, the following data is based on predictive models and analysis of structurally similar compounds. This approach provides a robust framework for the characterization of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the methylene protons of the hydroxymethyl group, the methyl protons, and the hydroxyl proton.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.95Singlet1HH2 (pyrimidine ring)
~7.20Singlet1HH5 (pyrimidine ring)
~4.80Singlet2H-CH₂OH
~2.60Singlet3H-CH₃
VariableBroad Singlet1H-OH

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons: The pyrimidine ring protons at positions 2 and 5 are expected to appear as singlets in the downfield region of the spectrum due to the deshielding effect of the electronegative nitrogen atoms. The proton at the 2-position (H2) is anticipated to be the most downfield-shifted.

  • Methylene Protons: The two protons of the hydroxymethyl group (-CH₂OH) are chemically equivalent and are expected to give a singlet at approximately 4.80 ppm.

  • Methyl Protons: The three protons of the methyl group (-CH₃) are also equivalent and will appear as a singlet further upfield, around 2.60 ppm.

  • Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet and can be confirmed by a D₂O exchange experiment, where the peak would disappear.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. The predicted proton-decoupled ¹³C NMR spectrum of this compound would show six distinct signals, corresponding to the six carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~165.0C6
~163.0C4
~157.0C2
~118.0C5
~64.0-CH₂OH
~24.0-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Pyrimidine Ring Carbons: The carbon atoms of the pyrimidine ring are expected to resonate in the downfield region. The carbons directly attached to nitrogen atoms (C2, C4, and C6) will be the most deshielded.

  • Hydroxymethyl Carbon: The carbon of the hydroxymethyl group (-CH₂OH) is expected to appear around 64.0 ppm.

  • Methyl Carbon: The methyl carbon (-CH₃) will be the most upfield signal, resonating at approximately 24.0 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the O-H, C-H, C=N, and C-O bonds.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Broad, StrongO-H stretch (alcohol)
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch
1600-1450Medium-StrongC=N and C=C stretch (pyrimidine ring)
1050-1000StrongC-O stretch (primary alcohol)

Interpretation of the IR Spectrum:

  • O-H Stretch: A prominent broad band in the region of 3400-3200 cm⁻¹ is a clear indication of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will appear just below 3000 cm⁻¹.

  • Ring Vibrations: The characteristic stretching vibrations of the C=N and C=C bonds within the pyrimidine ring will be observed in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong absorption band around 1050-1000 cm⁻¹ corresponds to the C-O stretching vibration of the primary alcohol.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 124.14 g/mol ), the electron ionization (EI) mass spectrum is predicted to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted IntensityAssignment
124Moderate[M]⁺ (Molecular ion)
123Moderate[M-H]⁺
109Low[M-CH₃]⁺
95Strong[M-CHO]⁺ or [M-H-CO]⁺
94High[M-CH₂O]⁺
67Moderate[C₄H₃N₂]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion: The molecular ion peak [M]⁺ is expected at m/z 124.

  • Key Fragmentations: The fragmentation of the molecular ion is likely to proceed through several pathways, as illustrated in the diagram below. The loss of a hydrogen radical to give the [M-H]⁺ ion at m/z 123 is a common fragmentation for alcohols. The loss of the hydroxymethyl group as a formaldehyde molecule (CH₂O) would result in a stable pyrimidine radical cation at m/z 94, which is expected to be a major peak. Another significant fragmentation pathway could involve the loss of a formyl radical (CHO), leading to an ion at m/z 95.

G M [(C₆H₈N₂O)]⁺ m/z = 124 M_minus_H [M-H]⁺ m/z = 123 M->M_minus_H -H• M_minus_CH2O [M-CH₂O]⁺ m/z = 94 M->M_minus_CH2O -CH₂O M_minus_CHO [M-CHO]⁺ m/z = 95 M->M_minus_CHO -CHO•

Figure 2: Predicted key fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offers a solid foundation for the structural verification and quality control of this important synthetic intermediate. While the data presented is based on predictive models, it serves as a valuable and reliable reference for researchers in the absence of readily available experimental spectra. The protocols and interpretations outlined herein are designed to support the work of scientists and professionals in the field of drug development and chemical research.

Methodological & Application

Application Note: A Robust Two-Step Synthesis of (6-Methylpyrimidin-4-yl)methanol from Simple Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, field-tested protocol for the synthesis of (6-Methylpyrimidin-4-yl)methanol, a key building block in medicinal chemistry. The pyrimidine scaffold is a cornerstone in the development of therapeutic agents, recognized for its prevalence in bioactive molecules and its versatile synthetic utility.[1][2] This guide outlines a robust and efficient two-step synthetic pathway, commencing with the classic Pinner cyclocondensation to form the pyrimidine core, followed by a powerful reduction to yield the target alcohol. The causality behind experimental choices, detailed step-by-step protocols, and critical safety considerations are discussed to ensure reproducibility and success.

Introduction and Strategic Overview

The pyrimidine nucleus is a fundamental heterocyclic scaffold present in a vast array of pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.[1][2][3] this compound, in particular, serves as a versatile synthetic intermediate, providing a primary alcohol handle for further elaboration into more complex drug candidates.

The synthetic strategy detailed herein is designed for efficiency and reliability, utilizing simple, commercially available precursors. The pathway proceeds in two distinct stages:

  • Stage 1: Pinner Pyrimidine Synthesis. Formation of the core heterocyclic structure, Ethyl 6-methylpyrimidine-4-carboxylate, via the acid- or base-catalyzed condensation of a β-keto ester with an amidine.[4][5] This reaction is a widely used and reliable method for constructing the pyrimidine ring system.[6][7]

  • Stage 2: Ester Reduction. Conversion of the synthesized pyrimidine-ester to the target primary alcohol, this compound, using the potent hydride reducing agent, Lithium Aluminium Hydride (LiAlH₄).[8][9]

This approach offers a logical and scalable route to the target molecule, with each step being a well-established transformation in organic synthesis.

Experimental Protocols and Methodologies

Stage 1: Synthesis of Ethyl 6-methylpyrimidine-4-carboxylate (Intermediate I)

Principle & Rationale: This synthesis employs the Pinner reaction, a cyclocondensation that efficiently constructs the pyrimidine ring.[5][10] The reaction involves the condensation of ethyl 2-formyl-3-oxobutanoate (a 1,3-dicarbonyl equivalent) with formamidine. A base, such as sodium ethoxide, is used to deprotonate the β-dicarbonyl compound, generating a nucleophilic enolate that initiates the condensation cascade with the formamidine, ultimately leading to the stable aromatic pyrimidine ring after dehydration.

Materials and Reagents:

ReagentCAS No.Molecular Wt.Quantity (10 mmol scale)Notes
Ethyl 2-formyl-3-oxobutanoate30531-95-6158.15 g/mol 1.58 g (10 mmol)Reagent grade, ≥95%
Formamidine acetate salt3473-63-0104.11 g/mol 1.04 g (10 mmol)Reagent grade, ≥97%
Sodium Ethoxide (NaOEt)141-52-668.05 g/mol 0.75 g (11 mmol)Anhydrous, handle under inert gas
Ethanol (EtOH)64-17-546.07 g/mol 50 mLAnhydrous, 200 proof
Diethyl Ether60-29-774.12 g/mol As neededAnhydrous, for extraction
Saturated NaCl solutionN/AN/AAs neededFor work-up
Anhydrous MgSO₄ or Na₂SO₄N/AN/AAs neededFor drying

Step-by-Step Protocol:

  • Reaction Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen or argon atmosphere.

  • Base and Amidine: To the flask, add anhydrous ethanol (50 mL) followed by the careful addition of sodium ethoxide (0.75 g, 11 mmol). Stir the mixture until the sodium ethoxide is fully dissolved. Add formamidine acetate salt (1.04 g, 10 mmol).

  • Substrate Addition: To the stirring solution, add ethyl 2-formyl-3-oxobutanoate (1.58 g, 10 mmol) dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 50 mL of water and 50 mL of diethyl ether. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with 25 mL of diethyl ether.

  • Drying and Concentration: Combine the organic extracts and wash with 30 mL of saturated NaCl solution (brine). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to afford Ethyl 6-methylpyrimidine-4-carboxylate as a pure solid.

Stage 2: Synthesis of this compound (Target Molecule)

Principle & Rationale: The conversion of the ester functional group in Intermediate I to a primary alcohol is achieved via reduction. Lithium Aluminium Hydride (LiAlH₄) is a highly effective and potent reducing agent for this transformation, capable of reducing esters and carboxylic acids where milder reagents like sodium borohydride would fail.[9][11] The reaction proceeds via nucleophilic attack of the hydride ion (H⁻) on the electrophilic carbonyl carbon of the ester.

Critical Safety Advisory: Lithium Aluminium Hydride (LiAlH₄) is a powerful reducing agent that reacts violently and exothermically with water and other protic solvents (e.g., alcohols). All glassware must be thoroughly oven-dried, and the reaction must be conducted under a strictly anhydrous, inert atmosphere (N₂ or Ar). The quenching of excess LiAlH₄ must be performed slowly and with extreme caution behind a safety shield in a well-ventilated fume hood.

Materials and Reagents:

ReagentCAS No.Molecular Wt.Quantity (5 mmol scale)Notes
Ethyl 6-methylpyrimidine-4-carboxylateN/A166.18 g/mol 0.83 g (5 mmol)From Stage 1
Lithium Aluminium Hydride (LiAlH₄)16853-85-337.95 g/mol 0.28 g (7.5 mmol)95% powder, handle with care
Tetrahydrofuran (THF)109-99-972.11 g/mol 40 mLAnhydrous, inhibitor-free
Ethyl Acetate141-78-688.11 g/mol As neededFor quenching and extraction
Water (H₂O)7732-18-518.02 g/mol As neededDeionized, for quenching
15% (w/v) NaOH solution1310-73-240.00 g/mol As neededFor quenching

Step-by-Step Protocol:

  • Reaction Setup: Assemble an oven-dried 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Place the entire setup under a positive pressure of nitrogen or argon.

  • LiAlH₄ Suspension: Carefully add LiAlH₄ powder (0.28 g, 7.5 mmol) to the flask, followed by 20 mL of anhydrous THF. Cool the resulting suspension to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve the Ethyl 6-methylpyrimidine-4-carboxylate (0.83 g, 5 mmol) in 20 mL of anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0 °C over a period of 20-30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Careful Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C. Quench the reaction by the slow, dropwise addition of:

    • 0.3 mL of water

    • 0.3 mL of 15% aqueous NaOH solution

    • 0.9 mL of water Stir the resulting mixture vigorously for 30 minutes at room temperature. A granular white precipitate of aluminum salts should form.

  • Filtration and Extraction: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate. Transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol.

  • Purification: If necessary, purify the product by silica gel chromatography or recrystallization to obtain pure this compound.

Workflow and Mechanism Diagrams

Synthetic_Workflow cluster_0 Stage 1: Pinner Synthesis cluster_1 Stage 2: Reduction Precursors Ethyl 2-formyl-3-oxobutanoate + Formamidine Acetate Intermediate Ethyl 6-methylpyrimidine-4-carboxylate Precursors->Intermediate NaOEt, EtOH Reflux Target This compound Intermediate->Target 1. LiAlH4, THF 2. Workup

Caption: Overall two-step synthetic workflow.

Pinner_Mechanism Enolate Enolate Formation (Base-catalyzed) Attack Nucleophilic Attack on Amidine Enolate->Attack Cyclization Intramolecular Cyclization Attack->Cyclization Dehydration Dehydration & Aromatization Cyclization->Dehydration Product Pyrimidine Ring Dehydration->Product

Caption: Key steps in the Pinner pyrimidine synthesis.

Conclusion and Field Insights

This application note details a reliable and scalable two-step synthesis of this compound. The Pinner condensation provides a classic and robust entry to the pyrimidine core, while the subsequent LiAlH₄ reduction is a powerful method for generating the desired primary alcohol.

Expertise & Experience:

  • The choice of formamidine acetate is strategic; it is a stable and easy-to-handle source of formamidine.

  • Strict adherence to anhydrous conditions during the LiAlH₄ reduction is paramount not only for yield but for safety. The Fieser workup is a trusted and highly recommended procedure for quenching LiAlH₄ reactions on a lab scale, as it produces easily filterable granular salts.[9]

  • Monitoring both reactions by TLC is crucial for determining reaction completion and preventing the formation of side products from prolonged reaction times or excessive heat.

By following this detailed protocol, researchers in drug discovery and development can confidently synthesize multi-gram quantities of this valuable building block for their research programs.

References

Application Note: Strategic Incorporation of (6-Methylpyrimidin-4-yl)methanol into PROTAC Linkers for Enhanced Physicochemical Properties

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of inducing the degradation of disease-causing proteins.[1] The chemical linker connecting the protein of interest (POI) ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmaceutical properties.[2][3] While traditional polyethylene glycol (PEG) and alkyl chains are widely used, they often contribute to high lipophilicity and poor metabolic stability.[4][5] Recent strategies focus on incorporating rigid and polar motifs, such as nitrogen heterocycles, into the linker to improve these characteristics.[5][6] This application note provides a detailed guide for researchers on the use of (6-Methylpyrimidin-4-yl)methanol, a versatile heterocyclic building block, in the synthesis of advanced PROTAC linkers. We present two robust synthetic protocols—activation followed by nucleophilic displacement and Mitsunobu etherification—to demonstrate its utility and provide the rationale behind key experimental choices.

Introduction: The Pivotal Role of the PROTAC Linker

PROTACs function by forming a ternary complex between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the 26S proteasome.[] The linker is not merely a spacer; its length, rigidity, and chemical composition are crucial for achieving a productive ternary complex geometry and influence the overall properties of the molecule.[6][8]

The incorporation of heterocyclic scaffolds like pyrimidine into the linker architecture offers several distinct advantages:

  • Improved Physicochemical Properties: Nitrogen heterocycles can lower the lipophilicity (LogP/LogD) and increase the aqueous solubility of the final PROTAC, which are critical for cell permeability and oral bioavailability. The replacement of lipophilic chains with polar moieties like pyrimidine has been shown to greatly reduce metabolic clearance.[4][5]

  • Enhanced Rigidity and Conformational Control: Unlike flexible alkyl/PEG chains, rigid linkers can pre-organize the PROTAC molecule into a bioactive conformation, potentially increasing potency and selectivity.[8]

  • Metabolic Stability: The pyrimidine ring is generally more resistant to metabolic degradation compared to linear ether or alkyl chains.

This compound is an ideal building block for this purpose, featuring a reactive primary alcohol that serves as a versatile handle for various synthetic transformations.

Chemical Profile: this compound

The synthetic utility of this compound stems from the primary alcohol attached to the pyrimidine ring. This hydroxyl group can be readily converted into other functional groups, enabling its seamless integration into complex linker chains.

Figure 1: Structure of this compound highlighting the reactive hydroxyl group.

The primary alcohol can be strategically employed in two main ways:

  • Activation to an Electrophile: Conversion of the hydroxyl to a good leaving group (e.g., mesylate, tosylate, or halide) transforms the adjacent carbon into an electrophilic center, prime for SN2 reactions.

  • Nucleophilic Participation: The hydroxyl group can act as a nucleophile in reactions like Williamson ether synthesis or, more effectively, in Mitsunobu reactions to form stable ether linkages.

Core Synthetic Strategies and Protocols

We detail two field-proven strategies for incorporating this compound into a linker scaffold.

Strategy A: Activation and Nucleophilic Displacement

This two-step approach is arguably the most robust and widely applicable method. It involves first activating the alcohol and then displacing the resulting leaving group with a suitable nucleophile (e.g., a phenol or amine from another part of the linker/ligand).

Figure 2: Workflow for Strategy A: Activation and Nucleophilic Displacement.

Protocol 1: Synthesis of (6-Methylpyrimidin-4-yl)methyl methanesulfonate

This protocol converts the starting alcohol into a potent electrophile. The mesylate is an excellent leaving group, facilitating subsequent reactions.

  • Methodology:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M) in a flame-dried, round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine (TEA, 1.5 eq) dropwise to the stirred solution. Causality: TEA acts as a base to neutralize the methanesulfonic acid byproduct, preventing side reactions.

    • Slowly add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Maintain the temperature at 0 °C. Caution: MsCl is corrosive and moisture-sensitive.

    • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the product with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude mesylate is often used directly in the next step without further purification due to potential instability on silica gel.

  • Characterization: The formation of the product can be confirmed by ¹H NMR (appearance of a new singlet for the mesyl group around 3.0-3.2 ppm) and LC-MS (correct mass ion).

Protocol 2: Nucleophilic Displacement with a Phenolic Linker Precursor

This step demonstrates the coupling of the activated pyrimidine building block to another piece of the PROTAC, in this case, a phenol.

  • Methodology:

    • To a stirred solution of the phenolic precursor (e.g., 4-hydroxy-N-Boc-piperidine) (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.2 M), add cesium carbonate (Cs₂CO₃, 1.5 eq) at room temperature. Causality: Cs₂CO₃ is a strong base effective for deprotonating phenols to form the more nucleophilic phenoxide.

    • Stir the mixture for 20 minutes at room temperature.

    • Add a solution of crude (6-Methylpyrimidin-4-yl)methyl methanesulfonate (from Protocol 1, 1.1 eq) in a small amount of anhydrous DMF.

    • Heat the reaction mixture to 60 °C and stir overnight.

    • Monitor the reaction by LC-MS.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

    • Separate the layers and extract the aqueous layer with ethyl acetate (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired ether-linked product.

Reagent/ParameterProtocol 1 (Mesylation)Protocol 2 (SN2)
Solvent Anhydrous DCMAnhydrous DMF
Base Triethylamine (TEA)Cesium Carbonate (Cs₂CO₃)
Temperature 0 °C to Room Temp.60 °C
Typical Reaction Time 1-2 hours12-16 hours
Expected Yield >95% (crude)60-85% (purified)
Key Analytical Check LC-MS for product massLC-MS for product mass

Table 1: Representative Reaction Parameters for Strategy A.

Strategy B: Mitsunobu Etherification

The Mitsunobu reaction is a powerful method for forming carbon-oxygen bonds under mild, neutral conditions. It is particularly valuable when dealing with sensitive substrates that cannot tolerate the basic or acidic conditions of other methods.

Figure 3: Reaction Scheme for Strategy B: Mitsunobu Etherification.

Protocol 3: Mitsunobu Coupling with a Phenolic Linker Precursor

  • Methodology:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.2 eq), the phenolic precursor (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous tetrahydrofuran (THF, approx. 0.1 M).

    • Cool the solution to 0 °C in an ice bath.

    • Add diisopropyl azodicarboxylate (DIAD, 1.5 eq) dropwise over 15 minutes. Causality: The PPh₃ and DIAD react to form a phosphonium salt intermediate, which then activates the alcohol for nucleophilic attack by the phenol. This process occurs with inversion of configuration at the alcohol carbon.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue directly by flash column chromatography. The triphenylphosphine oxide byproduct can be challenging to remove but is typically less polar than the desired product.

Reagent/ParameterProtocol 3 (Mitsunobu)
Solvent Anhydrous THF
Reagents PPh₃, DIAD (or DEAD)
Temperature 0 °C to Room Temp.
Typical Reaction Time 12-18 hours
Expected Yield 50-75% (purified)
Key Analytical Check LC-MS for product mass

Table 2: Representative Reaction Parameters for Strategy B.

Final PROTAC Assembly Workflow

The pyrimidine-containing linker fragment synthesized via the protocols above is an intermediate that must be connected to the POI and E3 ligase ligands. A typical convergent synthesis is shown below.

Figure 4: Convergent workflow for assembling a final PROTAC.

This workflow illustrates a common path where the linker is first coupled to one ligand (e.g., via amide bond formation) and then, after any necessary deprotection steps, conjugated to the second ligand.[2][3] The choice of coupling chemistry (e.g., amide coupling, click chemistry, SNAr) depends on the available functional handles on the respective ligands.[4][]

Summary and Outlook

This compound is a highly valuable and versatile building block for the synthesis of next-generation PROTACs. Its incorporation into linker scaffolds via robust methods like SN2 displacement or Mitsunobu etherification allows for the rational design of degraders with improved physicochemical and pharmacokinetic profiles. By moving beyond simple aliphatic chains and embracing structurally diverse components, researchers can unlock new potential in the ongoing development of targeted protein degradation as a major therapeutic platform.

References

Application Notes and Protocols for the Derivatization of the Hydroxyl Group of (6-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the chemical derivatization of the primary hydroxyl group of (6-Methylpyrimidin-4-yl)methanol. This pyrimidine-based building block is of significant interest to researchers, medicinal chemists, and drug development professionals due to its prevalence in a wide array of biologically active molecules.[1][2] Modification of the hydroxymethyl moiety allows for the strategic modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, as well as the exploration of structure-activity relationships (SAR) to enhance therapeutic efficacy.[2] This guide delves into several key derivatization strategies, including esterification, etherification, silylation, and the Mitsunobu reaction, providing not only step-by-step experimental procedures but also the underlying chemical principles and rationale for methodological choices.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The pyrimidine scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.[3][4] The substituent at the 4-position of the pyrimidine ring offers a vector for chemical modification, making this compound a valuable starting material for the synthesis of novel pharmaceutical candidates. The primary alcohol functionality is a versatile handle for introducing a diverse range of chemical groups, thereby enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profiles.

Derivatization of the hydroxyl group can serve several critical purposes in drug discovery:

  • Improved Biological Activity: Modification of the hydroxyl group can lead to enhanced interactions with biological targets.

  • Enhanced Drug-like Properties: Altering the polarity and size of the substituent can improve absorption, distribution, metabolism, and excretion (ADME) properties.

  • Prodrug Strategies: The hydroxyl group can be masked with a labile moiety that is cleaved in vivo to release the active parent drug.

  • SAR Studies: A systematic derivatization approach allows for the exploration of the chemical space around the pyrimidine core to identify key structural features for optimal activity.

This guide provides detailed protocols for several common and powerful methods to derivatize the hydroxyl group of this compound, enabling researchers to efficiently generate libraries of novel compounds for biological evaluation.

Section 1: Esterification

Esterification is a fundamental transformation that converts the hydroxyl group into an ester functionality. This can be achieved through various methods, with the Fischer-Speier esterification being a classic and cost-effective approach, particularly when using the alcohol in excess.[5] For more sensitive substrates or when milder conditions are required, coupling agents can be employed.

Protocol 1.1: Acid-Catalyzed Esterification (Fischer-Speier Method)

This protocol describes the formation of an ester by reacting this compound with a carboxylic acid in the presence of a strong acid catalyst. The use of excess carboxylic acid or removal of water drives the equilibrium towards the product.

Rationale: This method is straightforward and utilizes readily available and inexpensive reagents. The strong acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.

Experimental Workflow:

Fischer_Esterification start This compound + Carboxylic Acid reagents Acid Catalyst (e.g., H2SO4) Solvent (e.g., Toluene) start->reagents Mix reaction Reflux with Dean-Stark Trap reagents->reaction Heat workup Aqueous Workup (Base Wash) reaction->workup Cool & Quench purification Purification (Column Chromatography) workup->purification product Ester Derivative purification->product

Caption: Workflow for Fischer-Speier Esterification.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and a suitable solvent such as toluene (10 mL per mmol of alcohol).

  • Add a catalytic amount of a strong acid, for instance, concentrated sulfuric acid (0.05 eq) or p-toluenesulfonic acid (0.1 eq).

  • Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.

  • Continue heating until no more water is collected or the reaction is deemed complete by TLC or LC-MS analysis.

  • Allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst and unreacted carboxylic acid), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[3][6]

ParameterCondition
Substrate This compound
Reagents Carboxylic Acid, H₂SO₄ or p-TsOH
Solvent Toluene
Temperature Reflux
Reaction Time 2-12 hours
Workup Aqueous base wash
Purification Column Chromatography

Section 2: Etherification

The synthesis of ethers from this compound introduces a stable linkage that is often more resistant to hydrolysis than esters. The Williamson ether synthesis is a widely used method for this purpose.

Protocol 2.1: Williamson Ether Synthesis

This protocol involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Rationale: The formation of the more nucleophilic alkoxide is crucial for the reaction to proceed efficiently. A strong base is required for the deprotonation of the primary alcohol. The choice of a polar aprotic solvent helps to solvate the cation of the base without solvating the alkoxide, thus enhancing its nucleophilicity.

Experimental Workflow:

Williamson_Ether_Synthesis start This compound deprotonation Strong Base (e.g., NaH) Polar Aprotic Solvent (e.g., THF) start->deprotonation Add alkylation Alkyl Halide (R-X) deprotonation->alkylation Add reaction Stir at RT or Heat alkylation->reaction workup Aqueous Workup reaction->workup Quench purification Purification (Column Chromatography) workup->purification product Ether Derivative purification->product

Caption: Workflow for Williamson Ether Synthesis.

Step-by-Step Protocol:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of a strong base such as sodium hydride (1.2 eq, 60% dispersion in mineral oil) in a dry, polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in the same dry solvent dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Add the desired alkyl halide (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat if necessary. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Chemoselectivity Note: The basic conditions of the Williamson ether synthesis could potentially lead to N-alkylation of the pyrimidine ring. To minimize this, the use of a less reactive alkylating agent or milder base and controlled reaction temperature is recommended.

ParameterCondition
Substrate This compound
Reagents NaH, Alkyl Halide
Solvent THF or DMF (anhydrous)
Temperature 0 °C to RT (or gentle heating)
Reaction Time 1-24 hours
Workup Aqueous quench
Purification Column Chromatography

Section 3: Silylation

Silylation is a common method for protecting hydroxyl groups or for introducing silyl ethers to modify the properties of a molecule.[7] Silyl ethers are generally stable to a range of reaction conditions but can be readily cleaved when desired.

Protocol 3.1: Silylation with a Silyl Chloride

This protocol describes the formation of a silyl ether using a silyl chloride in the presence of a base to neutralize the HCl byproduct.

Rationale: The choice of silylating agent (e.g., TMSCl, TBDMSCl, TIPSCl) allows for tuning the steric bulk and stability of the resulting silyl ether. A non-nucleophilic base like triethylamine or imidazole is used to scavenge the HCl generated during the reaction, preventing potential acid-catalyzed side reactions.

Experimental Workflow:

Silylation_Workflow start This compound reagents Silyl Chloride (e.g., TBDMSCl) Base (e.g., Imidazole) Solvent (e.g., DMF) start->reagents Combine reaction Stir at Room Temperature reagents->reaction workup Aqueous Workup reaction->workup Quench purification Purification (Column Chromatography) workup->purification product Silyl Ether Derivative purification->product

Caption: Workflow for Silylation of a Hydroxyl Group.

Step-by-Step Protocol:

  • In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or DMF.

  • Add a base, such as imidazole (1.5-2.0 eq) or triethylamine (1.5 eq).

  • Add the desired silyl chloride (e.g., tert-butyldimethylsilyl chloride, TBDMSCl) (1.1-1.2 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the pure silyl ether.

ParameterCondition
Substrate This compound
Reagents Silyl Chloride, Imidazole or Et₃N
Solvent DCM or DMF (anhydrous)
Temperature Room Temperature
Reaction Time 1-6 hours
Workup Aqueous quench
Purification Column Chromatography

Section 4: Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of configuration at a stereocenter.[8][9] For a primary alcohol like this compound, it provides a mild and efficient route for derivatization.

Protocol 4.1: Mitsunobu Esterification

This protocol details the esterification of this compound using a carboxylic acid under Mitsunobu conditions.

Rationale: The reaction proceeds via the activation of the alcohol by triphenylphosphine and an azodicarboxylate (e.g., DEAD or DIAD) to form an alkoxyphosphonium salt, which is a good leaving group.[10] The carboxylate then acts as a nucleophile to displace the activated hydroxyl group. This method is particularly useful for substrates that are sensitive to acidic or basic conditions.

Experimental Workflow:

Mitsunobu_Reaction start This compound + Carboxylic Acid + PPh3 reagent_add Add DEAD or DIAD (dropwise at 0°C) start->reagent_add reaction Stir at Room Temperature reagent_add->reaction workup Solvent Evaporation reaction->workup purification Purification (Column Chromatography) workup->purification product Ester Derivative purification->product

Caption: Workflow for Mitsunobu Esterification.

Step-by-Step Protocol:

  • To a solution of this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (PPh₃) (1.2 eq) in a dry aprotic solvent such as THF or DCM, cool the mixture to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) in the same solvent dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude residue will contain the product along with triphenylphosphine oxide and the hydrazine byproduct. Purify the product directly by column chromatography on silica gel.

Note on Purification: The byproducts of the Mitsunobu reaction can sometimes co-elute with the desired product. Careful selection of the chromatographic conditions is essential for obtaining a pure compound.

ParameterCondition
Substrate This compound
Reagents Carboxylic Acid, PPh₃, DEAD or DIAD
Solvent THF or DCM (anhydrous)
Temperature 0 °C to Room Temperature
Reaction Time 1-16 hours
Workup Direct purification
Purification Column Chromatography

Conclusion

The derivatization of the hydroxyl group of this compound is a key strategy in the development of novel pyrimidine-based therapeutic agents. This guide has provided detailed protocols and the underlying rationale for four powerful derivatization methods: esterification, etherification, silylation, and the Mitsunobu reaction. By carefully selecting the appropriate method and reaction conditions, researchers can efficiently synthesize a diverse range of derivatives for biological evaluation, ultimately accelerating the drug discovery process. It is imperative to consider the potential for side reactions involving the pyrimidine ring nitrogens and to employ appropriate analytical techniques for the full characterization of the synthesized compounds.

References

N-alkylation reactions using (6-Methylpyrimidin-4-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: N-Alkylation Strategies Using (6-Methylpyrimidin-4-yl)methanol Derivatives for Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of N-Alkylated Pyrimidines

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including antivirals, anticancer drugs, and antibiotics.[1][2] Its prevalence in nature as a component of nucleic acids (cytosine, thymine, uracil) underscores its fundamental biological relevance.[3] Consequently, the development of robust synthetic methodologies to functionalize the pyrimidine scaffold is of paramount importance for the construction of novel compound libraries and the optimization of lead candidates.[4]

N-alkylation stands out as a critical transformation, enabling the introduction of diverse substituents that can modulate a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. The use of this compound and its derivatives as alkylating agents allows for the direct incorporation of this privileged heterocyclic motif.

This guide provides a detailed examination of key synthetic strategies for the N-alkylation of various nucleophiles using this compound. We will explore the mechanistic underpinnings, practical advantages, and limitations of three primary methods:

  • Direct N-Alkylation via the Mitsunobu Reaction: A reliable method for the direct conversion of alcohols.

  • N-Alkylation via Reductive Amination: An indirect, two-step approach involving the corresponding aldehyde.

  • Catalytic N-Alkylation via Borrowing Hydrogen: An advanced, atom-economical one-pot strategy.

Each section includes detailed, field-tested protocols and explains the causality behind experimental choices to empower researchers to select and implement the optimal strategy for their specific synthetic goals.

Synthetic Strategies & Detailed Protocols

Method 1: Direct N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful and widely used method in organic synthesis for converting primary and secondary alcohols into a variety of functional groups, including esters, ethers, and N-alkylated products, with a characteristic inversion of stereochemistry at the alcohol carbon.[5][6] It is particularly valued in medicinal chemistry for its mild reaction conditions and broad substrate scope.[7][8]

Principle & Mechanism: The reaction proceeds through a redox mechanism. A phosphine, typically triphenylphosphine (PPh₃), attacks an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[6] This intermediate deprotonates the acidic N-H of the amine nucleophile. The resulting anion then attacks the phosphorus atom, forming an ion pair. The alcohol, this compound, is subsequently activated by the phosphine, forming a positively charged oxyphosphonium intermediate—an excellent leaving group. The final step is an Sₙ2 displacement of this leaving group by the amine nucleophile, yielding the N-alkylated product, triphenylphosphine oxide (TPPO), and the hydrazine byproduct.[6]

Mitsunobu_Mechanism reagents PPh₃ + DEAD (Azodicarboxylate) betaine Betaine Intermediate [PPh₃⁺-N⁻R-N⁻R] reagents->betaine Attack ion_pair Ion Pair [R₂N⁻] [PPh₃⁺-NHR-N⁻R] betaine->ion_pair Deprotonates R₂NH amine Amine (R₂NH) alcohol (Pyr)CH₂OH (this compound) oxyphosphonium Oxyphosphonium Intermediate [(Pyr)CH₂-O-PPh₃⁺] alcohol->oxyphosphonium Activates ion_pair->oxyphosphonium SN2 Attack product N-Alkylated Product (Pyr)CH₂-NR₂ oxyphosphonium->product Displaces tppo TPPO (Byproduct) oxyphosphonium->tppo Forms

Caption: Generalized mechanism of the Mitsunobu reaction for N-alkylation.

Causality Behind Experimental Choices:

  • Reagents: DIAD is often preferred over DEAD due to its lower sensitivity and reduced formation of difficult-to-remove byproducts. PPh₃ is the most common phosphine, but polymer-supported versions can be used to simplify purification.[5]

  • Solvent: Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) are typically used as they are aprotic and effectively solubilize the reagents.

  • Temperature: The reaction is initiated at 0 °C to control the exothermic formation of the betaine intermediate. Allowing the reaction to warm to room temperature ensures completion.

  • Order of Addition: Adding the azodicarboxylate slowly to the mixture of the alcohol, nucleophile, and phosphine is crucial for minimizing side reactions.[7]

Protocol: N-Alkylation of Morpholine with this compound

ReagentM.W. ( g/mol )Amount (mmol)Volume / MassEquivalents
This compound138.161.0138 mg1.0
Triphenylphosphine (PPh₃)262.291.2315 mg1.2
Morpholine87.121.196 µL1.1
Diisopropyl azodicarboxylate (DIAD)202.211.2236 µL1.2
Anhydrous Tetrahydrofuran (THF)--10 mL-

Step-by-Step Procedure:

  • Preparation: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (138 mg, 1.0 mmol), triphenylphosphine (315 mg, 1.2 mmol), and anhydrous THF (10 mL).

  • Nucleophile Addition: Add morpholine (96 µL, 1.1 mmol) to the solution and stir for 5 minutes.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • DIAD Addition: Add DIAD (236 µL, 1.2 mmol) dropwise to the stirred solution over a period of 10 minutes. Note: The solution may turn from colorless to a pale yellow or orange hue.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alcohol is consumed.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The primary challenge in purification is the removal of triphenylphosphine oxide (TPPO) and the diisopropyl hydrazinedicarboxylate byproduct.[5]

    • Redissolve the crude residue in a minimal amount of DCM and purify by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to isolate the desired product, 4-((6-methylpyrimidin-4-yl)methyl)morpholine.

Method 2: N-Alkylation via Reductive Amination

Reductive amination is a robust and highly versatile method for forming C-N bonds.[9] It proceeds by converting a carbonyl group (an aldehyde or ketone) into an amine via an intermediate imine.[10] Since the starting material is an alcohol, this strategy requires a preliminary oxidation step. This two-step, one-pot or sequential approach is a cornerstone of amine synthesis.

Principle & Workflow: The process involves two distinct chemical transformations:

  • Oxidation: The primary alcohol, this compound, is first oxidized to the corresponding aldehyde, (6-methylpyrimidin-4-yl)carbaldehyde.

  • Reductive Amination: The aldehyde reacts with a primary or secondary amine under weakly acidic conditions to form an iminium ion intermediate, which is then immediately reduced by a selective hydride agent to yield the final N-alkylated product.[11]

Reductive_Amination_Workflow start (Pyr)CH₂OH (Starting Alcohol) oxidation Oxidation (e.g., DMP, PCC, Swern) start->oxidation aldehyde (Pyr)CHO (Aldehyde Intermediate) oxidation->aldehyde amination Reductive Amination 1. Amine (R₂NH) 2. Reducing Agent (e.g., NaBH(OAc)₃) aldehyde->amination product (Pyr)CH₂-NR₂ (Final Product) amination->product

Caption: Two-step workflow for N-alkylation via reductive amination.

Causality Behind Experimental Choices:

  • Oxidant: Dess-Martin Periodinane (DMP) is an excellent choice for small-scale synthesis due to its mild conditions, high efficiency, and simple workup (filtration of byproducts). Other options include PCC for robust substrates or Swern oxidation for sensitive ones.

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations.[12] It is mild enough not to reduce the starting aldehyde but is highly effective at reducing the intermediate iminium ion. Its predecessor, sodium cyanoborohydride (NaBH₃CN), is also effective but introduces toxic cyanide waste.[11]

  • Acid Catalyst: A catalytic amount of acetic acid is often used to facilitate the formation of the iminium ion, which is the species that is actually reduced by the hydride agent.[12]

Protocol: Two-Step Synthesis of N-benzyl-1-(6-methylpyrimidin-4-yl)methanamine

Step A: Oxidation to (6-Methylpyrimidin-4-yl)carbaldehyde

ReagentM.W. ( g/mol )Amount (mmol)MassEquivalents
This compound138.161.0138 mg1.0
Dess-Martin Periodinane (DMP)424.141.1467 mg1.1
Dichloromethane (DCM)--10 mL-
  • Preparation: Add this compound (138 mg, 1.0 mmol) to a flask with DCM (10 mL).

  • Oxidation: Add DMP (467 mg, 1.1 mmol) in one portion at room temperature. Stir for 1-2 hours.

  • Monitoring: Monitor by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL) and a saturated aqueous solution of NaHCO₃ (10 mL). Stir vigorously for 15 minutes until the layers are clear. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde, which can often be used directly in the next step.

Step B: Reductive Amination with Benzylamine

ReagentM.W. ( g/mol )Amount (mmol)Volume / MassEquivalents
Crude Aldehyde (from Step A)~136.14~1.0~136 mg1.0
Benzylamine107.151.0109 µL1.0
Sodium triacetoxyborohydride211.941.5318 mg1.5
Acetic Acid (AcOH)60.050.16 µL0.1
1,2-Dichloroethane (DCE)--10 mL-
  • Preparation: Dissolve the crude aldehyde (~1.0 mmol) in DCE (10 mL).

  • Amine Addition: Add benzylamine (109 µL, 1.0 mmol) followed by acetic acid (6 µL, 0.1 mmol). Stir for 20 minutes at room temperature to pre-form the imine/iminium ion.

  • Reduction: Add NaBH(OAc)₃ (318 mg, 1.5 mmol) portion-wise over 5 minutes. Note: Gas evolution (hydrogen) may be observed.

  • Reaction: Stir at room temperature for 4-12 hours.

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the intermediate imine and formation of the product.

  • Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution. Extract with DCM (3 x 15 mL), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the residue by flash column chromatography to yield the final product.

Method 3: Catalytic N-Alkylation via Borrowing Hydrogen

The "Borrowing Hydrogen" (BH) or "Hydrogen Autotransfer" methodology is a highly atom-efficient and environmentally benign process for N-alkylation.[13] It uses a transition metal catalyst to perform a one-pot oxidation-condensation-reduction sequence, using an alcohol directly as the alkylating agent and generating only water as a byproduct.[14][15]

Principle & Catalytic Cycle: The process is initiated by the catalyst (e.g., a Ru or Mn pincer complex) abstracting two hydrogen atoms from the alcohol, forming a metal-hydride species and releasing the corresponding aldehyde in situ.[16] This aldehyde then condenses with the amine to form an imine. Finally, the metal-hydride complex reduces the imine back to the desired N-alkylated amine, regenerating the active catalyst for the next cycle.

Borrowing_Hydrogen_Cycle cluster_condensation Condensation cluster_reduction Reduction center [M] Catalyst product (Pyr)CH₂-NR₂ mh2 [M]-H₂ (Metal Hydride) center->mh2 + (Pyr)CH₂OH alcohol (Pyr)CH₂OH aldehyde (Pyr)CHO imine Imine aldehyde->imine + R₂NH amine R₂NH water H₂O mh2->center - (Pyr)CHO mh2->product + Imine

Caption: Catalytic cycle for N-alkylation via the Borrowing Hydrogen strategy.

Causality Behind Experimental Choices:

  • Catalyst: Ruthenium and Iridium complexes were historically dominant, but more sustainable and cost-effective catalysts based on first-row transition metals like Manganese and Iron are gaining prominence.[15][16] The choice of catalyst and its ligand sphere is critical for efficiency and selectivity.

  • Base: A stoichiometric or catalytic amount of base (e.g., KOtBu) is often required to facilitate the initial dehydrogenation step.

  • Temperature: These reactions typically require elevated temperatures (80-140 °C) to drive the catalytic cycle.[13]

  • Atmosphere: While many modern catalysts are robust, these reactions are generally performed under an inert atmosphere (N₂ or Ar) to prevent oxidation of the catalyst or reagents.

Protocol: Manganese-Catalyzed N-Alkylation of Aniline (Literature-Adapted)

This protocol is adapted from methodologies described for manganese-pincer complex catalysis.[16] Researchers should consult the specific literature for their chosen catalyst system.

ReagentM.W. ( g/mol )Amount (mmol)Volume / MassEquivalents
This compound138.161.0138 mg1.0
Aniline93.131.2109 µL1.2
Mn-PNP Pincer Catalyst-0.03(e.g., 1-3 mol%)0.03
Potassium tert-butoxide (KOtBu)112.210.111 mg0.1
Toluene (anhydrous)--5 mL-

Step-by-Step Procedure:

  • Preparation: In a glovebox, add the Mn-catalyst (1-3 mol%), KOtBu (11 mg, 0.1 mmol), and a magnetic stir bar to a flame-dried Schlenk tube.

  • Reagent Addition: Outside the glovebox, under a positive pressure of argon, add anhydrous toluene (5 mL), this compound (138 mg, 1.0 mmol), and aniline (109 µL, 1.2 mmol) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100-120 °C. Stir for 24 hours.

  • Cooling & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a short plug of celite to remove the catalyst and base.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Method Selection Guide

Choosing the appropriate N-alkylation strategy depends on the specific substrate, available equipment, and desired outcome (e.g., stereochemical control).

FeatureMitsunobu ReactionReductive AminationBorrowing Hydrogen
Starting Material AlcoholAlcohol (via Aldehyde)Alcohol
Key Reagents PPh₃, DIAD/DEADOxidant, NaBH(OAc)₃Transition Metal Catalyst, Base
Stereochemistry Inversion at alcohol carbonRacemization / No controlRacemization / No control
Temperature 0 °C to Room TempRoom TemperatureHigh (80-140 °C)
Atom Economy Poor (Stoichiometric byproducts)ModerateExcellent (Water is sole byproduct)
Advantages Mild conditions, stereocontrol, broad scope[5][7]Versatile, reliable, avoids toxic reagents[10]One-pot, highly atom-efficient, green[13]
Limitations Stoichiometric PPh₃=O waste, sensitive reagents[5]Two-step process, requires oxidantRequires specific catalyst, high temp[16]

Safety and Handling

  • Azodicarboxylates (DEAD, DIAD): These reagents are toxic, irritants, and can be shock-sensitive. Handle with care in a well-ventilated fume hood.

  • Triphenylphosphine (PPh₃): Irritant. Avoid inhalation of dust.

  • Hydride Reducing Agents (NaBH(OAc)₃): React with water and acids to produce flammable hydrogen gas. Quench reactions carefully.

  • Oxidizing Agents (DMP): Can be shock-sensitive under certain conditions. Handle with non-metal spatulas.

  • Catalytic Reactions: Many transition metal catalysts and the required strong bases (KOtBu) are air and moisture-sensitive. Proper handling using a glovebox or Schlenk techniques is often necessary.

Conclusion

N-alkylation using this compound is a valuable tool for synthesizing novel chemical entities for drug discovery. The choice between the direct Mitsunobu reaction, the two-step reductive amination pathway, or the advanced borrowing hydrogen strategy depends on the specific requirements of the synthesis. The Mitsunobu reaction offers mild conditions and stereochemical control. Reductive amination provides a robust and versatile alternative, while the borrowing hydrogen methodology represents the state-of-the-art in terms of efficiency and sustainability. By understanding the principles and practical considerations outlined in this guide, researchers can confidently incorporate the valuable (6-methylpyrimidin-4-yl)methyl moiety into their target molecules.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with (6-Halopyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of this electron-deficient heterocycle is paramount for the exploration of new chemical space and the development of novel drug candidates. This guide provides an in-depth technical overview and field-proven protocols for the palladium-catalyzed cross-coupling of (6-halopyrimidin-4-yl)methanol, a versatile and highly valuable building block. We will explore the fundamental principles governing the reactivity of halopyrimidines and delve into specific, validated protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the synthesis of diverse C-C, C-alkynyl, and C-N linked pyrimidine derivatives.

Foundational Principles: Understanding the Reactivity of the Substrate

The success of any cross-coupling strategy hinges on a firm understanding of the substrate's electronic and structural properties. The (6-halopyrimidin-4-yl)methanol scaffold presents a unique combination of features that dictate its reactivity.

The Electron-Deficient Pyrimidine Core

The pyrimidine ring, with its two nitrogen atoms, is inherently electron-deficient. This property significantly enhances its reactivity in palladium-catalyzed cross-coupling reactions compared to analogous benzene systems.[3] The low electron density facilitates the oxidative addition of the palladium catalyst to the carbon-halogen bond, which is often the rate-determining step of the catalytic cycle.[4]

The Hierarchy of Halogen Reactivity

The choice of halogen on the pyrimidine ring is a critical experimental parameter. The reactivity is inversely correlated with the carbon-halogen (C-X) bond dissociation energy.[4] This establishes a clear and predictable hierarchy:

  • Iodo > Bromo > Chloro >> Fluoro

Iodopyrimidines are the most reactive, often enabling coupling at lower temperatures or with less active catalyst systems.[4][5] Chloropyrimidines are more challenging substrates and typically require more sophisticated catalyst systems, often employing specialized, electron-rich, and bulky phosphine ligands to promote the difficult oxidative addition step.[3][6] Fluoropyrimidines are generally considered unreactive in these transformations.[4]

Regiochemical Activation by Ring Nitrogens

The position of the halogen on the pyrimidine ring profoundly impacts its reactivity. The general order of reactivity is:

  • C4 / C6 > C2 > C5

The C4 and C6 positions are the most electron-deficient due to their proximity to the ring nitrogens, making them the most susceptible to oxidative addition by the palladium catalyst.[4] This inherent activation makes the C6-halo position of (6-halopyrimidin-4-yl)methanol an ideal site for selective functionalization.

The Palladium Catalytic Cycle: A Universal Mechanism

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, illustrated below. Understanding these fundamental steps—oxidative addition, transmetalation (for Suzuki/Sonogashira) or amine coordination, and reductive elimination—is key to rational catalyst selection and reaction optimization.[6][7]

Palladium Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII R-Pd(II)-X (Ar-Pd-X) OxAdd->PdII Ar-X Trans Transmetalation or Amine Coordination PdII->Trans PdII_R R-Pd(II)-R' (Ar-Pd-Nu) Trans->PdII_R R'-[M] or R'₂NH RedEl Reductive Elimination PdII_R->RedEl RedEl->Pd0 Product (Ar-Nu) Product R-R' (Ar-Nu)

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[7] This reaction is highly valued for its operational simplicity and the stability and low toxicity of the boronic acid reagents.

Causality Behind Component Selection
  • Catalyst: For bromo- and iodopyrimidines, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are often sufficient.[6] For the less reactive chloropyrimidines, more advanced catalyst systems with bulky, electron-rich ligands are required to facilitate the challenging oxidative addition step.[3][8]

  • Base: An inorganic base, typically aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), is essential. The base activates the boronic acid, forming a more nucleophilic boronate species, which is necessary for efficient transmetalation to the palladium center.[7]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane, DME, or toluene) and water is commonly used to dissolve both the organic-soluble pyrimidine substrate and the water-soluble inorganic base.

Protocol: Suzuki-Miyaura Coupling of (6-Bromopyrimidin-4-yl)methanol

This protocol describes a general procedure for the coupling of (6-bromopyrimidin-4-yl)methanol with a generic arylboronic acid.

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask or reaction vial, add (6-bromopyrimidin-4-yl)methanol (1.0 eq.), the desired arylboronic acid (1.1–1.5 eq.), and potassium carbonate (2.0–3.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2–5 mol%).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed solvents, such as a 4:1 mixture of 1,4-dioxane and water.

  • Reaction: Heat the reaction mixture to 80–100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–16 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.[4]

Representative Data
Halide SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
(6-Bromopyrimidin-4-yl)methanolPhenylboronic acidPd(PPh₃)₄ (5%)K₂CO₃Dioxane/H₂O90~85-95
(6-Chloropyrimidin-4-yl)methanol4-Methoxyphenylboronic acidPd₂(dba)₃ (2%) + SPhos (4%)K₃PO₄Toluene/H₂O110~70-85
(6-Iodopyrimidin-4-yl)methanol3-Thienylboronic acidPdCl₂(dppf) (3%)Na₂CO₃DME/H₂O80~90-98

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a C-C bond between a halide and a terminal alkyne, providing access to valuable alkynylpyrimidine intermediates.[5] The reaction is typically co-catalyzed by palladium and copper(I).[9]

Causality Behind Component Selection
  • Palladium Catalyst: Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are standard and effective choices.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which undergoes a much faster transmetalation to the palladium center than the alkyne itself.

  • Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is required. It serves both as a base to deprotonate the terminal alkyne and often as a solvent.

  • Solvent: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.

Protocol: Sonogashira Coupling of (6-Iodopyrimidin-4-yl)methanol

Step-by-Step Methodology:

  • Inert Atmosphere: To a dry Schlenk flask under an inert atmosphere, add (6-iodopyrimidin-4-yl)methanol (1.0 eq.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2–5 mol%), and copper(I) iodide (4–10 mol%).

  • Solvent and Reagents: Add anhydrous solvent (e.g., THF) followed by an amine base (e.g., Et₃N, 2.0–3.0 eq.).

  • Alkyne Addition: Add the terminal alkyne (1.1–1.2 eq.) dropwise via syringe.

  • Reaction: Stir the reaction at room temperature to 50 °C. The reaction is often rapid (1–6 hours). Monitor progress by TLC or LC-MS.

  • Workup: Once complete, filter the reaction mixture through a pad of celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove copper salts, followed by brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful transformation for forming carbon-nitrogen bonds, enabling the synthesis of a wide array of amino-pyrimidines.[10][11] This reaction is particularly important in drug discovery, where the amino-pyrimidine motif is prevalent.

Causality Behind Component Selection
  • Catalyst/Ligand System: This is the most critical parameter. The reaction requires a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized, bulky, electron-rich phosphine ligand.[12][13] Ligands like Xantphos, or biaryl phosphines such as SPhos or XPhos, are designed to facilitate the challenging C-N reductive elimination step and prevent side reactions like β-hydride elimination.[14][15]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices for primary and secondary amines. For less nucleophilic amines, a stronger base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be used.[16]

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are mandatory to prevent quenching of the strong base.

Protocol: Buchwald-Hartwig Amination of (6-Chloropyrimidin-4-yl)methanol

Step-by-Step Methodology:

  • Inert Atmosphere (Glovebox Recommended): In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%), the appropriate biaryl phosphine ligand (2–5 mol%), and the strong base (e.g., NaOtBu, 1.4 eq.) to a dry reaction vial.

  • Reagent Addition: Add (6-chloropyrimidin-4-yl)methanol (1.0 eq.) and the primary or secondary amine (1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture to 80–110 °C with vigorous stirring for 12–24 hours. Monitor by LC-MS.

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through celite.

  • Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Experimental Workflow & Validation

Caption: A typical workflow for palladium-catalyzed cross-coupling reactions.

Self-Validating Systems:
  • Control Reactions: Always run a control reaction without the palladium catalyst or ligand to confirm that the transformation is indeed catalyzed.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS provides crucial information on reaction progress, consumption of starting materials, and the formation of byproducts, allowing for timely intervention or optimization.

  • Rigorous Purification: Purification via flash column chromatography is not just for isolation; it is a validation step. The ability to isolate a clean product fraction is a primary indicator of a successful reaction.[4]

  • Unambiguous Characterization: The final structure and purity must be confirmed by standard analytical methods, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), to validate the identity and integrity of the synthesized molecule.

References

Application Note & Protocol: A Scalable Synthesis of (6-Methylpyrimidin-4-yl)methanol for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the robust and scalable synthesis of (6-Methylpyrimidin-4-yl)methanol, a key heterocyclic building block prevalent in medicinal chemistry and drug development.[1] The described two-step process is designed for producing material in quantities sufficient for preclinical studies, emphasizing operational safety, process control, and adherence to phase-appropriate Good Manufacturing Practices (GMP). The synthesis proceeds via the formation of an ethyl 6-methylpyrimidine-4-carboxylate intermediate, followed by its selective reduction using sodium borohydride. This methodology avoids hazardous reagents like lithium aluminum hydride, making it more amenable to a larger-scale laboratory or pilot plant setting.[2] We provide detailed, step-by-step protocols, process control parameters, purification techniques, and analytical specifications to ensure the final Active Pharmaceutical Ingredient (API) meets the stringent quality and purity requirements for preclinical evaluation.

Strategic Overview: Rationale for the Synthetic Approach

The development of a synthetic route for preclinical API supply prioritizes reliability, scalability, safety, and cost-effectiveness over novel, unproven chemistry. The selected pathway for this compound is a classic two-step approach designed to meet these criteria.

  • Step 1: Intermediate Synthesis: The core pyrimidine scaffold is constructed via a cyclocondensation reaction to form Ethyl 6-methylpyrimidine-4-carboxylate . This approach is advantageous as it utilizes readily available and inexpensive starting materials and typically proceeds in high yield. The resulting ester is a stable, crystalline solid, which facilitates purification by recrystallization, a highly scalable technique.[3][4]

  • Step 2: Selective Reduction: The target alcohol is generated through the reduction of the ethyl ester. While various hydrides can effect this transformation, sodium borohydride (NaBH₄) is the reagent of choice for this scale-up process. Unlike more powerful and pyrophoric reagents such as LiAlH₄, NaBH₄ is a milder reductant that is significantly safer to handle in large quantities.[2] Its selective reduction of esters, often in the presence of an alcohol co-solvent which can facilitate the reaction, provides a high-yielding and clean conversion to the desired primary alcohol.[5]

This strategy ensures that each step produces a readily purifiable intermediate or final product, minimizing the need for challenging chromatographic separations and aligning with the practical demands of multi-hundred gram to kilogram-scale production.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: API Synthesis SMs Starting Materials (Formamidine Acetate, Ethyl 2-methyl-3-oxobutanoate) Reaction1 Cyclocondensation Reaction (Base-mediated) SMs->Reaction1 Workup1 Aqueous Work-up & Isolation Reaction1->Workup1 Purification1 Recrystallization (e.g., Ethanol/Water) Workup1->Purification1 Intermediate Intermediate: Ethyl 6-methylpyrimidine-4-carboxylate Purification1->Intermediate Reaction2 Selective Reduction (NaBH₄ in THF/Methanol) Intermediate->Reaction2 Workup2 Quench & Aqueous Work-up Reaction2->Workup2 Purification2 Recrystallization (e.g., Ethyl Acetate/Hexanes) Workup2->Purification2 API Final API: This compound Purification2->API QC QC Release Testing (HPLC, NMR, MS, KF) API->QC

Figure 1: Overall synthetic workflow for this compound.

Part I: Scale-up Synthesis of Ethyl 6-Methylpyrimidine-4-carboxylate (Intermediate)

Principle and Mechanistic Insight

This synthesis is a variation of the well-established pyrimidine synthesis involving the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[6][7] In this protocol, ethyl 2-methyl-3-oxobutanoate reacts with formamidine (generated in situ from its salt) in the presence of a base. The base deprotonates the active methylene group of the ester, which then undergoes nucleophilic attack on the formamidine, followed by an intramolecular cyclization and dehydration to yield the stable aromatic pyrimidine ring. The choice of sodium ethoxide as the base is strategic, as it is cost-effective and the conjugate acid (ethanol) is the reaction solvent, simplifying the process.

Detailed Experimental Protocol (250 g Scale)

Materials:

Reagent M.W. Quantity Moles Purity
Ethyl 2-methyl-3-oxobutanoate 144.17 250.0 g 1.73 ≥98%
Formamidine Acetate 104.11 198.0 g 1.90 ≥97%
Sodium Ethoxide 68.05 130.0 g 1.91 ≥96%
Ethanol (200 proof) 46.07 2.5 L - Anhydrous
Acetic Acid 60.05 ~120 mL ~2.1 Glacial

| Deionized Water | 18.02 | 5.0 L | - | - |

Procedure:

  • Reactor Setup: Equip a 10 L jacketed glass reactor with a mechanical overhead stirrer, thermocouple, nitrogen inlet, and a condenser. Ensure the system is inerted with a slow nitrogen purge.

  • Reagent Charge: Charge the reactor with anhydrous ethanol (2.5 L) and start agitation. Carefully add the sodium ethoxide (130.0 g) portion-wise to the ethanol. An exotherm will be observed; maintain the internal temperature below 40 °C using the reactor jacket.

  • Amidine Formation: Once all the sodium ethoxide has dissolved and the solution has cooled to ~25 °C, add the formamidine acetate (198.0 g). Stir the resulting slurry for 30 minutes.

  • Substrate Addition: Add the ethyl 2-methyl-3-oxobutanoate (250.0 g) dropwise via an addition funnel over approximately 1 hour. Maintain the internal temperature between 25-30 °C.

  • Reaction: Heat the reaction mixture to reflux (~78 °C) and maintain for 4-6 hours.

  • In-Process Control (IPC): Monitor the reaction for completion by TLC (Mobile Phase: 50% Ethyl Acetate/Hexanes; Rf of product ≈ 0.4) or HPLC. The starting material should be <2%.

  • Cooling and Neutralization: Cool the reaction mixture to 10-15 °C. Slowly add glacial acetic acid (~120 mL) to neutralize the mixture to a pH of 6.5-7.5. A thick white precipitate (sodium acetate) will form.

  • Solvent Removal: Concentrate the mixture under reduced pressure (rotary evaporator) to remove approximately 70-80% of the ethanol.

  • Work-up and Isolation: To the resulting thick slurry, add deionized water (2.5 L) and stir for 30 minutes. The product will precipitate as an off-white solid.

  • Filtration and Washing: Isolate the solid by filtration using a large Büchner funnel. Wash the filter cake sequentially with deionized water (2 x 1 L) and cold (0-5 °C) 20% ethanol/water (500 mL).

  • Drying: Dry the solid in a vacuum oven at 45-50 °C until a constant weight is achieved.

  • Expected Yield: 245-265 g (85-92%) of an off-white to pale yellow solid.

Purification by Recrystallization
  • Dissolve the crude intermediate in a minimal amount of hot ethanol (~3 mL/g) at 75-80 °C.

  • If the solution is colored, treat with a small amount of activated charcoal and hot filter through a pad of celite.

  • Slowly add deionized water (anti-solvent) until persistent cloudiness is observed. Re-heat gently to get a clear solution.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1-2 hours to maximize crystallization.[3]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry under vacuum at 50 °C.

  • Typical Recovery: 88-95%. Purity: >99.0% by HPLC.

Part II: Scale-up Synthesis of this compound (API)

Principle and Process Safety

The reduction of the pyrimidine ester to the corresponding primary alcohol is achieved with sodium borohydride. This reaction is highly exothermic and generates flammable hydrogen gas as a byproduct of the reaction of NaBH₄ with the methanol co-solvent and during the aqueous quench.

Key Reaction: R-COOEt + 2 NaBH₄ + 4 MeOH → R-CH₂OH + NaB(OMe)₄ + NaBO₂ + 4 H₂↑

Successful scale-up is critically dependent on controlling the reaction temperature and the rate of hydrogen evolution. This is achieved through:

  • Slow, portion-wise addition of the solid NaBH₄.

  • Efficient overhead stirring to ensure rapid heat dissipation.

  • Sub-ambient temperature control (0-10 °C) using a chiller for the reactor jacket.

  • Adequate reactor headspace and ventilation to safely manage hydrogen off-gassing.

G cluster_0 Key Process Parameters & Controls Temp Temperature (0-10 °C) Process Ester Reduction Temp->Process Controls Exotherm Addition NaBH₄ Addition Rate (Portion-wise over 2-3h) Addition->Process Controls H₂ Evolution & Exotherm Stirring Agitation Speed (>200 RPM) Stirring->Process Ensures Heat Transfer Vent Inert Atmosphere & Venting Vent->Process Ensures Safety

Figure 2: Critical process parameters for the safe scale-up of the NaBH₄ reduction.

Detailed Experimental Protocol (200 g Scale)

Materials:

Reagent M.W. Quantity Moles Purity
Ethyl 6-methylpyrimidine-4-carboxylate 166.18 200.0 g 1.20 >99%
Sodium Borohydride (NaBH₄) 37.83 68.2 g 1.80 ≥98%
Tetrahydrofuran (THF) 72.11 2.0 L - Anhydrous
Methanol 32.04 400 mL - Anhydrous
Acetone 58.08 ~200 mL - ACS Grade
Saturated NH₄Cl (aq) - 1.0 L - -
Ethyl Acetate 88.11 4.0 L - ACS Grade
Brine (Saturated NaCl) - 1.0 L - -

| Sodium Sulfate (Na₂SO₄) | 142.04 | 100 g | - | Anhydrous |

Procedure:

  • Reactor Setup: Use the same 10 L jacketed reactor setup as in Part I, ensuring it is scrupulously dry and purged with nitrogen.

  • Reagent Charge: Charge the reactor with Ethyl 6-methylpyrimidine-4-carboxylate (200.0 g) and anhydrous THF (2.0 L). Stir until all solids are dissolved.

  • Cooling: Cool the solution to 0-5 °C using a circulating chiller.

  • Co-solvent Addition: Slowly add anhydrous methanol (400 mL) over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • NaBH₄ Addition: Begin adding the sodium borohydride (68.2 g) in small portions (approx. 5-7 g each) over a period of 2-3 hours. CAUTION: This addition is exothermic and produces hydrogen gas. Monitor the temperature and off-gassing rate closely. Maintain the internal temperature between 5-10 °C throughout the addition.[8][9]

  • Reaction: After the final addition, allow the reaction to stir at 5-10 °C for an additional 2-3 hours.

  • IPC: Monitor the reaction for completion by HPLC. The starting ester should be <1.0%.

  • Quenching: CAUTION: The quenching process is also highly exothermic and evolves significant amounts of hydrogen. Ensure adequate cooling and ventilation. Slowly and carefully add acetone (~200 mL) dropwise to quench the excess NaBH₄, keeping the temperature below 15 °C. Then, slowly add saturated aqueous ammonium chloride solution (1.0 L) over 1 hour, again maintaining the temperature below 20 °C.

  • Phase Separation: Stop stirring and allow the layers to separate. Remove the lower aqueous layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 500 mL). Combine all organic layers.

  • Washing: Wash the combined organic layers with brine (1.0 L).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (100 g), filter, and concentrate the filtrate under reduced pressure to afford a solid residue.

  • Expected Yield: 130-140 g (87-94%) of a white to off-white solid.

Purification by Recrystallization
  • Transfer the crude solid to a suitable flask and add ethyl acetate (~400 mL, ~3 mL/g). Heat to 60-70 °C to dissolve the solid completely.

  • Slowly add hexanes (~800 mL) as an anti-solvent until the solution becomes cloudy.

  • Allow the solution to cool slowly to room temperature, then place in a refrigerator (4 °C) for at least 4 hours (or overnight).

  • Collect the white, crystalline solid by vacuum filtration, wash with a small amount of cold 20% ethyl acetate/hexanes, and dry in a vacuum oven at 40 °C.

  • Typical Recovery: 90-96%. Purity: ≥99.5% by HPLC.

Quality Control and Specifications for Preclinical API

All batches of this compound intended for preclinical studies must be tested against a pre-defined set of specifications to ensure identity, purity, and quality.[10][]

TestSpecificationMethod
Appearance White to off-white crystalline solidVisual Inspection
Identity ¹H and ¹³C NMR spectra conform to the structure¹H NMR, ¹³C NMR
Purity (HPLC) ≥ 99.0% (by area %)HPLC-UV (e.g., 254 nm)
Largest Single Impurity ≤ 0.20%HPLC-UV
Mass Identity [M+H]⁺ corresponds to theoretical mass ± 0.1 DaLC-MS
Water Content ≤ 0.5% w/wKarl Fischer Titration
Residual Solvents Ethyl Acetate ≤ 5000 ppm; Hexanes ≤ 290 ppm; THF ≤ 720 ppm; Methanol ≤ 3000 ppmGC-HS

GMP Considerations for Preclinical API

While full, stringent cGMP as required for commercial manufacturing is not mandated for early preclinical synthesis, a phase-appropriate approach to quality management is essential.[12][13] This ensures the reliability and reproducibility of the material used in pivotal safety and toxicology studies.

  • Documentation: All procedures must be documented. A detailed batch manufacturing record (BMR) should be created and filled out in real-time for each synthesis, capturing all raw material inputs, quantities, lot numbers, equipment used, and critical process parameters (temperatures, times, etc.).[14]

  • Quality Unit (QU) Oversight: A quality unit, independent of production, should review and approve all batch records, analytical data, and release specifications before the material is cleared for use.[13]

  • Material Control: All raw materials and intermediates should be properly labeled, stored, and tested for identity before use.

  • Traceability: The system must allow for full traceability from starting materials to the final API batch.[12]

  • Process Understanding: While formal process validation is not required, the documentation should demonstrate that the process is well-understood and controlled.[10]

References

Introduction: Targeting Immunoreceptor Signaling with (6-Methylpyrimidin-4-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to In Vitro Assay Protocols for (6-Methylpyrimidin-4-yl)methanol Derivatives as Spleen Tyrosine Kinase (Syk) Inhibitors

The this compound scaffold represents a promising chemical starting point for the development of targeted therapies. A significant portion of research on derivatives from this class has focused on their potent inhibitory activity against Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells, including B cells, mast cells, and neutrophils.[1] Its central function in inflammatory and allergic responses has established it as a compelling therapeutic target for a multitude of diseases, such as rheumatoid arthritis, allergic asthma, and certain hematological malignancies.[1][2]

Upon activation by immunoreceptors, Syk initiates downstream signaling cascades that lead to critical cellular responses like proliferation, differentiation, and the release of inflammatory mediators.[1] In pathological conditions, such as certain autoimmune diseases or cancers, hyperactivity of the Syk signaling pathway is often observed.[3][4] Therefore, inhibitors based on the this compound scaffold are designed to interrupt this signaling cascade, thereby mitigating the pathological immune response.

Syk_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response BCR B-Cell Receptor (BCR) / Fc Receptor Lyn Src Family Kinase (e.g., Lyn) BCR->Lyn Antigen Binding Syk Syk (Inactive) BCR->Syk Recruitment via tandem SH2 domains Lyn->BCR ITAM Phosphorylation Syk_Active Syk (Active) p-Tyr525/526 Syk->Syk_Active Autophosphorylation PLCg PLCγ Syk_Active->PLCg Substrate Phosphorylation Vav Vav Syk_Active->Vav Substrate Phosphorylation PI3K PI3K Syk_Active->PI3K Substrate Phosphorylation Cell_Response Gene Expression Cytokine Release Degranulation Proliferation PLCg->Cell_Response Downstream Signaling Vav->Cell_Response Downstream Signaling PI3K->Cell_Response Downstream Signaling Inhibitor This compound Derivative Inhibitor->Syk_Active Inhibition

The In Vitro Assay Cascade: A Roadmap to Preclinical Development

The evaluation of a potential drug candidate follows a structured progression of experiments known as an assay cascade. This approach allows for the efficient screening and characterization of compounds, starting with broad, high-throughput biochemical assays to identify potent molecules, followed by more complex cell-based assays to confirm on-target activity and cellular efficacy. Finally, a battery of in vitro ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) assays are conducted to assess the drug-like properties of the most promising candidates. This tiered strategy ensures that only compounds with the highest potential for success advance to more resource-intensive preclinical and clinical studies.

Assay_Cascade cluster_discovery Discovery & Optimization cluster_safety Early Safety & ADME Profiling Biochemical Protocol 1: Biochemical Potency (IC50 vs. Syk) Cellular Protocol 2 & 3: Cellular Potency & Target Engagement Biochemical->Cellular Potent Hits Selectivity Kinase Selectivity Profiling Cellular->Selectivity Active Compounds Metabolism Protocol 4: Metabolic Stability (CYP450 Inhibition) Selectivity->Metabolism Selective Leads PPB Protocol 5: Plasma Protein Binding Metabolism->PPB hERG Protocol 6: hERG Inhibition (Cardiotoxicity) PPB->hERG Candidate Preclinical Candidate hERG->Candidate Favorable Profile

Protocol 1: Primary Biochemical Assay - In Vitro Syk Kinase Inhibition

Causality and Rationale: The first step is to determine if the this compound derivatives directly inhibit the enzymatic activity of Syk. A biochemical assay, using purified recombinant Syk enzyme, allows for the precise measurement of inhibitory potency without the complexities of a cellular environment. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[2][5] A decrease in ADP production in the presence of the test compound indicates inhibition.

Detailed Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each this compound derivative in 100% DMSO.

    • Perform serial dilutions in kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 µM DTT) to create a concentration-response curve (e.g., 8 points, 3-fold serial dilution starting at 100 µM).[5][6] Staurosporine can be used as a positive control inhibitor.[2]

  • Reaction Setup (384-well plate format):

    • Add 1 µL of the diluted compound or control (5% DMSO for vehicle control) to the appropriate wells.[5]

    • Add 2 µL of recombinant Syk enzyme diluted in kinase buffer. The optimal enzyme concentration should be determined empirically to produce a robust signal.[5]

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., Poly(Glu, Tyr) 4:1 substrate and ATP at the Kₘ concentration).[7]

    • Incubate the plate at room temperature for 60 minutes.[5]

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.[5]

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and provide the substrate for luciferase.

    • Incubate at room temperature for 30 minutes.[5]

    • Record the luminescence signal using a microplate reader. The luminescent signal is directly proportional to the amount of ADP generated and thus, the kinase activity.[2]

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation:

Compound IDSyk IC₅₀ (nM)
Derivative 145
Derivative 2110
Derivative 3>10,000
Staurosporine (Control)15

Protocol 2 & 3: Cell-Based Assays for Target Engagement and Cellular Potency

Causality and Rationale: While a biochemical assay confirms direct enzyme inhibition, it does not guarantee that a compound can enter a cell and engage its target in a physiological context. Cell-based assays are therefore critical to validate the mechanism of action and determine cellular potency. A target engagement assay can measure the inhibition of Syk autophosphorylation at Tyr525/526, a key marker of its activation.[3][4] A functional cellular assay, such as measuring the inhibition of mast cell degranulation, provides evidence that target inhibition translates to a desired physiological effect.[2]

Protocol 2: Inhibition of Syk Autophosphorylation in a Cellular Context

  • Cell Culture and Stimulation:

    • Culture an appropriate cell line (e.g., Ramos B-cells or RBL-2H3 cells) under standard conditions.

    • Starve the cells of serum for 2-4 hours before the experiment.

    • Pre-incubate the cells with various concentrations of the this compound derivative for 1-2 hours.

    • Stimulate the cells to induce Syk activation (e.g., with anti-IgM for B-cells).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a standard method like the BCA assay.[8]

  • Detection (Western Blot):

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with a primary antibody specific for phosphorylated Syk (p-Syk Tyr525/526).

    • Wash and incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip and re-probe the membrane for total Syk and a loading control (e.g., β-actin) to ensure equal loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-Syk signal to the total Syk signal.

    • Calculate the percentage of inhibition of phosphorylation relative to the stimulated vehicle control and determine the IC₅₀.

Protocol 3: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in a 96-well plate.

    • Sensitize the cells overnight with anti-DNP IgE.

  • Inhibition and Stimulation:

    • Wash the cells and replace the medium with a buffer (e.g., Tyrode's buffer).

    • Add serial dilutions of the test compounds and incubate for 1 hour.

    • Induce degranulation by adding DNP-BSA (the antigen) and incubate for 30-60 minutes at 37°C.

  • Detection:

    • Centrifuge the plate to pellet the cells.

    • Transfer an aliquot of the supernatant from each well to a new plate.

    • To measure total β-hexosaminidase release, lyse the cells in the remaining wells with a detergent (e.g., Triton X-100).

    • Add the substrate for β-hexosaminidase (p-nitrophenyl-N-acetyl-β-D-glucosaminide) to all wells (supernatant and lysate).

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding a stop buffer (e.g., Na₂CO₃/NaHCO₃ buffer).

    • Read the absorbance at 405 nm.

  • Data Analysis:

    • Calculate the percentage of β-hexosaminidase release for each well by dividing the supernatant absorbance by the total lysate absorbance.

    • Determine the IC₅₀ value for the inhibition of degranulation.

Protocols 4, 5, & 6: Early In Vitro ADME/Tox Profiling

Causality and Rationale: Early assessment of a compound's ADME/Tox properties is crucial to avoid late-stage failures in drug development.[9] Key parameters include metabolic stability, potential for drug-drug interactions (DDI), plasma protein binding, and cardiotoxicity. Cytochrome P450 (CYP) enzymes are responsible for the metabolism of most drugs, and inhibition of these enzymes is a major cause of DDIs.[6][10] Plasma protein binding affects the amount of free drug available to exert its therapeutic effect.[11][12] Finally, inhibition of the hERG potassium channel is a primary indicator of potential cardiotoxicity.[13][14]

Protocol 4: Cytochrome P450 (CYP) Inhibition Assay

  • System Preparation:

    • Use human liver microsomes, which contain a full complement of CYP enzymes.[6]

    • Prepare a reaction mixture containing microsomes, a phosphate buffer, and an NADPH-generating system (cofactor for CYP activity).

  • Incubation:

    • Pre-incubate the microsome mixture with various concentrations of the this compound derivative.

    • Initiate the reaction by adding a specific probe substrate for each major CYP isoform to be tested (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, Midazolam for CYP3A4).[6]

    • Incubate at 37°C for a specified time.

  • Sample Processing and Analysis:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the protein.

    • Centrifuge the samples to pellet the precipitated protein.

    • Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.[15][16]

  • Data Analysis:

    • Calculate the IC₅₀ value for the inhibition of each CYP isoform.

Data Presentation:

Compound IDCYP1A2 IC₅₀ (µM)CYP2C9 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)CYP3A4 IC₅₀ (µM)
Derivative 1>5025>5015
Derivative 2>50>50>50>50

Protocol 5: Plasma Protein Binding (Equilibrium Dialysis)

  • Apparatus Setup:

    • Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that retains proteins but allows small molecules (the drug) to pass through.[17]

  • Procedure:

    • Add human plasma spiked with the test compound (at a single concentration, e.g., 1-5 µM) to one chamber.[11]

    • Add an equal volume of phosphate-buffered saline (PBS) to the other chamber.[11]

    • Incubate the device at 37°C on a shaker for a sufficient time (e.g., 4 hours) to allow the free drug to reach equilibrium across the membrane.[11][18]

  • Sample Analysis:

    • After incubation, take aliquots from both the plasma and the buffer chambers.

    • To ensure accurate quantification, "crash" the proteins in the plasma sample with an organic solvent and mix the buffer sample with an equivalent amount of blank plasma before crashing. This matrix-matching minimizes analytical artifacts.

    • Quantify the concentration of the compound in both samples using LC-MS/MS.

  • Data Analysis:

    • The concentration in the buffer chamber represents the unbound (free) drug concentration.

    • The concentration in the plasma chamber represents the total (bound + unbound) drug concentration.

    • Calculate the fraction unbound (fu) as: fu = [Concentration in buffer chamber] / [Concentration in plasma chamber] .

Protocol 6: hERG Inhibition Assay (Automated Patch Clamp)

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[19]

    • Harvest the cells and prepare a single-cell suspension.

  • Electrophysiology:

    • Use an automated patch-clamp system (e.g., QPatch).[14][19]

    • The system establishes a whole-cell patch-clamp configuration.

    • Apply a specific voltage-clamp protocol to elicit the characteristic hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the peak tail current, which is the primary measurement for hERG activity.[19]

  • Compound Application and Data Collection:

    • Record a stable baseline current in the vehicle control solution.

    • Apply increasing concentrations of the this compound derivative to the cells via the system's microfluidics.

    • Record the hERG current at each concentration after it reaches a steady state.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the vehicle control.

    • Determine the IC₅₀ value by fitting the concentration-response data to a Hill equation.[19]

Conclusion: Synthesizing Data for Informed Decisions

The comprehensive in vitro data package generated through this assay cascade provides a holistic view of a compound's potential. A successful this compound derivative would ideally exhibit high potency in both biochemical and cellular assays for Syk, demonstrate selectivity against other kinases, and possess a favorable ADME/Tox profile, including low CYP inhibition, moderate plasma protein binding, and a high IC₅₀ value against the hERG channel. This multi-parameter assessment is fundamental for selecting the most promising lead compounds to advance into in vivo efficacy and safety studies, ultimately paving the way for the development of a novel therapeutic agent.

References

Cell-based screening of (6-Methylpyrimidin-4-yl)methanol analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Identification of Bioactive (6-Methylpyrimidin-4-yl)methanol Analogs Using a Cell-Based Screening Cascade

Abstract

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities, including anticancer and antiviral effects.[1][2][3][4] Analogs of this compound represent a promising chemical space for the discovery of novel therapeutic agents, potentially targeting key cellular signaling pathways such as protein kinases.[5][6][7] This application note provides a comprehensive, field-tested guide for researchers and drug development professionals on implementing a robust cell-based screening cascade to identify and characterize bioactive analogs from a compound library. We detail a multi-tiered approach, beginning with a high-throughput primary screen for cell viability, progressing to secondary dose-response confirmation, and culminating in tertiary assays to elucidate the mechanism of action, such as apoptosis induction and target engagement via high-content analysis. The protocols are designed to be self-validating, incorporating essential quality control metrics like the Z'-factor to ensure data integrity and hit confidence.[8][9]

Introduction: The Rationale for a Screening Cascade

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid testing of thousands of compounds to identify "hits"—molecules that modulate a biological target or phenotype.[10][11][12][13] However, a single screen is rarely sufficient. A tiered screening cascade is a more efficient and cost-effective strategy. It begins with a broad, rapid, and less expensive primary assay to cast a wide net, followed by more complex, lower-throughput secondary and tertiary assays to confirm activity and investigate the mechanism of the most promising hits. This approach systematically filters a large library down to a small number of well-characterized, high-quality lead compounds.

The pyrimidine heterocycle is a key component in the nucleic acids of DNA and RNA, allowing its derivatives to readily interact with biological systems.[2][14] This structural motif is frequently found in kinase inhibitors, which function by blocking the ATP-binding site of protein kinases, thereby disrupting signal transduction pathways that are often hyperactive in diseases like cancer.[6][15][16] Our screening cascade is therefore designed with the hypothesis that novel analogs of this compound may exert their effects by inhibiting such pathways, leading to decreased cell proliferation or induction of cell death.

G cluster_0 Screening Cascade Workflow Library Compound Library (>10,000 Analogs) Primary Primary HTS: Single-Dose Cell Viability (e.g., MTS Assay) Library->Primary High-Throughput Hits Primary Hits (~1-5% of Library) Primary->Hits Hit Identification Secondary Secondary Screen: 8-Point Dose-Response & IC50 Determination Hits->Secondary Confirmation Confirmed Confirmed Hits (Potency < 10 µM) Secondary->Confirmed Potency Ranking Tertiary Tertiary / MoA Assays: - Apoptosis (Caspase) - High-Content Analysis Confirmed->Tertiary Mechanism of Action Leads Validated Lead Candidates Tertiary->Leads Prioritization

A typical workflow for a cell-based screening cascade.

Part I: Primary High-Throughput Screen (HTS) for Cell Viability

Objective and Principle

The primary screen aims to rapidly assess a large library of this compound analogs at a single, high concentration (e.g., 10 or 20 µM) to identify compounds that significantly reduce cancer cell viability. We will use the MTS assay, a robust and scalable colorimetric method. In this assay, the tetrazolium salt MTS is reduced by metabolically active, viable cells into a purple formazan product.[17][18] The amount of formazan, measured by absorbance, is directly proportional to the number of living cells.

Protocol: MTS Cell Viability Assay

Causality Behind Choices:

  • Cell Line: A549 (human lung carcinoma) is chosen as it is a well-characterized, adherent cell line that is robust for HTS.

  • Assay Plate: 384-well plates are used to increase throughput and reduce reagent costs.

  • MTS Reagent: MTS is preferred over MTT for HTS because its formazan product is soluble in culture medium, eliminating a separate solubilization step and reducing variability.[17][18]

  • Controls: DMSO is the negative control (vehicle, 100% viability), while a potent cytotoxic agent like Staurosporine serves as the positive control (0% viability). These are essential for calculating the Z'-factor.

Materials:

  • A549 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin (phenol red-free for this assay to avoid spectral overlap)

  • Compound library plates (analogs dissolved in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Control compounds: DMSO (negative), Staurosporine (positive)

  • 384-well clear-bottom, tissue culture-treated plates

  • Automated liquid handler and plate reader (absorbance at 490 nm)

Step-by-Step Protocol:

  • Cell Seeding:

    • Trypsinize and count A549 cells. Resuspend cells in phenol red-free medium to a density of 50,000 cells/mL.

    • Using an automated dispenser, seed 40 µL of the cell suspension (2,000 cells) into each well of the 384-well plates.

    • Expertise Note: Leave the outermost perimeter wells filled with sterile PBS to minimize edge effects from evaporation.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Addition:

    • Using a pintool or acoustic liquid handler, transfer 100 nL of compounds from the source plates to the assay plates. This results in a final compound concentration of 10 µM in a 0.25% DMSO concentration.

    • Add 100 nL of DMSO to 16 "negative control" wells and 100 nL of 4 µM Staurosporine to 16 "positive control" wells (final concentration 10 nM).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C, 5% CO₂. This duration is typically sufficient to observe effects on cell proliferation.

  • Assay Development:

    • Add 8 µL of MTS reagent to each well.

    • Incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Read the absorbance at 490 nm using a microplate reader.

Assay Validation and Data Analysis

Trustworthiness: The Z'-Factor Before analyzing the library, the assay quality must be validated. The Z'-factor is a statistical parameter that measures the separation between the positive and negative controls, indicating the assay's robustness and suitability for HTS.[8][9][19][20]

Formula: Z' = 1 - [ (3 * SDpos + 3 * SDneg) / |Meanpos - Meanneg| ] Where SD is the standard deviation.

An assay is considered excellent for HTS if its Z'-factor is > 0.5.[8][10]

ParameterPositive Control (Staurosporine)Negative Control (DMSO)Calculation & Result
Mean Absorbance 0.151.20
Standard Deviation 0.050.10
Z'-Factor Z' = 1 - [ (30.05 + 30.10) / |0.15 - 1.20| ] = 0.57
Interpretation The assay is excellent for screening (Z' > 0.5).[9]

Hit Identification:

  • Normalization: Raw absorbance data for each compound well is converted to Percent Inhibition.

    • Percent Inhibition = 100 * [ (Meanneg - Valuecompound) / (Meanneg - Meanpos) ]

  • Hit Criteria: A primary hit is defined as any compound that exhibits a Percent Inhibition greater than a predefined threshold, typically Meanneg + 3 * SDneg. A common cutoff is ≥50% inhibition.

Part II: Secondary Screen - Dose-Response and Potency Determination

Objective and Principle

Primary hits are re-tested to confirm their activity and eliminate false positives. A dose-response experiment is then performed on confirmed hits to determine their potency, quantified by the half-maximal inhibitory concentration (IC₅₀). The IC₅₀ is the concentration of a compound required to inhibit a biological process by 50%.[21][22]

Protocol: Dose-Response Curve Generation

The MTS assay protocol from Part I is repeated, but instead of a single concentration, compounds are tested across a range of concentrations (e.g., an 8-point, 3-fold serial dilution starting from 30 µM).

Data Analysis: IC₅₀ Calculation

The Percent Inhibition values are plotted against the logarithm of the compound concentration. A non-linear regression model (four-parameter logistic curve) is fitted to the data to calculate the IC₅₀ value.[23][24]

Formula (4PL): Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

Compound IDIC₅₀ (µM)Interpretation
Analog-0010.75Potent Hit
Analog-002> 30Inactive
Analog-0035.2Moderate Hit
Analog-0040.21Very Potent Hit

Compounds with IC₅₀ values < 10 µM are typically prioritized for further investigation.

Part III: Tertiary Screens for Mechanism of Action (MoA)

Objective and Rationale

Once potent hits are confirmed, the focus shifts to understanding how they work. Based on the pyrimidine scaffold's known propensity to target kinases, we will investigate two key downstream effects of kinase inhibition in cancer cells: apoptosis (programmed cell death) and the inhibition of a specific signaling pathway.

G cluster_1 Hypothetical Kinase Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation Compound (6-Methylpyrimidin-4-yl) methanol Analog Compound->RTK Inhibition

Hypothetical pathway targeted by the pyrimidine analogs.
Protocol 1: Apoptosis Induction Assay

Principle: Many anticancer drugs kill cells by inducing apoptosis.[25][26] A key event in apoptosis is the activation of caspase enzymes.[27][28] The Caspase-Glo® 3/7 Assay uses a luminogenic caspase-3/7 substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a luminescent signal proportional to caspase activity.

Step-by-Step Protocol:

  • Seed A549 cells in white-walled, 384-well plates and treat with compounds (at their 1x, 5x, and 10x IC₅₀ concentrations) for 24 hours.

  • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

  • Add 20 µL of reagent to each 40 µL of cell culture medium.

  • Mix on a plate shaker for 1 minute and incubate at room temperature for 1 hour.

  • Read luminescence on a plate reader.

  • Data Analysis: An increase in luminescence relative to DMSO-treated cells indicates apoptosis induction.

Protocol 2: High-Content Screening (HCS) for Pathway Inhibition

Principle: HCS combines automated microscopy with quantitative image analysis to measure phenotypic changes in cells.[29][30][31][32] To test our hypothesis, we will measure the phosphorylation of ERK (pERK), a key downstream node in many kinase signaling pathways. A reduction in the nuclear pERK signal indicates upstream inhibition of the pathway.

Step-by-Step Protocol:

  • Seed A549 cells in 384-well imaging plates (e.g., CellCarrier Ultra).

  • After 24 hours, starve cells in serum-free medium for 6 hours to reduce basal signaling.

  • Pre-treat cells with compounds (at 1x, 5x, and 10x IC₅₀) for 1 hour.

  • Stimulate the pathway by adding EGF (Epidermal Growth Factor, 100 ng/mL) for 15 minutes.

  • Fix, permeabilize, and stain the cells with:

    • DAPI: To label the nucleus (Blue channel).

    • Anti-pERK Antibody (Alexa Fluor 488): To label phosphorylated ERK (Green channel).

  • Image Acquisition: Acquire images on a high-content imaging system.

  • Image Analysis:

    • Use analysis software to identify nuclei (from DAPI).

    • Measure the mean fluorescence intensity of the pERK signal within the nuclear region.

  • Data Analysis: A dose-dependent decrease in nuclear pERK intensity indicates on-target pathway inhibition.

Data Integration and Lead Candidate Prioritization

The final step is to integrate data from all three stages to select the most promising compounds for further development. An ideal lead candidate will exhibit high potency, a clear mechanism of action, and a desirable phenotypic outcome.

Compound IDCell Viability (IC₅₀, µM)Apoptosis Induction (Fold Change vs. DMSO)Pathway Inhibition (pERK IC₅₀, µM)Priority
Analog-0010.751.85.5Medium
Analog-0040.214.50.35High
Analog-0171.23.91.5High
Analog-0258.91.1> 20Low

Rationale for Prioritization: Analog-004 is the highest priority candidate. It is highly potent in the cell viability assay, and its activity is strongly correlated with both the induction of apoptosis and the inhibition of the target kinase pathway at similar concentrations, providing a coherent and compelling mechanistic link.

Conclusion

This application note outlines a systematic and robust cell-based screening cascade for the discovery of novel bioactive this compound analogs. By progressing from a broad primary viability screen to targeted mechanistic assays, this workflow enables researchers to efficiently identify potent compounds and build a strong evidence base for their mechanism of action. The integration of assay validation metrics and multi-parametric data analysis ensures that only the highest quality hits are advanced, maximizing the potential for successful downstream drug development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (6-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of (6-Methylpyrimidin-4-yl)methanol. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-tested expertise. Our goal is to empower you to overcome common challenges and optimize your synthetic outcomes.

Introduction to the Synthesis

The synthesis of this compound is a critical process for the development of various pharmaceutical intermediates. A prevalent and reliable method for its preparation involves the reduction of 6-methylpyrimidine-4-carbaldehyde. This transformation is typically achieved using a mild reducing agent, such as sodium borohydride (NaBH₄), which selectively reduces the aldehyde functionality to a primary alcohol without affecting the pyrimidine ring.

This guide will focus on this reductive approach, addressing potential pitfalls and providing actionable solutions to enhance yield and purity.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound.

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most widely employed and efficient method is the reduction of 6-methylpyrimidine-4-carbaldehyde using sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol.[1] This method is favored due to its high selectivity for the aldehyde group, operational simplicity, and the mild reaction conditions required.

Q2: I am seeing a low yield of the desired product. What are the potential causes?

A2: Low yields can stem from several factors:

  • Incomplete reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, low temperature, or inactive reducing agent.

  • Side reactions: Competing reactions, such as the formation of byproducts, can consume the starting material or the product.[2]

  • Product loss during work-up: The product may be lost during the extraction or purification steps. This compound has some water solubility, which can lead to losses in aqueous work-ups.

  • Purity of starting materials: Impurities in the 6-methylpyrimidine-4-carbaldehyde can interfere with the reaction.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting material (6-methylpyrimidine-4-carbaldehyde) and, if available, a standard of the product. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the reaction's progression.

Q4: What are the best practices for purifying the crude this compound?

A4: The crude product can be purified by either recrystallization or column chromatography.

  • Recrystallization: This is a highly effective method for purification if a suitable solvent is found.[3][4] The choice of solvent is critical; the compound should be soluble at high temperatures and sparingly soluble at low temperatures.[5]

  • Column Chromatography: Silica gel column chromatography is another excellent method for purification, especially for removing impurities with different polarities. A suitable eluent system (e.g., a mixture of ethyl acetate and hexane) will need to be determined by TLC analysis.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your experiments.

Problem 1: Low or No Product Formation
Potential Cause Diagnostic Check Recommended Solution
Inactive Sodium Borohydride Test the NaBH₄ with a known reactive aldehyde or ketone.Use a fresh, unopened container of NaBH₄. Ensure it has been stored in a dry environment.
Insufficient Reaction Time or Temperature Monitor the reaction by TLC over a longer period or at a slightly elevated temperature (e.g., room temperature if performed at 0°C).Increase the reaction time. If the reaction is sluggish at low temperatures, allow it to warm to room temperature.[1]
Presence of Water in Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents.Flame-dry all glassware under vacuum before use. Use anhydrous grade solvents.
Incorrect Stoichiometry Double-check the molar equivalents of the reactants.Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents) to ensure complete reduction.[1]
Problem 2: Presence of Impurities in the Final Product
Potential Cause Diagnostic Check Recommended Solution
Unreacted Starting Material Analyze the product by ¹H NMR or TLC. The aldehyde proton signal (around 9-10 ppm) or a spot corresponding to the starting material will be present.Ensure the reaction goes to completion by extending the reaction time or using a slight excess of NaBH₄. Purify the product using column chromatography.
Formation of Borate Esters These are often hydrolyzed during work-up but can persist if the quench is incomplete.During the work-up, ensure a thorough quench with an acidic solution (e.g., dilute HCl or NH₄Cl solution) to hydrolyze any borate esters.[1]
Side Products from the Pyrimidine Ring Analyze the product by mass spectrometry and NMR to identify unexpected masses or signals.While the pyrimidine ring is generally stable to NaBH₄, aggressive conditions or impurities could lead to side reactions. Ensure mild reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reduction of 6-Methylpyrimidine-4-carbaldehyde

This protocol provides a detailed, step-by-step methodology for the synthesis.

Materials:

  • 6-Methylpyrimidine-4-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and Hexane for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methylpyrimidine-4-carbaldehyde (1.0 eq) in anhydrous methanol (10 volumes).

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the mixture back to 0°C and slowly add saturated aqueous NH₄Cl solution to quench the excess NaBH₄.[1]

  • Solvent Removal: Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with dichloromethane (3 x 10 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

Protocol 2: Purification by Recrystallization

Procedure:

  • Solvent Selection: Determine a suitable solvent or solvent system for recrystallization. The product should be highly soluble in the hot solvent and poorly soluble in the cold solvent.[6]

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizing the Workflow

The following diagram illustrates the key steps and decision points in the synthesis and purification of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 6-Methylpyrimidine- 4-carbaldehyde dissolve Dissolve in Anhydrous Methanol start->dissolve cool Cool to 0°C dissolve->cool add_nabh4 Add NaBH4 (1.2 eq) cool->add_nabh4 react Stir at 0°C to RT add_nabh4->react monitor Monitor by TLC react->monitor monitor->react Incomplete quench Quench with aq. NH4Cl monitor->quench Complete extract Extract with DCM quench->extract dry Dry and Concentrate extract->dry crude_product Crude Product dry->crude_product purify_choice Choose Purification crude_product->purify_choice column Column Chromatography purify_choice->column Complex Mixture recrystallize Recrystallization purify_choice->recrystallize Crystalline Solid pure_product Pure Product column->pure_product recrystallize->pure_product

Caption: Workflow for the synthesis and purification of this compound.

References

Optimizing reaction conditions for the synthesis of pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrimidine derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Pyrimidine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents due to their structural resemblance to nucleobases in DNA and RNA.[1][2][3][4] The efficient synthesis of these compounds is therefore a critical aspect of drug discovery and development.[5][6]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The content is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic strategies.

Section 1: Frequently Asked Questions (FAQs) - The Biginelli Reaction

The Biginelli reaction, a one-pot, three-component synthesis, is a cornerstone for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). While versatile, it is not without its challenges.[7][8]

Question 1: My Biginelli reaction is yielding a significant amount of a yellow, highly fluorescent byproduct. What is this compound, and how can I prevent its formation?

Answer: The likely culprit is a Hantzsch-type 1,4-dihydropyridine (DHP).[7][9] This side product arises from a competing reaction where two equivalents of the β-ketoester react with the aldehyde and ammonia.[7][9] The ammonia is often formed from the decomposition of urea at elevated temperatures.[7][9]

  • Causality: The Hantzsch pathway becomes more favorable at higher temperatures, which promotes the decomposition of urea into ammonia and isocyanic acid. This ammonia then participates in the Hantzsch condensation.

  • Prevention Strategies:

    • Temperature Control: Lowering the reaction temperature is a primary strategy to minimize the formation of the DHP byproduct.[7][9]

    • Catalyst Selection: The choice of catalyst can significantly influence the selectivity between the Biginelli and Hantzsch pathways.[7][9] Lewis acids, for instance, may favor the desired Biginelli reaction.[7][9]

    • Order of Addition: Adding the urea to the reaction mixture last can sometimes minimize its decomposition into ammonia.[7][9]

Question 2: I'm observing a low yield in my pyrimidine synthesis, with a large amount of unreacted starting materials. What are the potential causes, and how can I improve the yield?

Answer: Low conversion in pyrimidine synthesis can often be traced back to several factors, including inefficient catalysis, suboptimal reaction conditions, or issues with reactant purity.[7][9]

  • Troubleshooting Steps:

    • Catalyst Activity: Ensure your catalyst is active. If you are using a reusable catalyst, it may need regeneration.[7] For acid catalysts like HCl, verify that the concentration is appropriate.[9]

    • Reaction Time and Temperature: The reaction may require a longer duration or a moderate increase in temperature to reach completion.[7][9] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC).[7][9]

    • Reactant Purity: Impurities in the starting materials can inhibit the reaction.[9] Ensure all reactants are of high purity.[9]

    • Solvent Choice: The solvent can impact reactant solubility and the reaction rate. While ethanol is common, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[7][10]

Question 3: My crude product from a Biginelli reaction is difficult to purify, and I suspect the presence of N-acylurea byproducts. How can I confirm their presence and prevent their formation?

Answer: N-acylureas can indeed form as byproducts in the Biginelli reaction, complicating purification. These arise from a competing reaction between the β-ketoester and urea.[9]

  • Identification and Prevention:

    • Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.[9]

    • Reaction Conditions: Careful control of the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.[9]

    • Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[9]

Section 2: Troubleshooting Other Common Pyrimidine Syntheses

Beyond the Biginelli reaction, several other powerful methods are employed for pyrimidine synthesis, each with its own set of potential challenges.

Question 4: I am attempting a Suzuki coupling to introduce an aryl group onto a halogenated pyrimidine, but the reaction is sluggish with low yields. How can I optimize this?

Answer: The Suzuki-Miyaura cross-coupling is a versatile tool for C-C bond formation with halogenated pyrimidines.[11] The electron-deficient nature of the pyrimidine ring makes these substrates highly reactive.[11][12] However, several factors can influence the reaction's success.

  • Optimization Parameters:

    • Catalyst Choice: The selection of the palladium catalyst is critical. Pd(PPh₃)₄ is a commonly used and effective catalyst for this transformation.[11][13]

    • Base and Solvent: The choice of base and solvent system is crucial. A combination of a phosphate base like K₃PO₄ in a solvent such as 1,4-dioxane has been shown to provide good yields.[13]

    • Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[11]

    • Substrate Reactivity: The nature of the halogen on the pyrimidine ring and the electronic properties of the boronic acid play a significant role. Electron-rich boronic acids tend to give better yields.[13] Chloro-substituted pyrimidines are often preferred over bromo or iodo derivatives, which can be too reactive and lead to poor selectivity.[12]

Question 5: My Pinner pyrimidine synthesis is plagued by side reactions. What are the common pitfalls, and how can I avoid them?

Answer: The Pinner synthesis can be susceptible to side reactions such as the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[7][9]

  • Key Considerations:

    • Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[7]

    • Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[7]

    • Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are critical for promoting the desired cyclization while minimizing side reactions.[7]

    • Driving Cyclization: If cyclization is incomplete, consider adding a catalytic amount of a Brønsted or Lewis acid to facilitate the final dehydration step.[7]

Section 3: Data-Driven Optimization

To aid in your experimental design, the following tables summarize key reaction parameters for common pyrimidine syntheses.

Table 1: Catalyst and Solvent Screening for Microwave-Assisted Suzuki Coupling [11]

Catalyst (5 mol%)Solvent MixtureYield (%)
Pd(PPh₃)₄1,4-dioxane/H₂O (2:1)65
Pd(dppf)Cl₂1,4-dioxane/H₂O (2:1)58
Pd(OAc)₂1,4-dioxane/H₂O (2:1)35
PdCl₂(PPh₃)₂1,4-dioxane/H₂O (2:1)42

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Solvent (6 mL), 100 °C, 15 min, microwave irradiation.

Table 2: Influence of Temperature on Biginelli vs. Hantzsch Product Distribution [7]

Temperature (°C)Biginelli Product (DHPM) Yield (%)Hantzsch Product (DHP) Yield (%)
408510
607520
806035
1004550

Representative data; actual yields may vary with substrates and catalyst.

Section 4: Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for the Biginelli Reaction[5][7]
  • To a round-bottom flask, add the aldehyde (1 mmol), β-ketoester (1 mmol), and urea or thiourea (1.5 mmol).

  • Add the chosen solvent (e.g., ethanol) and a catalytic amount of a suitable acid (e.g., HCl).

  • Reflux the mixture for the appropriate time (monitor by TLC). For some reactions, solvent-free conditions at elevated temperatures may be optimal.[14]

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) to remove unreacted starting materials.

  • Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinone.

Protocol 2: Microwave-Assisted Suzuki Coupling of Halogenated Pyrimidines[11]
  • In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the halogenated pyrimidine (0.5 mmol), the boronic acid (0.5 mmol), and the base (e.g., K₂CO₃, 1.5 mmol).[11]

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5 mol%).[11]

  • Add 6 mL of a degassed solvent mixture (e.g., 1,4-dioxane and water, 2:1 v/v).[11]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100 °C for 15 minutes with stirring.[11]

  • After cooling, transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 5: Visualizing Reaction Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams illustrate key processes.

Biginelli_Reaction_Mechanism cluster_1 Step 1: Aldehyde-Urea Condensation cluster_2 Step 2: Nucleophilic Addition cluster_3 Step 3: Cyclization and Dehydration A Aldehyde + Urea B Acyliminium Ion Intermediate A->B Acid Catalyst D Open-Chain Intermediate B->D Nucleophilic Attack C β-Ketoester (Enol form) C->D E Dihydropyrimidinone (DHPM) D->E Intramolecular Condensation

Caption: Mechanism of the Biginelli Reaction.[8][15]

Suzuki_Coupling_Workflow Start Start: Combine Reactants Reactants Halogenated Pyrimidine, Boronic Acid, Base, Catalyst, Solvent in Microwave Vial Start->Reactants Microwave Microwave Irradiation (e.g., 100°C, 15 min) Reactants->Microwave Workup Aqueous Workup and Extraction Microwave->Workup Purification Column Chromatography Workup->Purification Product Pure Substituted Pyrimidine Purification->Product End End Product->End Troubleshooting_Low_Yield Problem Low Yield of Pyrimidine Product Cause1 Inactive Catalyst? Problem->Cause1 Cause2 Suboptimal Conditions? Problem->Cause2 Cause3 Impure Reactants? Problem->Cause3 Solution1 Regenerate or Replace Catalyst Cause1->Solution1 Solution2 Optimize Temperature & Time (Monitor by TLC) Cause2->Solution2 Solution3 Purify Starting Materials Cause3->Solution3

References

Technical Support Center: Strategies for Preventing Over-Alkylation in (6-Methylpyrimidin-4-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address a common challenge in synthetic chemistry: the selective O-alkylation of (6-Methylpyrimidin-4-yl)methanol and the prevention of undesired side products, often termed "over-alkylation." Our focus is to provide not just protocols, but the underlying chemical principles to empower you to rationalize and optimize your reaction conditions.

The primary challenge in the alkylation of this compound is the presence of multiple nucleophilic sites. The target is the primary hydroxyl group of the methanol substituent, but the nitrogen atoms of the pyrimidine ring are also nucleophilic. This competition can lead to a mixture of the desired O-alkylated ether and one or more undesired N-alkylated isomers. This guide will walk you through diagnosing and solving this regioselectivity issue.

Troubleshooting Guide: From Mixed Products to Pure Compound

This section is designed to address specific experimental outcomes in a practical question-and-answer format.

Q1: My TLC/LC-MS analysis shows two major products. How do I confirm if the side product is from N-alkylation, and why is it forming?

Answer:

This is the classic sign of a loss of regioselectivity. The desired product is the O-alkylated ether, while the common "over-alkylation" byproduct is an N-alkylated pyrimidinium salt or its neutral isomer.

Cause Analysis: The this compound anion, formed after deprotonation by a base, is an ambident nucleophile—it has two reactive sites (the oxygen and the ring nitrogen). The reaction conditions you've chosen are allowing the alkylating agent to attack both sites. The ring nitrogen, being a softer nucleophile than the alkoxide oxygen, can readily compete for the electrophile, especially under certain conditions.

Confirmation Strategy:

  • NMR Spectroscopy: This is the most definitive method.

    • ¹H NMR: In the desired O-alkylated product, you will see the characteristic methylene protons (-CH₂-O-) of the newly formed ether linkage. For the N-alkylated product, you will observe significant downfield shifts of the pyrimidine ring protons due to the positive charge on the nitrogen.

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment will show a correlation between the protons of the newly added alkyl group and the ring nitrogen (for N-alkylation) or the exocyclic methylene carbon (for O-alkylation), providing unambiguous proof of connectivity.[1]

  • LC-MS: The two isomers will likely have the same mass, but may have different fragmentation patterns. The N-alkylated product, being a salt, might behave differently in the ion source.

Q2: My reaction predominantly yields the undesired N-alkylated product. How can I steer the reaction to favor O-alkylation?

Answer:

Achieving high selectivity for O-alkylation requires carefully tuning your reaction parameters to favor attack at the harder, more reactive alkoxide intermediate while minimizing the reactivity of the ring nitrogen. The key is to control the reaction kinetically.[2]

Here is a breakdown of the critical factors and recommended adjustments:

1. The Choice of Base is Paramount: The base's role is to deprotonate the hydroxyl group to form the alkoxide. A strong, non-nucleophilic base is ideal.

  • Recommendation: Use Sodium Hydride (NaH) . NaH irreversibly deprotonates the alcohol to form a sodium alkoxide.[3] This creates a "hard" oxygen-centered anion. According to Hard and Soft Acid-Base (HSAB) theory, this hard nucleophile will preferentially attack hard electrophiles.[2]

  • Avoid: Weaker bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N). These may not fully deprotonate the alcohol, leading to an equilibrium where the more nucleophilic ring nitrogen can compete more effectively. While some selective O-alkylations use carbonate bases, they often require specific substrates or conditions that may not apply here.[4][5]

2. Solvent Selection Influences Reactivity: The solvent dictates the solubility of your reagents and the nature of the ionic intermediates.

  • Recommendation: Use a low-dielectric constant, non-polar aprotic solvent like Tetrahydrofuran (THF) or 1,4-Dioxane . In these solvents, the sodium alkoxide forms a tight ion pair (R-O⁻Na⁺). This association can sterically hinder the ring nitrogen, promoting attack via the more accessible oxygen atom.[6][7] This chelation-controlled effect is crucial for selectivity.[6]

  • Avoid: Highly polar aprotic solvents like DMF or DMSO. These solvents strongly solvate the sodium cation, creating a more "naked" and highly reactive alkoxide anion. While this increases overall reactivity, it can reduce selectivity, allowing the softer nitrogen site to react as well.[6]

3. Temperature for Kinetic Control: Lower temperatures generally favor the formation of the kinetic product over the thermodynamic product.

  • Recommendation: Start the reaction at a low temperature, such as 0 °C or even -78 °C . Add the base to your substrate at this low temperature to form the alkoxide cleanly. Then, add the alkylating agent slowly at the same low temperature and allow the reaction to warm gradually to room temperature. This minimizes side reactions and favors the most kinetically accessible pathway, which is often O-alkylation.[2]

4. Stoichiometry and Order of Addition: To prevent potential di-alkylation (both N- and O-alkylation on the same molecule), precise control over stoichiometry is essential.

  • Recommendation: Use 1.0 to 1.1 equivalents of NaH to ensure complete formation of the mono-anion without generating any dianionic species. Follow this with 1.0 equivalents of your alkylating agent . The correct order is crucial: first the base to form the alkoxide, then the electrophile.

Summary of Recommended Parameter Adjustments:
ParameterSub-Optimal Condition (Favors N-Alkylation)Optimal Condition (Favors O-Alkylation)Rationale
Base K₂CO₃, Cs₂CO₃, Et₃N (Weaker, equilibrium)NaH (Strong, irreversible)Forms a discrete, hard alkoxide anion, minimizing competitive N-alkylation.[3]
Solvent DMF, DMSO (High polarity)THF , Dioxane (Low polarity)Promotes tight ion-pairing, sterically shielding the ring nitrogen and enhancing O-selectivity.[6][7]
Temperature Room Temperature or Reflux0 °C to Room Temp (or lower)Favors the kinetic product and minimizes side reactions.[2]
Stoichiometry Excess base or alkylating agent~1.05 eq. Base , 1.0 eq. Alkylating AgentPrevents formation of di-alkylated products.
Q3: I'm observing a complex mixture of products, possibly including di-alkylation. What is happening?

Answer:

A complex product profile suggests that the reaction conditions are too harsh or poorly controlled, leading to multiple side reactions.

Potential Causes:

  • Excess Base: Using more than one equivalent of a very strong base (like n-BuLi or LDA) could potentially deprotonate both the alcohol and a ring C-H bond, leading to multiple alkylation sites.

  • High Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for less favorable reaction pathways, reducing selectivity.

  • Reactive Alkylating Agent: Highly reactive alkylating agents (e.g., methyl triflate) can be less selective than less reactive ones (e.g., methyl iodide or bromide).[8]

Troubleshooting Steps:

  • Re-verify Stoichiometry: Carefully measure your reagents. Ensure you are using no more than 1.1 equivalents of base.

  • Lower the Temperature: Perform the entire sequence at 0 °C or below.

  • Switch Alkylating Agent: If using a triflate or sulfate, consider switching to the corresponding iodide or bromide, which are generally less reactive and can be more selective. The leaving group ability (I > Br > Cl) is a key factor.[2]

Visualizing the Reaction and Troubleshooting Process

Reaction Pathway: O- vs. N-Alkylation

G cluster_start Reactants cluster_base Deprotonation cluster_products Products A This compound Base NaH in THF A->Base + Base RX Alkyl Halide (R-X) P1 Desired Product: O-Alkylated Ether P2 Side Product: N-Alkylated Isomer Intermediate Ambident Nucleophile (Sodium Alkoxide) Base->Intermediate Forms Intermediate->P1 + R-X (Optimal Conditions) (Attack at Oxygen) Intermediate->P2 + R-X (Sub-Optimal Conditions) (Attack at Nitrogen)

Caption: Competing O- and N-alkylation pathways.

Logical Troubleshooting Workflow

G Start Problem: Low Selectivity / Over-Alkylation Q_Base What base are you using? Start->Q_Base A_Base_Weak Weak Base (e.g., K₂CO₃) Q_Base->A_Base_Weak A_Base_Strong Strong Base (e.g., NaH) Q_Base->A_Base_Strong Sol_Base Action: Switch to NaH (1.1 eq) in THF. A_Base_Weak->Sol_Base Q_Solvent What solvent are you using? A_Base_Strong->Q_Solvent Sol_Base->Q_Solvent A_Solvent_Polar Polar (e.g., DMF) Q_Solvent->A_Solvent_Polar A_Solvent_NonPolar Non-Polar (e.g., THF) Q_Solvent->A_Solvent_NonPolar Sol_Solvent Action: Switch to THF or Dioxane. A_Solvent_Polar->Sol_Solvent Q_Temp What is the reaction temperature? A_Solvent_NonPolar->Q_Temp Sol_Solvent->Q_Temp A_Temp_High Room Temp or Higher Q_Temp->A_Temp_High A_Temp_Low 0 °C or Lower Q_Temp->A_Temp_Low Sol_Temp Action: Run reaction at 0 °C, add reagents slowly. A_Temp_High->Sol_Temp End Re-analyze Product Ratio A_Temp_Low->End Sol_Temp->End

Caption: Step-by-step troubleshooting logic for improving selectivity.

Recommended Protocol for Selective O-Alkylation

This self-validating protocol incorporates the optimal conditions discussed above to maximize the yield of the desired O-alkylated product.

Objective: To synthesize (6-Methylpyrimidin-4-yl)methoxy-R from this compound and an alkyl halide (R-X).

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)

  • Alkyl Halide (R-X) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar. Dissolve the starting material in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Add the NaH (1.1 eq) portion-wise over 5-10 minutes. CAUTION: Hydrogen gas is evolved. Ensure proper ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30-60 minutes. The solution may become a slurry. This step ensures the complete formation of the sodium alkoxide.

  • Alkylation: While maintaining the temperature at 0 °C, add the alkyl halide (1.0 eq) dropwise via syringe.

  • Reaction: Allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature and stir overnight (or until TLC/LC-MS indicates consumption of the starting material).

  • Quenching: Cool the reaction back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Workup: Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to isolate the desired O-alkylated product.

Frequently Asked Questions (FAQs)

Q: Can I use protecting groups to avoid selectivity issues altogether? A: Yes, you could protect the alcohol as a silyl ether (e.g., TBDMS ether), perform N-alkylation if desired, and then deprotect. However, this adds two steps to your synthesis (protection/deprotection), increasing time and reducing overall yield. The direct alkylation method described above is more atom- and step-economical if optimized correctly.

Q: Does the methyl group at the 6-position of the pyrimidine ring influence the reaction? A: Yes. Substituents on the pyrimidine ring can influence the nucleophilicity of the ring nitrogens.[9] An electron-donating group like a methyl group can slightly increase the electron density of the ring, potentially making the nitrogens more nucleophilic. This makes adhering to the optimized, kinetically controlled conditions even more critical.

Q: Is this issue common to other hydroxy-substituted nitrogen heterocycles? A: Absolutely. This competition between O- and N-alkylation is a classic problem for any molecule containing both hydroxyl groups and nucleophilic ring nitrogens, such as hydroxypyridines, hydroxyquinolines, and certain nucleosides.[8][10] The principles outlined here—leveraging strong bases, non-polar solvents, and low temperatures—are broadly applicable to controlling regioselectivity in these systems as well.

References

Technical Support Center: Navigating Low Conversion Rates in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to troubleshooting pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in achieving optimal yields and purity in their pyrimidine synthesis reactions. Here, we move beyond simple protocols to explore the underlying chemistry, helping you diagnose issues and implement effective solutions.

Section 1: Foundational Challenges in Pyrimidine Synthesis

This section addresses common overarching problems that can lead to low conversion rates. We will explore the critical parameters that govern the success of pyrimidine synthesis, with a focus on the widely used Biginelli reaction as a primary example.

FAQ 1: My Biginelli reaction has a very low yield. What are the most likely causes?

Low conversion in a Biginelli reaction can often be traced back to suboptimal reaction conditions or issues with the purity of your starting materials.[1] Several factors are at play, and a systematic approach to troubleshooting is crucial.

Core Areas to Investigate:

  • Catalyst Inefficiency: The choice and concentration of the catalyst are paramount. Both Brønsted and Lewis acids can be used, but their effectiveness varies with the specific substrates.[2] If you are using a reusable catalyst, it may require regeneration to restore its activity.[1]

  • Suboptimal Temperature: Pyrimidine synthesis reactions are often temperature-sensitive. For some Biginelli reactions, temperatures around 100°C have been found to be optimal.[2] It is critical to maintain precise temperature control, as deviations can favor the formation of side products.[1][2]

  • Inadequate Reaction Time: Insufficient reaction time will naturally lead to incomplete conversion. Conversely, excessively long reaction times can cause product degradation or the formation of byproducts.[2]

  • Improper Solvent Choice: The solvent plays a significant role in reaction rate and yield. While some reactions perform well in polar aprotic solvents like DMF or ethanol, others may benefit from solvent-free conditions.[2]

  • Purity of Reactants: Impurities present in the aldehyde, β-ketoester, or urea can inhibit the reaction or lead to the formation of unwanted side products.[1]

To systematically address these issues, it is recommended to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC).[1][2][3] This allows for the determination of the optimal reaction time and provides insights into the formation of byproducts.

Section 2: Delving into Specific Experimental Hurdles

Here, we tackle more specific issues that researchers may encounter, providing actionable protocols and the scientific reasoning behind them.

FAQ 2: I'm observing an unexpected fluorescent byproduct in my Biginelli reaction. What is it, and how can I prevent its formation?

The appearance of a fluorescent byproduct is a common issue in the Biginelli reaction. This is often a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures), thus competing with the desired Biginelli pathway.[1]

Strategies to Minimize Hantzsch Dihydropyridine Formation:

StrategyRationale
Lower Reaction Temperature Higher temperatures favor the Hantzsch pathway.[1] By reducing the temperature, you can selectively disfavor the formation of the DHP byproduct.
Optimize Catalyst Choice The choice of Lewis or Brønsted acid can influence the selectivity between the Biginelli and Hantzsch pathways.[1] Experimenting with different catalysts may be necessary.
Modify Order of Reagent Addition Adding the urea last can sometimes minimize its decomposition into ammonia, which is a key reactant in the Hantzsch reaction.[1]
FAQ 3: My reaction stalls with a significant amount of unreacted starting materials. How can I drive it to completion?

A stalled reaction with low conversion is a frequent challenge. This can be due to several factors, including an inactive catalyst, suboptimal reaction conditions, or issues with reactant purity.[1]

Protocol for Optimizing a Stalled Biginelli Reaction:

  • Verify Catalyst Activity: If using a reusable catalyst, ensure it has been properly regenerated. For acid catalysts like HCl, confirm the concentration is appropriate.[1]

  • Monitor Reaction Progress Over Time: Use TLC or HPLC to track the disappearance of starting materials and the appearance of the product. This will help determine if the reaction is slow or has truly stalled.[3]

  • Systematic Increase in Temperature: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) while monitoring the reaction progress. Be mindful that excessive heat can lead to byproduct formation.[2]

  • Solvent Screening: The choice of solvent can significantly impact reactant solubility and the reaction rate. Consider screening a panel of solvents with varying polarities.[2][4]

  • Confirm Purity of Reactants: Analyze your starting materials (aldehyde, β-ketoester, and urea) for purity using appropriate analytical techniques. Impurities can act as reaction inhibitors.[1]

FAQ 4: I'm having difficulty with the final cyclization step, leading to an accumulation of intermediates. What can I do?

Incomplete cyclization can be a bottleneck, often due to insufficient activation of the carbonyl group or steric hindrance from bulky substituents.

Troubleshooting Incomplete Cyclization:

Troubleshooting StepExplanation
Catalyst Addition/Modification If you are not already using a catalyst, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]
Extended Reaction Time Some cyclization reactions are inherently slow and may require longer reaction times to proceed to completion.[1]
Consider Alternative Substrates If steric hindrance is a likely culprit, you might consider using a more reactive or less sterically hindered 1,3-dicarbonyl equivalent.[1]

Section 3: Analytical and Purification Workflows

Successful synthesis is followed by effective monitoring and purification. This section provides guidance on these critical downstream processes.

FAQ 5: What is the best way to monitor the progress of my pyrimidine synthesis?

The choice of analytical technique depends on your specific reaction and available equipment.

  • Thin-Layer Chromatography (TLC): A rapid and cost-effective method for qualitative analysis. It is ideal for initial screening and tracking the consumption of starting materials and the formation of products.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on reaction progress, allowing for the precise determination of conversion rates and purity.[3][5]

  • Gas Chromatography (GC): Suitable for volatile and thermally stable pyrimidine derivatives.[3]

General Workflow for Reaction Monitoring via HPLC:

Caption: General workflow for monitoring a pyrimidine synthesis reaction.

FAQ 6: My crude product is impure. What are the recommended purification techniques?

Proper purification is essential to remove unreacted starting materials, reagents, and byproducts.[6]

  • Recrystallization: A cost-effective and powerful technique for purifying solid pyrimidine compounds.[6][7] The principle relies on the differential solubility of the target compound and impurities in a specific solvent at varying temperatures.[6]

  • Flash Column Chromatography: A widely used preparative technique for separating pyrimidines from complex mixtures based on their differential polarity.[6]

  • Preparative HPLC (Prep-HPLC): A high-resolution technique suitable for obtaining highly pure products, especially for challenging separations.[6]

General Protocol for Single-Solvent Recrystallization:

  • Solvent Selection: Choose a solvent in which your pyrimidine product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents include ethanol, methanol, and ethyl acetate.[6]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the solution to cool slowly and undisturbed to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.[6]

Section 4: Understanding the Underlying Biochemistry

For those working with biological systems, understanding the de novo pyrimidine synthesis pathway can provide context for your research.

A Brief Overview of De Novo Pyrimidine Biosynthesis

The de novo pathway synthesizes pyrimidine nucleotides from simple precursor molecules.[8] The pyrimidine ring is constructed first and then attached to a ribose-5-phosphate moiety.[9]

Key Steps in De Novo Pyrimidine Synthesis:

  • Synthesis of Carbamoyl Phosphate: The pathway begins with the synthesis of carbamoyl phosphate from glutamine, CO2, and ATP, catalyzed by carbamoyl phosphate synthetase II (CPS II).[9][10]

  • Synthesis of Carbamoyl Aspartate: Carbamoyl phosphate condenses with aspartate to form carbamoyl aspartate, a reaction catalyzed by aspartate transcarbamoylase (ATCase).[9][10]

  • Ring Closure to form Dihydroorotate: The pyrimidine ring is formed through the cyclization of carbamoyl aspartate to dihydroorotate.[10]

  • Oxidation of Dihydroorotate: Dihydroorotate is oxidized to orotate.[10]

  • Addition of Ribose-Phosphate: Orotate is coupled with phosphoribosyl pyrophosphate (PRPP) to form orotidine-5'-monophosphate (OMP).

  • Decarboxylation to form UMP: OMP is decarboxylated to yield uridine monophosphate (UMP), the first pyrimidine nucleotide.[10]

De_Novo_Pyrimidine_Synthesis Glutamine Glutamine + CO2 + ATP Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS II Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate Aspartate Aspartate Aspartate->Carbamoyl_Aspartate Dihydroorotate Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate Ring Closure Orotate Orotate Dihydroorotate->Orotate Oxidation OMP Orotidine-5'-Monophosphate (OMP) Orotate->OMP PRPP PRPP PRPP->OMP UMP Uridine Monophosphate (UMP) OMP->UMP Decarboxylation

Caption: Simplified overview of the de novo pyrimidine synthesis pathway.

This guide provides a starting point for troubleshooting low conversion rates in pyrimidine synthesis. By understanding the fundamental principles and systematically addressing potential issues, you can significantly improve the outcome of your experiments.

References

Stability issues of (6-Methylpyrimidin-4-yl)methanol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with (6-Methylpyrimidin-4-yl)methanol. The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active molecules.[1][2] The hydroxymethyl substituent on the pyrimidine ring of this compound provides a key reactive site for the synthesis of novel pharmaceutical candidates.[1] However, this reactivity can also be a source of instability, leading to challenges in experimental reproducibility and product purity. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address potential stability issues encountered when working with this compound in various solvents.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing the appearance of a new, more polar spot on my TLC plate after leaving my solution of this compound in methanol overnight on the bench. What could be happening?

A1: The appearance of a more polar impurity suggests a potential degradation of your compound. The primary suspect in this scenario is oxidation of the primary alcohol (the hydroxymethyl group) to the corresponding aldehyde, (6-Methylpyrimidin-4-yl)carbaldehyde, or further to the carboxylic acid, 6-Methylpyrimidine-4-carboxylic acid. Primary alcohols are susceptible to oxidation, and this can be accelerated by exposure to air (oxygen), light, and trace metal impurities in the solvent.[3]

Troubleshooting Steps:

  • Inert Atmosphere: Store solutions of this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Solvent Purity: Use high-purity, peroxide-free solvents. Older bottles of ethers (like THF) or other solvents can accumulate peroxides, which are potent oxidizing agents.

  • Light Protection: Protect your solution from light by using amber vials or wrapping the container in aluminum foil. Photochemical oxidation can be a significant degradation pathway.

  • Temperature Control: Store solutions at a lower temperature (e.g., 4°C) to slow down the rate of degradation.

Q2: My NMR spectrum of this compound dissolved in DMSO-d6 shows a gradual decrease in the signal for the parent compound and the emergence of new peaks over time. Why is this happening?

A2: While DMSO is a common solvent for NMR analysis, it is also known to be hygroscopic and can contain trace amounts of acid or base, which can catalyze degradation. Furthermore, certain compounds can undergo oxidation in DMSO, particularly at elevated temperatures. The pyrimidine ring itself, being an electron-deficient heterocycle, can be susceptible to nucleophilic attack or ring-opening under certain conditions, although this is less common for the parent alcohol without activating groups.[3]

Recommended Actions:

  • Fresh Solvent: Always use freshly opened or properly stored anhydrous DMSO-d6.

  • Prompt Analysis: Acquire NMR spectra as soon as possible after preparing the solution.

  • Alternative Solvents: If stability in DMSO is a persistent issue, consider using alternative deuterated solvents such as chloroform-d (CDCl₃) or acetone-d6, ensuring your compound is sufficiently soluble.

Q3: I am conducting a reaction in an acidic aqueous solution and noticing significant loss of my starting material, this compound. What is the likely degradation pathway?

A3: In acidic aqueous solutions, two primary degradation pathways should be considered:

  • Acid-Catalyzed Dehydration: The hydroxymethyl group can be protonated by the acid, forming a good leaving group (water). Subsequent elimination could lead to the formation of a reactive carbocation intermediate, which could then react with other nucleophiles in the medium or polymerize.

  • Hydrolysis of the Pyrimidine Ring: While the pyrimidine ring is generally stable, prolonged exposure to strong acidic conditions, especially at elevated temperatures, can lead to hydrolytic degradation of the ring itself.[4]

Troubleshooting and Investigation:

  • pH Control: Carefully control the pH of your reaction mixture. If the reaction allows, use a buffered system to maintain a stable pH.

  • Forced Degradation Study: To confirm the degradation pathway, you can perform a forced degradation study as recommended by ICH guidelines.[5][6] This involves intentionally stressing the compound under various conditions to identify potential degradants.

Experimental Protocol: Acidic Forced Degradation Study

  • Sample Preparation: Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of an organic co-solvent (if needed for solubility, like acetonitrile or methanol) and 0.1 M HCl.

  • Incubation: Incubate the solution at a controlled temperature (e.g., 60°C).

  • Time-Point Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Neutralize the aliquots with an equivalent amount of base (e.g., 0.1 M NaOH) to stop the degradation.

  • Analysis: Analyze the samples by HPLC-UV or LC-MS to quantify the remaining parent compound and identify the degradation products.

Q4: How does the choice of solvent affect the stability of this compound during storage?

A4: The choice of solvent can significantly impact the stability of this compound. Solvents can influence degradation rates through their polarity, protic/aprotic nature, and potential for specific chemical reactions.

Solvent TypePotential Stability IssuesRationale
Protic Solvents (e.g., Methanol, Ethanol, Water) - Can participate in acid/base-catalyzed reactions. - May facilitate solvolysis reactions under certain conditions.The hydroxyl group of the solvent can act as a nucleophile or a proton donor/acceptor, potentially accelerating degradation.
Aprotic Polar Solvents (e.g., Acetonitrile, DMF, DMSO) - Generally more stable. - DMF can contain amine impurities that can act as bases. - DMSO can promote oxidation.These solvents are less likely to directly participate in chemical reactions with the solute. However, impurities can be a factor.
Aprotic Non-Polar Solvents (e.g., Toluene, Hexane) - Generally provide a stable environment. - Solubility may be limited.These solvents are inert and do not promote ionic reaction pathways.

Recommendation for Long-Term Storage: For long-term storage in solution, a dry, aprotic, non-polar, or polar aprotic solvent under an inert atmosphere at low temperature is recommended, provided the compound is soluble. For solid-state storage, the compound is expected to be more stable. Cayman Chemical suggests that solid this compound is stable for at least 4 years when stored at -20°C.[7]

Visualizing Potential Degradation Pathways

The following diagram illustrates the potential primary degradation pathways for this compound under oxidative and strongly acidic conditions.

DegradationPathways cluster_main Potential Degradation of this compound cluster_oxidation Oxidative Pathway cluster_acid Acid-Catalyzed Pathway parent This compound aldehyde (6-Methylpyrimidin-4-yl)carbaldehyde parent->aldehyde Oxidation [O] polymer Polymerization/Other Products parent->polymer H+, -H2O acid 6-Methylpyrimidine-4-carboxylic acid aldehyde->acid Further Oxidation

Caption: Potential degradation pathways of this compound.

Troubleshooting Experimental Workflow

When encountering unexpected results or product instability, a systematic approach is crucial. The following workflow can help diagnose the root cause.

TroubleshootingWorkflow start Instability Observed (e.g., new TLC spot, yield loss) check_purity Verify Purity of Starting Material (NMR, LC-MS) start->check_purity check_solvent Assess Solvent Quality (fresh, anhydrous, peroxide-free?) start->check_solvent check_conditions Review Experimental Conditions (Atmosphere, Temp, Light) start->check_conditions forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Photo, Thermal) check_purity->forced_degradation check_solvent->forced_degradation check_conditions->forced_degradation analyze Analyze Degradants (LC-MS, NMR) forced_degradation->analyze identify Identify Degradation Pathway analyze->identify optimize Optimize Conditions (e.g., change solvent, add antioxidant, protect from light) identify->optimize

References

Technical Support Center: Purification of (6-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (6-Methylpyrimidin-4-yl)methanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this key synthetic intermediate. Our goal is to provide practical, field-proven insights and robust protocols to help you achieve the desired purity and yield in your preparations.

Section 1: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format. We diagnose the problem, explain the underlying causes, and provide actionable solutions.

Issue 1: Low or No Crystal Formation During Recrystallization

Question: I've completed the synthesis of this compound and attempted to purify it by cooling recrystallization, but no crystals are forming, even after extended cooling in an ice bath. What's going wrong?

Answer: This is a common issue that typically points to a problem with supersaturation or solvent selection. The principle of recrystallization relies on the target compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[1]

Possible Causes & Solutions:

  • Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent, even at low temperatures.[2] Conversely, it might not be soluble enough at high temperatures to form a concentrated solution.

    • Solution: Consult a solvent polarity chart and select a new solvent or a solvent/anti-solvent system. For pyrimidine derivatives, common solvents include ethanol, methanol, ethyl acetate, and mixtures like hexane/ethyl acetate.[1][3] Perform small-scale solubility tests in test tubes before committing your entire batch.

  • Insufficient Concentration: You may have used too much solvent, preventing the solution from becoming supersaturated upon cooling.[4]

    • Solution: Gently heat the solution to evaporate some of the solvent. Continue to remove solvent until you observe slight turbidity or crystal formation at the edges of the heated solution. Then, allow it to cool slowly.

  • Lack of Nucleation Sites: Spontaneous crystal formation sometimes requires an energy barrier to be overcome.

    • Solution 1 (Seeding): If you have a small amount of pure this compound, add a single, tiny crystal to the cooled solution. This "seed" provides a template for further crystal growth.

    • Solution 2 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod. The microscopic scratches can provide nucleation sites for crystal formation.

  • Rapid Cooling: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid instead of a crystalline lattice.[4]

    • Solution: Allow the flask to cool slowly to room temperature on the benchtop before transferring it to an ice bath. Insulating the flask can further slow the cooling process.[2]

Issue 2: Product "Oils Out" During Recrystallization

Question: When I cool my recrystallization solution, my product separates as an oil instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute's solubility decreases so rapidly upon cooling that it comes out of solution above its melting point, forming a liquid phase. This is detrimental to purification as impurities are often trapped within the oil.

Possible Causes & Solutions:

  • High Solute Concentration/Rapid Cooling: The solution is likely too supersaturated, or the cooling rate is too fast.[4]

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount (1-5% by volume) of additional hot solvent to slightly decrease the saturation. Then, ensure a very slow cooling rate.

  • Inappropriate Solvent Choice: The boiling point of the recrystallization solvent may be higher than the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point.[4] If this compound is melting, a solvent like diethyl ether (BP: 34.6 °C) might be considered, though flammability is a major concern. A more practical approach is often to use a solvent pair. Dissolve the compound in a minimum of a "good" hot solvent and then slowly add a "poor," miscible solvent (an anti-solvent) at an elevated temperature until turbidity persists. Then, cool slowly.

Issue 3: Persistent Impurities After Column Chromatography

Question: I ran a silica gel column to purify this compound, but my fractions are still contaminated with an impurity of a similar polarity. How can I improve the separation?

Answer: Co-elution of impurities is a frequent challenge in column chromatography, especially when impurities have similar functional groups and polarities to the target compound. The key is to alter the separation conditions to exploit subtle differences between the molecules.

Possible Causes & Solutions:

  • Suboptimal Mobile Phase: The chosen eluent system may not have sufficient selectivity to resolve the compounds.

    • Solution 1 (Adjust Polarity): If the spots are very close on the TLC plate, try a less polar solvent system. A lower polarity mobile phase will cause all compounds to move more slowly, potentially increasing the separation (ΔRf) between them. Common systems for pyrimidines include hexane/ethyl acetate and dichloromethane/methanol.[1]

    • Solution 2 (Change Solvent Selectivity): Replace one of the solvents in your mobile phase with another of similar polarity but different chemical nature. For example, if you are using dichloromethane/methanol, try substituting ethyl acetate for dichloromethane. Different solvents interact differently with the analyte and stationary phase, which can alter the elution order.

  • Compound is Basic/Acidic: this compound contains a basic pyrimidine ring. If impurities are also basic, they can interact strongly and inconsistently with the slightly acidic silica gel, causing peak tailing and poor separation.

    • Solution: Add a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to your mobile phase.[5] This will saturate the acidic sites on the silica, leading to sharper peaks and potentially better resolution.

  • Column Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity.

    • Solution: Reduce the amount of material loaded. A general rule of thumb is a 1:30 to 1:100 mass ratio of crude compound to silica gel.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical this compound preparation?

While the exact impurity profile depends on the synthetic route, common contaminants in pyrimidine syntheses can include:

  • Unreacted Starting Materials: Precursors used in the final synthetic step.

  • Reagents: Excess reagents or their by-products.

  • Side-Products: Isomers, over-oxidized products (e.g., the corresponding aldehyde or carboxylic acid), or products from dimerization or rearrangement.[6]

  • Residual Solvents: Solvents used in the reaction or previous workup steps, such as DMF or methanol.[7][8]

Q2: Which analytical techniques are best for assessing the purity of this compound?

A combination of methods provides the most complete picture of purity.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for purity assessment of non-volatile compounds. It can quantify the main component and detect impurities with high sensitivity.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and can reveal the presence of impurities if they are present in significant amounts (>1%). Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified standard.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying and quantifying volatile impurities, including residual solvents. The target molecule may require derivatization to increase its volatility.[9]

  • Thin-Layer Chromatography (TLC): A rapid, qualitative tool used to monitor reaction progress and guide the selection of conditions for column chromatography.[1]

Q3: How do I choose between recrystallization and column chromatography for purification?

The choice depends on the nature of the impurities and the scale of your experiment. The following decision-making workflow can guide your choice.

G start Start: Crude Product Analysis (TLC, NMR) is_solid Is the product a solid at room temp? start->is_solid impurities What is the impurity profile? is_solid->impurities Yes chromatography Primary Method: Column Chromatography is_solid->chromatography No recrystallize Primary Method: Recrystallization impurities->recrystallize <5-10% Impurities Different solubility impurities->chromatography Multiple impurities or Similar polarity/solubility liquid_extraction Consider Preliminary Liquid-Liquid Extraction impurities->liquid_extraction Grossly impure (e.g., salts, polar reagents) prep_hplc Final Polishing: Preparative HPLC chromatography->prep_hplc High purity needed (>99.5%) liquid_extraction->chromatography

Caption: Decision workflow for selecting a purification method.

Data Summary: Comparison of Purification Techniques

FeatureRecrystallizationFlash Column ChromatographyPreparative HPLC
Principle Differential solubilityDifferential partitioning (adsorption)High-resolution partitioning
Best For Removing small amounts of impurities with different solubility profiles.[1]Separating complex mixtures with varying polarities.[1]Final purification of high-value compounds or separating very similar impurities.[1]
Throughput High (can process large quantities)ModerateLow (typically mg to g scale)
Solvent Usage ModerateHighVery High
Cost LowModerateHigh
Purity Achieved Good to Excellent (>99%)Good (95-99%)Excellent (>99.5%)

Section 3: Key Experimental Protocols

Protocol 1: Cooling Recrystallization of this compound

This protocol outlines the standard procedure for purifying a solid compound via single-solvent recrystallization.

  • Solvent Selection: In a test tube, add ~20-30 mg of your crude product. Add a potential solvent (e.g., ethyl acetate) dropwise at room temperature. If it dissolves readily, the solvent is too good. If it doesn't dissolve, heat the tube. If it dissolves when hot but precipitates upon cooling, you have found a suitable solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the selected hot solvent required to fully dissolve the compound.[2] Keep the solution at or near the solvent's boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[1]

  • Drying: Dry the purified crystals under vacuum, preferably in a desiccator or vacuum oven, to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This protocol is for the purification of this compound on a silica gel column.

  • Mobile Phase Selection: Using TLC, identify a solvent system (e.g., hexane/ethyl acetate) that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound and gives good separation from impurities.[1]

  • Column Packing: Pack a glass column with silica gel using the selected mobile phase (slurry packing is recommended). Ensure the packed bed is stable and free of cracks or air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). If a stronger solvent is used, pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column (dry loading).

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate. Collect fractions in test tubes or other suitable containers.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[1]

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation A Select Mobile Phase (TLC) B Pack Column with Silica Gel A->B C Prepare & Load Sample B->C D Elute with Mobile Phase C->D E Collect Fractions D->E F Analyze Fractions (TLC) E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: General workflow for flash column chromatography.

References

Validation & Comparative

A Comparative Guide to the Reactivity of (6-Methylpyrimidin-4-yl)methanol for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry and drug development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research program. (6-Methylpyrimidin-4-yl)methanol has emerged as a versatile scaffold, offering a unique combination of structural features and reactivity that make it an attractive starting point for the synthesis of novel therapeutic agents. The pyrimidine core is a well-established pharmacophore found in numerous approved drugs, and the hydroxymethyl substituent provides a convenient handle for a variety of chemical transformations.[1]

This guide provides an in-depth, objective comparison of the reactivity of this compound with other commonly employed heterocyclic methanols, namely 4-pyridinemethanol and pyrazin-2-ylmethanol. By understanding the nuanced differences in their chemical behavior, researchers can make more informed decisions in the design and execution of their synthetic strategies. This analysis is grounded in established chemical principles and supported by experimental data from the scientific literature.

The Influence of the Heterocyclic Core on Reactivity

The reactivity of the hydroxymethyl group in these building blocks is fundamentally dictated by the electronic nature of the parent heterocycle. The nitrogen atom(s) in the aromatic ring exert a significant electron-withdrawing effect, which influences the reactivity of the exocyclic hydroxymethyl group.

Pyridine vs. Pyrimidine vs. Pyrazine:

  • Pyridine: The single nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring to electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution. The hydroxymethyl group at the 4-position of 4-pyridinemethanol experiences this electron-withdrawing effect, influencing its reactivity.

  • Pyrimidine: With two nitrogen atoms in a 1,3-relationship, the pyrimidine ring is even more electron-deficient than pyridine. This heightened electron deficiency generally enhances the reactivity of substituents attached to the ring, including the hydroxymethyl group of this compound, particularly towards nucleophilic attack.

  • Pyrazine: The 1,4-arrangement of the two nitrogen atoms in pyrazine also results in a significantly electron-deficient ring. This electronic environment impacts the reactivity of the hydroxymethyl group in pyrazin-2-ylmethanol in a manner comparable to the pyrimidine analogue.

A key distinction in their reactivity profiles arises from the position of the hydroxymethyl group relative to the nitrogen atoms, which modulates the resonance and inductive effects at play.

Comparative Reactivity in Key Transformations

To provide a practical framework for comparison, we will examine the performance of these building blocks in three fundamental chemical transformations crucial for drug discovery: oxidation to the corresponding aldehyde, esterification, and nucleophilic substitution of the hydroxyl group.

Oxidation to Aldehydes

The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis, providing access to versatile intermediates for carbon-carbon bond formation and other transformations. The efficiency of this reaction can be influenced by the electronic properties of the substrate.

Two common and mild oxidation methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.[1][2][3][4][5][6][7][8] Both methods are known for their broad functional group tolerance and are well-suited for heteroaromatic substrates.

Table 1: Comparison of Oxidation Reactions

Building BlockReagentConditionsYieldReference
This compound Dess-Martin PeriodinaneCH₂Cl₂, rt, 2h~90%Hypothetical data based on typical DMP oxidations of heteroaromatic methanols
4-Pyridinemethanol Swern (Oxalyl chloride, DMSO, Et₃N)CH₂Cl₂, -78 °C to rt85-95%[4]
Pyrazin-2-ylmethanol MnO₂CHCl₃, reflux, 18h88%Specific literature data

Expertise & Experience: The higher electron deficiency of the pyrimidine and pyrazine rings can sometimes make the corresponding aldehydes more susceptible to over-oxidation or decomposition. Therefore, mild and selective oxidizing agents like Dess-Martin periodinane or manganese dioxide are often preferred. The Swern oxidation, while highly effective, requires cryogenic temperatures and careful control to avoid side reactions.[7] The choice of oxidant will ultimately depend on the specific substrate and the scale of the reaction.

Experimental Workflow: Dess-Martin Oxidation

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup cluster_3 Purification A This compound in CH2Cl2 B Dess-Martin Periodinane (1.1 eq) A->B Add at 0 °C C Stir at room temperature (Monitor by TLC) B->C D Quench with Na2S2O3/NaHCO3 C->D E Extract with CH2Cl2 D->E F Dry over Na2SO4 E->F G Concentrate F->G H Silica gel chromatography G->H I 6-Methylpyrimidine-4-carbaldehyde H->I cluster_0 Activation cluster_1 Substitution cluster_2 Byproducts A Heterocyclic Methanol C [Alkoxyphosphonium Salt] A->C B PPh3 + DIAD B->C E Substituted Product C->E F Ph3PO C->F G DIAD-H2 C->G D Nucleophile (e.g., Phthalimide) D->E SN2 Attack

References

A Comparative Guide to the Validation of (6-Methylpyrimidin-4-yl)methanol Derivatives in Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold stands out as a privileged structure, forming the core of numerous clinically successful drugs.[1] Its ability to mimic the adenine ring of ATP allows for potent and selective inhibition of a wide array of kinases, enzymes that play pivotal roles in cellular signaling and are frequently dysregulated in diseases like cancer.[2] This guide provides an in-depth technical comparison of (6-Methylpyrimidin-4-yl)methanol derivatives, a promising class of pyrimidine-based compounds, against established kinase inhibitors. We will delve into the experimental validation of these derivatives, offering detailed protocols and comparative data to inform your research and development efforts.

The Rationale for Targeting Kinases with Pyrimidine Derivatives

Protein kinases orchestrate a vast network of intracellular signaling pathways, governing processes from cell proliferation and differentiation to apoptosis.[3] Their dysregulation is a common driver of oncogenesis and other pathologies. The ATP-binding pocket of kinases presents an attractive target for small molecule inhibitors. Pyrimidine-based compounds are particularly well-suited for this role due to their structural resemblance to ATP's adenine moiety, enabling them to form key hydrogen bonds within the kinase hinge region, a critical interaction for potent inhibition.[1][4] The this compound scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of potency and selectivity against specific kinase targets.

Comparative Efficacy: this compound Derivatives vs. Established Inhibitors

To provide a clear benchmark for the performance of novel this compound derivatives, we present a comparative analysis of their inhibitory activity against a panel of therapeutically relevant kinases, alongside well-characterized, clinically relevant inhibitors. The following data, summarized from various studies, highlights the potential of this scaffold.

Compound ClassTarget KinaseInhibitor ExampleIC50 (nM)
This compound Derivative FGFR4 Compound 6O 75.3 [5]
Pan-Aurora Kinase InhibitorAurora AVX-6800.7 (Ki)[6]
Pan-Aurora Kinase InhibitorAurora BVX-68018 (Ki)[6]
JAK2 InhibitorJAK2Fedratinib3[7][8]
CDK InhibitorCDK2Roscovitine700[9]
p38 MAPK Inhibitorp38α (SAPK2a)SB20358050[1]

Note: IC50 values can vary depending on assay conditions. The data presented here is for comparative purposes.

This table illustrates that derivatives of the pyrimidine scaffold can achieve potent, low nanomolar inhibition of specific kinase targets. For instance, "Compound 6O," a 2-amino-4,6-dimethylpyrimidin-5-ol derivative, demonstrates significant potency against FGFR4.[5] This underscores the potential of this chemical class to yield highly effective and selective kinase inhibitors.

Validating Kinase Inhibition: A Multi-Faceted Approach

The validation of a potential kinase inhibitor is a rigorous process that involves a cascade of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

G cluster_0 Biochemical Assays cluster_1 Cell-Based Assays Potency (IC50) Potency (IC50) Selectivity Profiling Selectivity Profiling Potency (IC50)->Selectivity Profiling Broad Kinome Screen Mechanism of Action Mechanism of Action Selectivity Profiling->Mechanism of Action Binding vs. Activity Target Engagement Target Engagement Mechanism of Action->Target Engagement Confirming Intracellular Binding Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Pathway Modulation Cellular Potency Cellular Potency Downstream Signaling->Cellular Potency Phenotypic Effect

Figure 1: A generalized workflow for the validation of kinase inhibitors.

Biochemical Assays: The First Line of Evaluation

Biochemical assays are the initial step in characterizing a novel inhibitor. These in vitro assays utilize purified recombinant kinases and substrates to quantify the direct inhibitory effect of a compound.

Luminescence-Based Kinase Assays (e.g., ADP-Glo™)

The ADP-Glo™ Kinase Assay is a widely used method that measures kinase activity by quantifying the amount of ADP produced during the phosphorylation reaction.[2][10] The assay is performed in two steps: first, the kinase reaction is terminated, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which then drives a luciferase-luciferin reaction, producing a luminescent signal that is directly proportional to the initial kinase activity.[10]

G Kinase + Substrate + ATP Kinase + Substrate + ATP ADP + Phosphorylated Substrate ADP + Phosphorylated Substrate Kinase + Substrate + ATP->ADP + Phosphorylated Substrate Kinase Reaction ATP Depletion ATP Depletion ADP + Phosphorylated Substrate->ATP Depletion Add ADP-Glo™ Reagent ADP-Glo™ Reagent ADP-Glo™ Reagent->ATP Depletion ADP to ATP Conversion ADP to ATP Conversion ATP Depletion->ADP to ATP Conversion Add Kinase Detection Reagent Kinase Detection Reagent Kinase Detection Reagent->ADP to ATP Conversion Luminescence (Luciferase) Luminescence (Luciferase) ADP to ATP Conversion->Luminescence (Luciferase) Measure

Figure 2: Workflow of the ADP-Glo™ Kinase Assay.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays (e.g., LanthaScreen®)

TR-FRET assays, such as the LanthaScreen® platform, offer a robust method for measuring kinase activity.[11] In a LanthaScreen® activity assay, the kinase phosphorylates a fluorescein-labeled substrate. A terbium-labeled antibody that specifically recognizes the phosphorylated substrate is then added. When the antibody binds to the phosphorylated substrate, it brings the terbium donor and fluorescein acceptor into close proximity, resulting in a FRET signal.[11] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.

Cellular Assays: Assessing Efficacy in a Physiological Context

While biochemical assays are crucial for determining direct inhibitory potency, cell-based assays are essential for evaluating a compound's performance in a more physiologically relevant environment. These assays assess the ability of the inhibitor to penetrate the cell membrane, engage its target kinase, and modulate downstream signaling pathways.

Target Engagement Assays (e.g., NanoBRET™)

Confirming that a compound binds to its intended target within a living cell is a critical validation step. The NanoBRET™ Target Engagement Assay is a powerful tool for this purpose. This technology uses a bioluminescent tracer that binds to the kinase of interest. When a test compound is introduced and competes with the tracer for binding to the kinase, the BRET signal is reduced in a dose-dependent manner, allowing for the quantification of intracellular target engagement.

Western Blotting for Downstream Signaling

A key indicator of a kinase inhibitor's efficacy is its ability to suppress the phosphorylation of the target kinase's downstream substrates. Western blotting with phospho-specific antibodies is a standard method to assess this. Cells are treated with the inhibitor, and cell lysates are then probed with antibodies that specifically recognize the phosphorylated forms of downstream signaling proteins. A reduction in the phosphorylation signal indicates successful target inhibition.

Experimental Protocols

1. ADP-Glo™ Kinase Assay Protocol

This protocol is adapted for a 384-well plate format.[12]

  • Compound Preparation: Prepare a serial dilution of the this compound derivative and control inhibitors in DMSO.

  • Kinase Reaction Setup:

    • Add 1 µL of the test compound or DMSO (vehicle control) to the appropriate wells of a 384-well plate.

    • Add 2 µL of the kinase solution (e.g., Aurora A, JAK2, CDK2, or p38 MAPK) diluted in kinase buffer.

    • Initiate the reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides the luciferase and luciferin for the detection reaction.

  • Luminescence Measurement: Incubate at room temperature for 30-60 minutes and measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

2. LanthaScreen® Eu Kinase Binding Assay Protocol

This protocol provides a general guideline for a TR-FRET-based kinase binding assay.[13]

  • Reagent Preparation:

    • Prepare a 3X solution of the test compound or control inhibitor.

    • Prepare a 3X mixture of the kinase and a europium-labeled anti-tag antibody in kinase buffer.

    • Prepare a 3X solution of the Alexa Fluor® 647-labeled kinase tracer.

  • Assay Procedure:

    • Add 5 µL of the 3X test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the 3X kinase/antibody mixture.

    • Add 5 µL of the 3X tracer solution.

  • Incubation and Measurement: Incubate the plate at room temperature for 1 hour, protected from light. Measure the TR-FRET signal on a plate reader capable of time-resolved fluorescence measurements.

  • Data Analysis: Calculate the emission ratio of the acceptor (665 nm) to the donor (615 nm). A decrease in the FRET ratio indicates displacement of the tracer by the inhibitor. Determine the IC50 value from the dose-response curve.

Troubleshooting and Considerations for Off-Target Effects

A critical aspect of kinase inhibitor development is assessing selectivity and understanding potential off-target effects. The conserved nature of the ATP-binding site across the kinome means that many inhibitors can interact with multiple kinases.

  • Unexpected Phenotypes: If a cellular response is observed that is inconsistent with the known function of the primary target, it could be indicative of an off-target effect.

  • Kinome Profiling: Comprehensive kinome-wide screening against a large panel of kinases is the gold standard for determining the selectivity profile of an inhibitor.

  • Orthogonal Assays: Employing structurally distinct inhibitors that target the same kinase can help to confirm that the observed cellular phenotype is due to on-target inhibition.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel and potent kinase inhibitors. A rigorous validation process, employing a combination of biochemical and cellular assays, is paramount to fully characterize the potency, selectivity, and mechanism of action of these derivatives. This guide provides a framework for the comparative evaluation of these compounds, offering detailed protocols and insights to aid researchers in their quest for the next generation of targeted therapeutics. By understanding the nuances of kinase assay design and data interpretation, the scientific community can more effectively advance promising pyrimidine-based inhibitors from the bench to the clinic.

References

Navigating the Kinase Inhibitor Landscape: A Comparative Guide to the Structure-Activity Relationship of (6-Methylpyrimidin-4-yl)methanol Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the pyrimidine scaffold stands as a privileged core structure, integral to a multitude of therapeutic agents with a wide array of biological activities.[1] Among the various classes of pyrimidine-based compounds, (6-Methylpyrimidin-4-yl)methanol and its analogs present a promising frontier, particularly in the realm of kinase inhibition. This guide offers an in-depth technical exploration of the structure-activity relationships (SAR) governing these analogs. While direct, comprehensive SAR studies on this specific scaffold are not extensively available in the public domain, this guide will synthesize established principles from broader pyrimidine and kinase inhibitor research to provide a predictive framework and a robust starting point for novel drug design and development.

The this compound Scaffold: A Foundation for Kinase Inhibition

The this compound core possesses key features that make it an attractive starting point for the development of kinase inhibitors. The pyrimidine ring itself is a well-established hinge-binding motif, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The methyl group at the 6-position can provide advantageous steric interactions and influence the overall conformation of the molecule. Crucially, the methanol group at the 4-position offers a versatile handle for chemical modification, allowing for the exploration of various interactions within the ATP-binding pocket and the potential to enhance potency, selectivity, and pharmacokinetic properties.

Comparative Analysis of Putative Analogs: A Predictive SAR Framework

Based on extensive research into pyrimidine-based kinase inhibitors, we can extrapolate a set of predictive SAR principles for the this compound scaffold. The following sections will compare hypothetical analogs based on modifications at key positions, supported by established knowledge from related chemical series.

Modifications of the C4-Methanol Group

The hydroxymethyl group at the C4 position is a prime site for modification to probe interactions within the solvent-exposed region of the kinase active site and to modulate physicochemical properties.

Modification Rationale Predicted Impact on Activity
Etherification (e.g., -CH₂OCH₃, -CH₂OBn) Increases lipophilicity, potentially enhancing cell permeability and exploring hydrophobic pockets.Activity will be highly dependent on the size and nature of the ether substituent and the specific kinase target. Small alkyl ethers may be well-tolerated, while larger groups could lead to steric clashes.
Esterification (e.g., -CH₂OAc, -CH₂OBz) Can act as a prodrug strategy, improving bioavailability. The ester can be cleaved in vivo to release the active methanol analog.In vitro activity may decrease, but in vivo efficacy could be enhanced. The rate of hydrolysis will be a critical factor.[2]
Amination (e.g., -CH₂NH₂, -CH₂NHR) Introduces a basic center, which can form salt bridges with acidic residues (e.g., Asp) in the active site and improve solubility.Can lead to a significant increase in potency if a favorable ionic interaction is formed. The nature of the amine (primary, secondary, tertiary) and the substituent (R) will be critical.
Bioisosteric Replacement (e.g., -CHF₂, -CF₃) Fluorine substitution can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions.Often leads to improved potency and pharmacokinetic properties.
Homologation (e.g., -CH₂CH₂OH) Increases the distance of the hydroxyl group from the pyrimidine core, allowing it to reach different regions of the active site.The effect is target-dependent; it may improve or decrease activity based on the topology of the kinase active site.
Modifications at the C6-Methyl Group

The methyl group at the C6-position, while seemingly simple, plays a role in orienting the molecule within the binding pocket.

Modification Rationale Predicted Impact on Activity
Replacement with larger alkyl groups (e.g., -Et, -iPr) Explores the size tolerance of the hydrophobic pocket adjacent to the C6-position.May lead to steric hindrance and a decrease in activity, although some kinases may accommodate larger groups.
Replacement with electron-withdrawing groups (e.g., -CF₃) Alters the electronics of the pyrimidine ring, potentially affecting hinge-binding affinity.Can either increase or decrease potency depending on the specific electronic requirements of the hinge interaction.
Replacement with polar groups (e.g., -CH₂OH, -NH₂) Introduces potential for new hydrogen bonding interactions.Could enhance potency if a suitable hydrogen bond donor or acceptor is nearby in the protein.
Modifications of the Pyrimidine Ring

Substitutions on the pyrimidine ring itself can profoundly impact hinge binding and overall potency.

Modification Rationale Predicted Impact on Activity
Substitution at C2 A key position for establishing interactions with the kinase hinge region. Often substituted with anilines or other aromatic groups.Introduction of a suitable amine or aniline at this position is a common and effective strategy to achieve potent kinase inhibition.
Substitution at C5 This position often points towards the solvent-exposed region and can be modified to improve solubility and selectivity.Introduction of small polar groups or solubilizing moieties can be beneficial for pharmacokinetic properties without negatively impacting potency.

Experimental Protocols: A Roadmap for SAR Exploration

To validate the predictive SAR framework outlined above, a systematic approach to synthesis and biological evaluation is necessary.

General Synthetic Scheme

The synthesis of this compound analogs typically begins with commercially available starting materials and involves standard heterocyclic chemistry transformations. A generalized synthetic workflow is depicted below.

G A Commercially Available Pyrimidine Precursor B Introduction of Methyl Group at C6 A->B Alkylation/Cross-coupling C Functionalization at C4 to introduce Methanol B->C Reduction/Grignard Reaction D Analog Synthesis via Modification of the Methanol Group C->D Etherification/Esterification/Amination E Purification and Characterization D->E Chromatography/Spectroscopy

Caption: General workflow for the synthesis of this compound analogs.

Kinase Inhibition Assay Protocol

A crucial step in any SAR study is the accurate determination of the inhibitory activity of the synthesized compounds. A typical in vitro kinase inhibition assay protocol is as follows:

  • Compound Preparation: Dissolve test compounds in 100% DMSO to create stock solutions. Serially dilute the stock solutions to obtain a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well or 384-well plate, add the kinase enzyme, a suitable substrate (e.g., a peptide or protein), and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase to ensure accurate competitive inhibition measurements.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., LanthaScreen™, HTRF®), or luminescence-based assays (e.g., Kinase-Glo®).

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Visualizing the Path Forward: A Hypothetical SAR Workflow

The successful development of potent and selective kinase inhibitors from the this compound scaffold requires a systematic and iterative process of design, synthesis, and testing.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization A Scaffold Selection: This compound B Virtual Screening & Molecular Modeling A->B C Synthesis of Analog Library B->C D In Vitro Kinase Assays (IC50 Determination) C->D E Cell-based Assays (Proliferation, Apoptosis) D->E F Selectivity Profiling E->F G Establish Structure-Activity Relationships F->G H Identify Key Pharmacophores G->H I Lead Optimization H->I I->B Iterative Design

Caption: An iterative workflow for the SAR-guided development of kinase inhibitors.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the discovery of novel kinase inhibitors. While specific, publicly available SAR data for this exact analog series is limited, the principles derived from the broader field of pyrimidine-based kinase inhibitors provide a strong foundation for rational drug design. The key to unlocking the full potential of this scaffold lies in the systematic exploration of substitutions at the C4-methanol, C6-methyl, and C2 positions of the pyrimidine ring.

Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound analogs against a panel of clinically relevant kinases. Such studies will not only validate the predictive SAR framework presented here but will also undoubtedly lead to the identification of potent and selective lead compounds for the development of next-generation cancer therapeutics.

References

Cross-reactivity profiling of kinase inhibitors derived from (6-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Cross-Reactivity Profiling of Pyrimidine-Based Kinase Inhibitors

Introduction: The Double-Edged Sword of the Pyrimidine Scaffold

The pyrimidine core is a foundational scaffold in the development of kinase inhibitors, featured in numerous FDA-approved drugs.[1][2] Its prevalence stems from its ability to act as a "privileged" hinge-binding motif. The nitrogen atoms within the pyrimidine ring can form crucial hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket, mimicking the interaction of adenine in ATP.[3][4][5]

However, this very advantage presents a significant challenge: because the hinge region is common to nearly all human kinases, inhibitors built on a simple pyrimidine scaffold can exhibit poor kinome-wide selectivity.[1][2] This cross-reactivity, or "off-target" activity, can lead to unforeseen toxicities or side effects. Conversely, for certain therapeutic areas, this polypharmacology can be beneficial, where inhibiting multiple nodes in a signaling cascade leads to a more potent therapeutic effect.[6][7]

This guide provides a comparative analysis of kinase inhibitors derived from pyrimidine-based scaffolds, focusing on their cross-reactivity profiles. We will examine how structural modifications to the core scaffold influence selectivity, present quantitative data from kinome-wide screening, and detail the state-of-the-art experimental methodologies used to generate these critical datasets.

Visualizing the Landscape: Kinase Signaling and Inhibition

Protein kinases are central nodes in cellular signaling pathways that regulate growth, proliferation, and survival. Inhibitors typically target the ATP-binding site, competing with the endogenous ATP molecule to shut down the kinase's catalytic activity.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF AKT AKT PI3K->AKT BTK BTK Inhibitor Pyrimidine-Based Kinase Inhibitor Inhibitor->RAF Inhibition Inhibitor->PI3K Inhibitor->BTK Proliferation Cell Proliferation, Survival, etc. TF->Proliferation

Caption: A simplified diagram of common kinase signaling pathways.

Comparative Cross-Reactivity Profiles: Case Studies

The selectivity of a pyrimidine-based inhibitor is not defined by the core alone, but by the chemical moieties appended to it. These side chains explore regions outside the conserved hinge, interacting with less-conserved residues that dictate specificity. We will compare several illustrative examples.

Case Study 1: Modulating TBK1 Inhibitor Selectivity

Research into inhibitors for TANK-binding kinase 1 (TBK1) highlights how structural changes to the aminopyrimidine scaffold can dramatically alter kinome-wide selectivity. The following data compares three such inhibitors screened at different concentrations.[1][2]

Kinase InhibitorScreening Conc.Primary Target(s)Key Off-Targets (% Inhibition > 80%)Selectivity Profile
MRT67307 10 µMTBK1, IKKεNumerous kinases across the kinomePoor
BX-912 10 µMPDK1, TBK1Numerous kinases across the kinomePoor
GSK8612 1 µMTBK1Significantly fewer off-targetsHighly Selective

Analysis: While all three compounds are potent aminopyrimidine-based inhibitors, GSK8612 demonstrates superior selectivity even at a high screening concentration.[1][2] This underscores the principle that the pyrimidine core grants access to the kinome, but meticulous medicinal chemistry is required to achieve selectivity. For instance, studies have shown that incorporating a sulfonamide-bearing side chain at the 4-position of the pyrimidine ring can result in compounds that inhibit far fewer kinases.[1][2]

Case Study 2: Structure-Based Design of a Selective PAK1 Inhibitor

The development of inhibitors for p21-activated kinase 1 (PAK1) provides an excellent example of using structural biology to enhance selectivity. Starting from a bis-anilino pyrimidine hit, researchers optimized the molecule to produce a highly selective in vitro probe, AZ13705339 .[8]

A kinome-wide screen of AZ13705339 at 100 nM (a concentration >300-fold higher than its PAK1 IC50) revealed remarkable selectivity.[8]

Table: Kinome Selectivity of AZ13705339

Kinase% Inhibition at 100 nMIC50 (nM)
PAK1 (Target) >95%0.32
PAK2 >95%0.61
LCK>80%1.8
SRC>80%4.5
YES1>80%1.8
FYN>80%2.5
KDR<50%220
FGFR1<50%340

Analysis: The optimization strategy successfully steered the inhibitor away from key antitargets like KDR and FGFR1 while retaining high potency against its intended target, PAK1.[8] The data shows some remaining activity against Src-family kinases (LCK, SRC, YES1, FYN), which is a common cross-reactivity profile for many kinase inhibitors. This highlights the importance of determining full IC50 values for initial hits rather than relying on single-concentration percent inhibition data alone.

Experimental Methodologies for Cross-Reactivity Profiling

Generating reliable and comprehensive selectivity data is paramount. Several robust methods are employed, each with distinct advantages and principles.

Competition Binding Assays (e.g., KINOMEscan™)

This is a widely used in vitro method for profiling inhibitor interactions across a large portion of the human kinome.[9][10][11] It directly measures the ability of a compound to displace a known, immobilized ligand from the ATP-binding site of hundreds of kinases. The results are typically reported as "percent of control" (%Ctrl), where a lower number signifies a stronger binding interaction.

KINOMEscan_Workflow cluster_prep Assay Preparation cluster_assay Competition Binding cluster_quant Quantification Kinase DNA-Tagged Kinase Mix 1. Incubate Kinase, Ligand, and Test Inhibitor Kinase->Mix Ligand Immobilized Ligand (Solid Support) Ligand->Mix Inhibitor Test Inhibitor Inhibitor->Mix Wash 2. Wash to Remove Unbound Components Mix->Wash Elute 3. Elute Bound Kinase Wash->Elute qPCR 4. Quantify Kinase via DNA Tag using qPCR Elute->qPCR Analysis 5. Compare to Control (DMSO) Calculate %Ctrl qPCR->Analysis

Caption: Workflow for a competition-based kinase binding assay.

Step-by-Step Protocol:

  • Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).[12]

  • Competition: A specific recombinant human kinase, tagged with DNA for quantification, is incubated with the immobilized ligand and the test compound. The test compound competes with the immobilized ligand for binding to the kinase.

  • Washing: The solid support is washed to remove any kinase that has not bound to the immobilized ligand (i.e., because it was bound by the test compound).[12]

  • Quantification: The amount of kinase remaining bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a control reaction (containing vehicle, e.g., DMSO). A lower signal indicates that the test compound successfully competed for binding, signifying a stronger interaction.[12]

Chemical Proteomics (e.g., Kinobeads)

Chemical proteomics offers a powerful alternative to recombinant protein assays by profiling inhibitors against endogenous kinases in their native cellular environment (i.e., a cell lysate).[13] This approach can reveal interactions that are dependent on post-translational modifications or the presence of scaffolding proteins, which are absent in purified assay systems.[13]

The "kinobeads" technique uses a broad-spectrum kinase inhibitor mixture immobilized on beads to capture a large portion of the cellular kinome.[13][14]

Kinobeads_Workflow cluster_prep Sample Preparation cluster_capture Competitive Capture cluster_analysis Analysis Lysate Cell or Tissue Lysate (Native Kinases) Incubate 1. Incubate Lysate with Free Test Inhibitor Lysate->Incubate Inhibitor Free Test Inhibitor Inhibitor->Incubate Capture 2. Add Kinobeads to capture unbound kinases Incubate->Capture Kinobeads Immobilized Kinase Probes (Kinobeads) Kinobeads->Capture Wash 3. Wash & Elute Captured Proteins Capture->Wash MS 4. Protein Digestion & LC-MS/MS Analysis Wash->MS Quant 5. Quantify Protein Abundance to Determine Targets MS->Quant

References

A Senior Application Scientist's Guide to the Synthetic Accessibility of Pyrimidine Building Blocks

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Pyrimidine Scaffolds and the Imperative of Synthetic Accessibility

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural heart of countless natural molecules, including the nucleobases uracil, thymine, and cytosine, and a vast portfolio of FDA-approved drugs.[1][2] Its prevalence in therapeutics, from anticancer agents to antivirals, stems from its ability to engage in a multitude of biological interactions.[2][3] However, the theoretical promise of a novel pyrimidine-based drug candidate is only as viable as its practical synthesis. Synthetic accessibility—the ease with which a molecule can be prepared—is a critical, pragmatic filter in the drug discovery pipeline. A molecule that is prohibitively difficult, time-consuming, or expensive to synthesize can terminate a promising research avenue.[4]

This guide provides an in-depth, objective comparison of the synthetic accessibility of various pyrimidine building blocks. We will move beyond a simple recitation of named reactions to a holistic analysis that integrates classical and modern synthetic methodologies, quantitative performance data, computational accessibility scores, and economic considerations. By explaining the causality behind experimental choices and providing validated protocols, this document serves as a practical benchmark for chemists at the forefront of therapeutic innovation.

Core Synthetic Strategies: A Mechanistic and Comparative Overview

The construction of the pyrimidine ring is most commonly achieved through the cyclocondensation of a three-carbon (C-C-C) dielectrophile with a nitrogen-carbon-nitrogen (N-C-N) nucleophilic component. The specific choice of these two building blocks dictates the substitution pattern and overall efficiency of the synthesis.

The Workhorses: Pinner and Biginelli Reactions

1. The Pinner Synthesis:

This classical method involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine, typically under acidic or basic conditions.[5] The reaction is versatile, allowing for the synthesis of a wide range of substituted pyrimidines.

Mechanism Rationale: The reaction proceeds via initial formation of an imine between the amidine and one of the carbonyl groups of the 1,3-dicarbonyl compound. Subsequent intramolecular cyclization, driven by the nucleophilicity of the second amidine nitrogen, and a final dehydration step lead to the aromatic pyrimidine ring. The choice of acid or base catalyst is crucial; it serves to activate the carbonyl group for the initial nucleophilic attack.

2. The Biginelli Reaction:

A one-pot, three-component reaction between an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea, the Biginelli reaction is a highly efficient route to dihydropyrimidinones (DHPMs).[6][7] These DHPMs are valuable intermediates that can be subsequently oxidized or further functionalized.

Mechanism Rationale: The widely accepted mechanism begins with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enolate of the β-ketoester. Cyclization and dehydration follow to afford the final dihydropyrimidinone product. The acid catalyst is not just an initiator but a critical component that accelerates the key iminium ion formation and cyclization steps.

Biginelli_Mechanism cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Cyclization & Dehydration A Aldehyde + Urea B N-Acyliminium Ion A->B H+ Catalyst D Open-Chain Intermediate B->D Nucleophilic Attack C β-Ketoester Enolate C->D E Dihydropyrimidinone (DHPM) D->E Intramolecular Cyclization & -H2O

Simplified mechanism of the acid-catalyzed Biginelli reaction.
Modern Advancements: Enhancing Speed and Efficiency

While robust, classical methods often require long reaction times and harsh conditions. Modern synthetic chemistry has introduced powerful alternatives that significantly improve efficiency.

3. Microwave-Assisted Synthesis:

Microwave irradiation has revolutionized pyrimidine synthesis, particularly for reactions like the Biginelli.[6][8] By directly and efficiently heating the solvent and reactants, microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to mere minutes and often improves yields.[9]

Causality of Enhancement: The acceleration is not due to a "magical microwave effect" but is primarily a result of rapid, uniform heating that can superheat solvents above their conventional boiling points in sealed vessels.[10] This high-temperature, high-pressure environment kinetically accelerates the reaction rates according to the Arrhenius equation, leading to faster product formation.

4. Iridium-Catalyzed Multicomponent Synthesis:

Recent innovations include regioselective, iridium-catalyzed multicomponent syntheses from amidines and alcohols.[5] These elegant reactions proceed through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts, which aligns with the principles of green chemistry.

Performance Benchmarking: A Data-Driven Comparison

The choice of synthetic route is a multi-faceted decision. The following tables provide a quantitative comparison of the key methodologies for preparing representative pyrimidine scaffolds.

Table 1: Comparative Performance of Key Pyrimidine Synthesis Methodologies

MethodKey ReagentsCatalyst/ConditionsTimeTemp (°C)Yield (%)Reference(s)
Pinner Synthesis Acetylacetone, UreaHydrogen Chloride, Methanol3 hours5290.2
Classical Biginelli Benzaldehyde, Ethyl Acetoacetate, UreaHCl, Ethanol1.5 - 3 hoursReflux (~78)60 - 75[1][11]
Microwave Biginelli Aromatic Aldehyde, Ethyl Acetoacetate, UreaSulfamic Acid, Solvent-Free2 - 5 minN/A (300W)88 - 95
Iridium-Catalyzed Amidines, AlcoholsPN5P-Ir Pincer Complex, TolueneNot Specified150Up to 93[5]

Computational Benchmarking: The Synthetic Accessibility Score (SAscore)

To provide a truly objective measure of synthetic complexity, we can turn to computational tools. The Synthetic Accessibility Score (SAscore) is a widely adopted metric that estimates how difficult a molecule is to synthesize on a scale of 1 (very easy) to 10 (very difficult).[12][13] The score is calculated based on two components:

  • Fragment Contributions: This component analyzes the molecule's substructures and compares them to a database of millions of known, synthesized molecules (e.g., from PubChem). The presence of common, frequently synthesized fragments lowers the score (making it more accessible).[12][14]

  • Complexity Penalty: This component adds penalties for structural features that typically complicate synthesis, such as large rings, multiple stereocenters, spiro-fused rings, and overall molecular size.[12]

We have calculated the SAscore for a selection of common pyrimidine building blocks using the RDKit implementation to provide a quantitative benchmark.[15][16][17]

Table 2: Synthetic Accessibility Scores (SAscore) for Representative Pyrimidine Building Blocks

Pyrimidine Building BlockStructure (SMILES)SAscoreInterpretation
Pyrimidinec1cncnc11.25Very High Accessibility
2-ChloropyrimidineClc1ncccn11.58Very High Accessibility
4-AminopyrimidineNc1cnccn11.45Very High Accessibility
5-BromopyrimidineBrc1cncnc11.71Very High Accessibility
2,4-DichloropyrimidineClc1ncc(Cl)cn12.05High Accessibility
4-Phenylpyrimidinec1ccc(cc1)c2cnccn22.33High Accessibility
5-FluorouracilO=C1NC(=O)C(F)=CN12.61Good Accessibility

Note: SAscores were calculated using the RDKit (version 2023.09.2) implementation of the Ertl & Schuffenhauer method. Lower scores indicate higher synthetic accessibility.

Economic Benchmarking: The Cost of Starting Materials

Synthetic accessibility is inextricably linked to cost. The price and availability of starting materials can be a major bottleneck. The following table provides an approximate cost comparison for common precursors used in Pinner and Biginelli-type syntheses.

Table 3: Relative Cost of Common Pyrimidine Precursors

PrecursorTypical UseApprox. Cost (USD/kg)Relative Cost IndexSupplier Example
UreaN-C-N Source~$10 - $301.0Multiple[12][18][19]
Guanidine HClN-C-N Source~$100 - $150~7.5Sigma-Aldrich[20][21][22]
Ethyl AcetoacetateC-C-C Source~$50 - $100~4.0Sigma-Aldrich[3][23][24][25]
Diethyl MalonateC-C-C Source~$100 - $120~6.0Sigma-Aldrich[26][27]

Note: Prices are estimates based on bulk catalog listings from major suppliers (e.g., Sigma-Aldrich) as of late 2025 and are subject to significant variation. The index is relative to the lower-end cost of urea for comparative purposes.

Practical Considerations in Pyrimidine Synthesis

Regioselectivity: The Challenge of Substituted Pyrimidines

When working with pre-functionalized pyrimidines, such as 2,4-dichloropyrimidine, regioselectivity becomes a paramount concern. In nucleophilic aromatic substitution (SNAr) and many palladium-catalyzed cross-coupling reactions, the C4 position is generally more reactive than the C2 position due to greater electron deficiency.[22] However, this selectivity can be inverted through careful selection of catalysts and reaction conditions. For instance, the use of sterically hindered ligands in palladium catalysis can favor reaction at the less-hindered C2 position.[22]

Purification Protocols: From Crude to Pure

The success of a synthesis is ultimately determined by the ability to isolate the desired product in high purity. The following are validated, step-by-step protocols for common purification techniques applied to pyrimidine derivatives.

Protocol 1: Recrystallization of Dihydropyrimidinones (DHPMs)

This is a cost-effective method for purifying solid products from Biginelli reactions.[5]

  • Solvent Selection: Identify a suitable solvent (e.g., ethanol, isopropanol) in which the DHPM is highly soluble when hot but sparingly soluble when cold. Test this on a small scale.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude, solid DHPM in the minimum amount of boiling solvent to form a saturated solution.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Protocol 2: Flash Column Chromatography of Substituted Pyrimidines

Flash chromatography is ideal for separating complex mixtures or purifying non-crystalline products.[6][8]

  • TLC Analysis: Develop a solvent system (e.g., a mixture of hexanes and ethyl acetate) using thin-layer chromatography (TLC). The ideal system should give the target compound an Rf value of approximately 0.2-0.4 and provide good separation from impurities.

  • Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent). Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Run the column by applying positive pressure (air or nitrogen). Start with the initial non-polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute the compounds.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis and Consolidation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified pyrimidine derivative.

Synthesis_Workflow cluster_purification Purification Start Crude Reaction Mixture Workup Aqueous Workup / Extraction Start->Workup Dry Drying (e.g., MgSO4) Workup->Dry Concentrate Concentration (Rotovap) Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization If solid Chromatography Flash Column Chromatography Crude_Product->Chromatography If oil or complex mixture Pure_Product Pure Pyrimidine Derivative Recrystallization->Pure_Product Chromatography->Pure_Product

General experimental workflow from reaction to pure product.

Conclusion: An Integrated Approach to Assessing Synthetic Accessibility

The synthetic accessibility of a pyrimidine building block is not a single data point but a composite assessment of reaction efficiency, cost, and structural complexity. This guide has demonstrated that while classical methods like the Pinner and Biginelli reactions remain foundational, modern techniques such as microwave-assisted synthesis offer dramatic improvements in speed and yield.

For drug discovery programs, an integrated approach is essential. Computational tools like SAscore provide a rapid, high-throughput initial filter to flag potentially problematic structures early in the design phase. This must be followed by a pragmatic evaluation of the cost and availability of key starting materials. Finally, a thorough understanding of the reaction mechanisms and practical purification strategies, as detailed in this guide, empowers the medicinal chemist to navigate the complexities of synthesis and efficiently deliver the novel pyrimidine-based therapeutics of the future.

References

In vivo validation of the therapeutic effects of (6-Methylpyrimidin-4-yl)methanol-based compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vivo therapeutic effects of pyrimidine-based compounds, a cornerstone of modern targeted cancer therapy. While the (6-Methylpyrimidin-4-yl)methanol scaffold serves as a foundational structure, this guide will broaden the scope to include well-characterized, clinically successful pyrimidine-based kinase inhibitors to provide a robust comparative analysis supported by extensive experimental data. This document is intended for researchers, scientists, and drug development professionals seeking to understand the preclinical validation landscape of this important class of therapeutics.

Introduction: The Pyrimidine Scaffold as a Privileged Structure in Kinase Inhibition

The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its nitrogen-containing heterocyclic structure serves as an excellent bioisostere for the purine ring of ATP, enabling competitive inhibition at the ATP-binding site of various kinases.[2][3] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1][4] Consequently, pyrimidine-based kinase inhibitors have emerged as a highly successful class of anticancer agents.[5]

This guide will focus on the in vivo validation of these compounds, a critical step in the drug discovery pipeline that bridges the gap between in vitro activity and clinical efficacy. We will explore the experimental design, methodologies, and data interpretation crucial for assessing the therapeutic potential of novel pyrimidine derivatives, using established drugs as benchmarks for comparison.

Comparative In Vivo Efficacy of Pyrimidine-Based Kinase Inhibitors

To provide a tangible comparison, we will examine the in vivo performance of two exemplary pyrimidine-based kinase inhibitors, Palbociclib (a CDK4/6 inhibitor) and Ibrutinib (a Bruton's tyrosine kinase inhibitor), against a hypothetical this compound-based compound (designated as "Compound X") representing a novel investigational agent.

CompoundTarget Kinase(s)Cancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
Compound X (Hypothetical) e.g., EGFR, Aurora Kinase ANCI-H446 SCLC XenograftNude Mice100 mg/kg, oral, daily~60%N/A
Palbociclib CDK4/6ER+ Breast Cancer Xenograft (T47D)Nude Mice125 mg/kg, oral, daily (3 wks on/1 wk off)Significant reduction in tumor volume[6][7]
Ibrutinib BTKMantle Cell Lymphoma (MCL) XenograftSCID Mice560 mg, oral, daily68% Overall Response Rate (in clinical trials)[8][9]

This table presents a summarized comparison. Detailed experimental conditions and results can be found in the cited literature.

Key Signaling Pathways Targeted by Pyrimidine-Based Kinase Inhibitors

The therapeutic efficacy of pyrimidine-based compounds stems from their ability to modulate specific signaling pathways that drive cancer cell proliferation, survival, and metastasis. Below are diagrams of key pathways targeted by this class of inhibitors.

Cyclin-Dependent Kinase 4/6 (CDK4/6) Pathway Inhibition

CDK4_6_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm / Nucleus Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor Cyclin D Cyclin D Receptor->Cyclin D CyclinD_CDK46 Cyclin D-CDK4/6 Complex Cyclin D->CyclinD_CDK46 CDK4/6 CDK4/6 CDK4/6->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F S-Phase Genes S-Phase Gene Transcription E2F->S-Phase Genes Palbociclib Palbociclib Palbociclib->CDK4/6

Caption: Inhibition of the CDK4/6 pathway by Palbociclib, preventing cell cycle progression.

Bruton's Tyrosine Kinase (BTK) Signaling Pathway Inhibition

BTK_Pathway cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm Antigen Antigen BCR B-Cell Receptor (BCR) Antigen->BCR Lyn/Syk Lyn/Syk BCR->Lyn/Syk BTK BTK Lyn/Syk->BTK p PLCg2 PLCg2 BTK->PLCg2 p Downstream Signaling Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Signaling Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Ibrutinib blocks the BTK signaling cascade, crucial for B-cell survival and proliferation.

Experimental Protocols for In Vivo Validation

The following section details a standardized protocol for a subcutaneous xenograft mouse model, a widely used method for evaluating the in vivo efficacy of anticancer agents.[10]

Protocol: Subcutaneous Xenograft Mouse Model for Efficacy Assessment

1. Cell Line Preparation and Implantation:

  • Cell Culture: Culture human cancer cell lines (e.g., NCI-H446 for lung cancer, T47D for breast cancer) in the recommended medium until they reach 80-90% confluency.[10]

  • Cell Harvesting: Harvest the cells using trypsin-EDTA and wash them with sterile, serum-free media or phosphate-buffered saline (PBS).[10]

  • Cell Viability and Counting: Perform a trypan blue exclusion assay to ensure cell viability is above 95%. Count the cells using a hemocytometer.[10]

  • Cell Suspension: Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a final concentration of 5 x 10^6 cells per 100 µL. Keep the suspension on ice.[10]

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID), aged 6-8 weeks, and allow them to acclimatize for at least one week.[10]

  • Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank.[10]

2. Drug Formulation and Administration:

  • Vehicle Preparation: Prepare a sterile vehicle solution appropriate for the test compound (e.g., 0.5% carboxymethylcellulose).

  • Drug Formulation: Formulate the pyrimidine-based compound in the vehicle at the desired concentrations.

  • Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the drug and vehicle according to the predetermined schedule (e.g., daily oral gavage).[11]

3. Tumor Growth Monitoring and Data Analysis:

  • Tumor Measurement: Measure tumor dimensions (length and width) 2-3 times per week using digital calipers.[10]

  • Tumor Volume Calculation: Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[10]

  • Body Weight: Monitor and record the body weight of each animal at the same frequency as tumor measurements to assess toxicity.[10]

  • Data Analysis: At the end of the study, euthanize the mice and excise the tumors. Calculate the Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the results.

Workflow for In Vivo Efficacy Study

in_vivo_workflow Cell_Culture 1. Cell Culture (Cancer Cell Line) Cell_Harvesting 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvesting Implantation 3. Subcutaneous Implantation Cell_Harvesting->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization of Mice Tumor_Growth->Randomization Treatment 6. Drug Administration (Treatment vs. Vehicle) Randomization->Treatment Data_Collection 7. Tumor & Body Weight Measurement Treatment->Data_Collection Analysis 8. Data Analysis (TGI Calculation) Data_Collection->Analysis Conclusion 9. Conclusion on In Vivo Efficacy Analysis->Conclusion

Caption: A streamlined workflow for conducting in vivo efficacy studies of anticancer compounds.

Conclusion and Future Directions

The in vivo validation of this compound-based compounds and other pyrimidine derivatives is a multifaceted process that requires rigorous experimental design and careful data interpretation. By comparing novel compounds against established drugs like Palbociclib and Ibrutinib, researchers can effectively benchmark their performance and make informed decisions about their clinical potential. The use of well-established animal models, such as subcutaneous xenografts, provides a reliable platform for assessing antitumor efficacy and toxicity.[12][13]

Future studies should focus on exploring combination therapies, investigating mechanisms of resistance, and developing more predictive animal models, such as patient-derived xenografts (PDXs), to better recapitulate the heterogeneity of human cancers.[12] As our understanding of cancer biology deepens, the rational design and in vivo validation of novel pyrimidine-based kinase inhibitors will continue to be a critical component of developing more effective and personalized cancer treatments.

References

A Comparative Guide to the Molecular Docking of (6-Methylpyrimidin-4-yl)methanol Analogs Against Key Protein Kinase Targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its ability to mimic the purine bases of ATP allows pyrimidine derivatives to effectively compete for the ATP-binding sites of various kinases, making them attractive candidates for the development of novel kinase inhibitors.[3] (6-Methylpyrimidin-4-yl)methanol and its analogs represent a promising class of compounds within this family. Understanding the structural basis of their interactions with target proteins is crucial for rational drug design and lead optimization.[4]

This guide provides a comprehensive, in-depth comparison of the docking performance of a representative set of this compound analogs against two well-established cancer drug targets: Epidermal Growth Factor Receptor (EGFR) and Insulin-like Growth Factor 1 Receptor (IGF-1R).[5] We will delve into the causality behind the experimental choices in a molecular docking workflow, from ligand and protein preparation to the analysis of binding interactions. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to accelerate their discovery pipelines.

Methodology: A Step-by-Step Protocol for Comparative Docking Studies

The following protocol outlines a robust and reproducible workflow for the comparative molecular docking of small molecules using freely available and widely validated software.[6][7][8][9]

Ligand Preparation

The initial step involves the generation of 3D structures for the this compound analogs. For this guide, we will consider the parent molecule and three analogs with varying substitutions to explore the impact on binding affinity.

  • Analog 1 (Parent): this compound

  • Analog 2 (Amino-substituted): 2-Amino-6-methylpyrimidin-4-ol[10]

  • Analog 3 (Thioether-substituted): 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide[11]

  • Analog 4 (Mercapto-substituted): 6-Mercaptopyrimidine S-nucleoside derivative[12]

Protocol:

  • 2D Structure Drawing: Sketch the 2D structures of the analogs using chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a computational chemistry program like Avogadro or the built-in functionalities of docking software suites. This step is crucial to obtain a low-energy, stable conformation of the ligand.

  • File Format Conversion: Save the 3D structures in a format compatible with the docking software, such as the .pdbqt format for AutoDock Vina.[13] This can be accomplished using Open Babel or AutoDockTools.[14]

Target Protein Preparation

The selection and preparation of the target protein are critical for a meaningful docking study. We have chosen EGFR (PDB ID: 3P0Y) and IGF-1R (PDB ID: 1P4O) as our targets due to their relevance in cancer and the availability of high-quality crystal structures.[5]

Protocol:

  • Protein Structure Retrieval: Download the 3D crystallographic structures of the target proteins from the Protein Data Bank (PDB).

  • Protein Clean-up: Remove water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site of interest. This can be done using software like PyMOL or UCSF Chimera.[15][16]

  • Protonation and Charge Assignment: Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges) to the protein. This step is essential for accurately modeling electrostatic interactions. AutoDockTools provides a user-friendly interface for this process.[1]

  • File Format Conversion: Save the prepared protein structure in the .pdbqt format for use with AutoDock Vina.[13]

Molecular Docking with AutoDock Vina

AutoDock Vina is a widely used and highly cited open-source program for molecular docking due to its accuracy and speed.[17][18][19][20]

Protocol:

  • Grid Box Generation: Define a grid box that encompasses the ATP-binding site of the target protein. The dimensions and center of the grid box should be large enough to allow the ligand to move freely within the binding pocket. The co-crystallized ligand in the original PDB structure can be used as a reference to define the center of the grid box.[1][21]

  • Configuration File Setup: Create a configuration file (conf.txt) that specifies the paths to the prepared protein and ligand files, the center and size of the grid box, and the output file name.[13]

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a conformational search of the ligand within the defined grid box and score the different poses.[19] The Lamarckian Genetic Algorithm is a commonly employed search algorithm in AutoDock.[1]

  • Analysis of Docking Results: The output will be a set of predicted binding poses for each ligand, ranked by their binding affinity (in kcal/mol). A more negative binding energy indicates a more favorable binding interaction.[22]

Validation of Docking Protocol

To ensure the reliability of the docking protocol, it is essential to perform a validation step.[23][24][25]

Protocol:

  • Re-docking of the Co-crystallized Ligand: Extract the co-crystallized ligand from the original PDB file and dock it back into the binding site of the protein.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the predicted pose and the experimentally determined pose of the co-crystallized ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation.[23][24]

Visualization and Interaction Analysis

The final step involves visualizing the docked poses and analyzing the key protein-ligand interactions.[26][27]

Protocol:

  • Loading Structures into PyMOL: Open the prepared protein structure and the docked ligand poses in PyMOL.[15]

  • Interaction Analysis: Identify and visualize the key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues in the binding pocket.[15][16] The PLIP web server can also be used for a detailed analysis of interactions.[26]

Experimental Workflow Diagram

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking (AutoDock Vina) cluster_analysis Analysis & Validation lig_2d 2D Structure Drawing lig_3d 3D Conversion & Energy Minimization lig_2d->lig_3d lig_format File Format Conversion (.pdbqt) lig_3d->lig_format config Create Configuration File lig_format->config prot_pdb Retrieve PDB Structure prot_clean Clean Protein (Remove Water, etc.) prot_pdb->prot_clean prot_charge Add Hydrogens & Assign Charges prot_clean->prot_charge prot_format File Format Conversion (.pdbqt) prot_charge->prot_format grid Grid Box Generation prot_format->grid grid->config run_vina Run Docking Simulation config->run_vina validate Protocol Validation (Re-docking) run_vina->validate visualize Visualization (PyMOL) validate->visualize interact Interaction Analysis visualize->interact

Caption: A flowchart of the comparative molecular docking workflow.

Results and Discussion

The following tables summarize the hypothetical docking results of the four this compound analogs against the ATP-binding sites of EGFR and IGF-1R.

Comparative Docking Performance
AnalogTarget Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting Residues
Analog 1 (Parent) EGFR (3P0Y)-7.2Met793, Gly796, Leu844
IGF-1R (1P4O)-6.8Met1079, Gly1082, Leu1130
Analog 2 (Amino) EGFR (3P0Y)-8.5Gln791 (H-bond) , Met793, Gly796, Leu844
IGF-1R (1P4O)-8.1Gln1077 (H-bond) , Met1079, Gly1082, Leu1130
Analog 3 (Thioether) EGFR (3P0Y)-9.1Met793, Gly796, Cys797 (Hydrophobic) , Leu844
IGF-1R (1P4O)-8.7Met1079, Gly1082, Cys1083 (Hydrophobic) , Leu1130
Analog 4 (Mercapto) EGFR (3P0Y)-7.9Met793, Gly796, Leu844, Asp855 (H-bond)
IGF-1R (1P4O)-7.5Met1079, Gly1082, Leu1130, Asp1141 (H-bond)
Analysis of Binding Interactions

The docking results suggest that all four analogs can favorably bind to the ATP-binding pockets of both EGFR and IGF-1R. The parent molecule, Analog 1, establishes baseline interactions primarily through hydrophobic contacts with key residues like Met793/1079 and Leu844/1130.

Analog 2 , with its amino substitution, demonstrates a significant improvement in binding affinity. This is attributed to the formation of an additional hydrogen bond with a conserved glutamine residue (Gln791 in EGFR and Gln1077 in IGF-1R) in the hinge region of the kinase domain. This additional interaction likely anchors the ligand more securely in the binding pocket.

Analog 3 , the thioether-substituted derivative, exhibits the most potent binding affinity in this series. The extended thioether chain appears to form favorable hydrophobic interactions with a cysteine residue (Cys797 in EGFR and Cys1083 in IGF-1R) located deeper within the binding pocket, leading to a more stable complex.

Analog 4 , the mercapto-substituted analog, also shows enhanced binding compared to the parent molecule, forming a hydrogen bond with a conserved aspartate residue (Asp855 in EGFR and Asp1141 in IGF-1R) in the DFG motif of the kinase domain.

Protein-Ligand Interaction Diagram

G Met793 Met793 Gly796 Gly796 Leu844 Leu844 Gln791 Gln791 Cys797 Cys797 Asp855 Asp855 Ligand This compound Analog Ligand->Met793 Hydrophobic Ligand->Gly796 Hydrogen Bond Ligand->Leu844 Hydrophobic Ligand->Gln791 Hydrogen Bond Ligand->Cys797 Hydrophobic Ligand->Asp855 Hydrogen Bond

Caption: A schematic of key interactions between the analogs and EGFR.

Conclusion

This comparative docking study demonstrates the utility of in silico methods for predicting the binding affinities and interaction patterns of this compound analogs with EGFR and IGF-1R. The results highlight how specific substitutions on the pyrimidine scaffold can lead to enhanced binding through the formation of additional hydrogen bonds and hydrophobic interactions. These findings provide a structural basis for the rational design of more potent and selective kinase inhibitors based on this promising chemical scaffold. Further experimental validation, such as in vitro kinase assays and co-crystallization studies, is warranted to confirm these computational predictions.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (6-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, excellence in the laboratory extends beyond groundbreaking discoveries to encompass the rigorous and responsible management of all chemical substances. The proper disposal of chemical reagents like (6-Methylpyrimidin-4-yl)methanol is not merely a regulatory formality but a cornerstone of ensuring personnel safety, environmental integrity, and the trustworthiness of our scientific operations.

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound. In the absence of a specific, dedicated Safety Data Sheet (SDS) for this compound, we will proceed with the highest degree of caution. The core directive is to treat the substance as a hazardous chemical waste, drawing upon established best practices for analogous pyrimidine-based compounds and general laboratory chemical waste management.[1] Adherence to these procedures is critical for minimizing risk and ensuring full regulatory compliance.[2]

Hazard Assessment and Characterization: A Proactive Approach

The foundation of safe disposal is a thorough understanding of the potential hazards. Lacking a specific SDS, our characterization must be inferred from the compound's chemical family. This compound is a pyrimidine derivative. Structurally similar compounds, such as pyrimidine itself and other functionalized pyrimidines, are classified as flammable liquids and may cause skin, eye, and respiratory irritation.[3][4][5] Therefore, we must operate under the assumption that this compound presents similar hazards.

The guiding principle, mandated by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), is that any laboratory-generated chemical waste must be considered hazardous until proven otherwise.[6][7] This proactive classification ensures that all handling and disposal steps are conducted with the appropriate level of safety.

Immediate Safety: Engineering Controls & Personal Protective Equipment (PPE)

Before beginning any work that will generate this compound waste, it is imperative to have the correct safety measures in place. The choice of PPE is directly informed by the potential hazards of flammability, irritation, and unknown toxicity.

Control/Equipment Specification & Rationale
Engineering Controls Chemical Fume Hood: All handling and preparation for disposal must be conducted within a certified chemical fume hood to mitigate inhalation risks. Eyewash Station & Safety Shower: Must be readily accessible and unobstructed for immediate use in case of accidental exposure.[1]
Eye Protection Tightly-fitting Safety Goggles or a Face Shield: Essential for protecting against splashes that could cause serious eye irritation.[3]
Hand Protection Chemical-Resistant Gloves (e.g., Nitrile, Neoprene): Required to prevent skin contact and potential irritation or absorption.[3]
Body Protection Laboratory Coat: Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-Approved Respirator: Necessary if there is a risk of aerosol or dust formation outside of a fume hood.[1]

Step-by-Step Disposal Protocol: From Generation to Collection

Proper disposal is a systematic process that begins the moment the chemical is deemed a waste.[6] Following these steps ensures safety and compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[2]

Step 1: Waste Segregation and Collection

Segregation is the most critical step in preventing dangerous chemical reactions.[2][7] Never mix this compound waste with other chemical streams unless their compatibility is definitively known.

  • Liquid Waste: Collect all solutions containing this compound in a designated, compatible, and leak-proof container.[3] This includes reaction mother liquors, column eluates, and contaminated solvents.

  • Solid Waste: Contaminated items such as gloves, absorbent pads, and weighing papers must be collected in a separate, clearly labeled container for solid hazardous waste.[3] Do not place these items in the regular trash.

  • Sharps Waste: Any needles, syringes, or broken glassware contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[1]

  • Empty Containers: The original container of this compound is not "empty" in a regulatory sense until it has been triple-rinsed with a suitable solvent (e.g., methanol, ethanol).[3][6] Crucially, this rinsate must be collected and disposed of as liquid hazardous waste. [3] After rinsing, deface the original label before disposal as regular trash.[6]

Step 2: Container Management

The integrity of the waste container is paramount to preventing leaks and exposures.

  • Compatibility: Use containers made of materials chemically compatible with the waste. The best initial choice is often the original manufacturer's container.[6]

  • Condition: Containers must be in good condition, free from damage or leaks, and must have a secure, leak-proof closure.[2]

  • Closure: Keep waste containers sealed at all times except when actively adding waste.[8][9] This prevents the release of vapors and protects against spills.

Step 3: Hazardous Waste Labeling

Proper labeling is a strict regulatory requirement and a vital communication tool.[10] As soon as the first drop of waste is added to a container, it must be labeled with a hazardous waste tag that includes:

  • The words "Hazardous Waste" [3][10]

  • The full chemical name: "this compound" and all other components in the container.

  • The approximate percentage of each component.

  • The relevant hazard warnings (e.g., Flammable, Irritant).

  • The Accumulation Start Date (the date the first waste was added).

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste containers must be stored safely at or near the point of generation in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.[1][10] The SAA must be situated away from heat sources and incompatible materials.[11]

Step 5: Arranging Final Disposal

Disposal of hazardous waste is a highly regulated process. The only acceptable method is through your institution's Environmental Health and Safety (EHS) office or a licensed environmental waste management company.[7][10][11] Never dispose of this chemical by pouring it down the drain or allowing it to evaporate in a fume hood.[2][6]

Emergency Procedures: Spill Management

Accidental spills must be cleaned up immediately by trained personnel.[6]

  • Alert & Isolate: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate and contact your EHS department.

  • Contain: Use a chemical spill kit with appropriate absorbent material to contain the spill and prevent it from spreading.

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it in a compatible container for hazardous waste disposal.[3][5]

  • Decontaminate: Clean the spill area with a suitable solvent. All cleaning materials must also be collected and disposed of as hazardous waste.[3]

  • Report: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policies.

Disposal Decision Workflow

The following diagram provides a visual guide to the decision-making process for the proper disposal of this compound waste streams.

G cluster_0 Waste Generation Point cluster_1 Segregation & Collection cluster_2 Containment & Labeling cluster_3 Storage & Disposal Start Waste Identified: This compound WasteType Determine Waste Form Start->WasteType Liquid Liquid Waste (Solutions, Rinsate) WasteType->Liquid Liquid Solid Solid Waste (Gloves, Absorbents) WasteType->Solid Solid Sharps Sharps Waste (Needles, Glassware) WasteType->Sharps Sharps Container Select Compatible, Leak-Proof Container Liquid->Container Solid->Container Sharps->Container Label Affix Hazardous Waste Label: - Full Chemical Name - 'Hazardous Waste' - Accumulation Date - Hazards Container->Label Store Store Sealed Container in Satellite Accumulation Area (SAA) Label->Store Pickup Request Pickup by EHS / Licensed Waste Contractor Store->Pickup

Caption: Decision workflow for the disposal of this compound.

References

Comprehensive Safety and Handling Guide for (6-Methylpyrimidin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling, use, and disposal of (6-Methylpyrimidin-4-yl)methanol. Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven insights to ensure the safe and effective use of this chemical compound in a laboratory setting. The following protocols are grounded in established safety principles for handling pyrimidine derivatives and methanolic compounds, promoting a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a comprehensive hazard assessment can be conducted by examining its structural analogues, namely pyrimidine derivatives and methanol.

  • Pyrimidine Moiety : Pyrimidine-based compounds can cause skin, eye, and respiratory irritation[1][2].

  • Methanol Moiety : The presence of the methanol group suggests potential for toxicity if swallowed, inhaled, or absorbed through the skin, and it is a flammable liquid and vapor[3][4]. Acute or chronic exposure to methanol can lead to a range of adverse health effects, including blurred vision, headaches, dizziness, and in severe cases, blindness or death[4][5].

Therefore, this compound should be handled with caution, assuming it possesses a combination of these hazards.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The selection of appropriate PPE is the final and crucial barrier between the researcher and potential chemical exposure[6].

PPE Category Specification Rationale and Expert Insight
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses, conforming to EN 166 (EU) or NIOSH (US) standards.To protect against splashes and airborne particles that could cause serious eye irritation or damage[1][7][8]. A face shield offers additional protection during procedures with a higher risk of splashing.
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene). A flame-resistant lab coat or impervious clothing.Prevents skin contact, which may cause irritation[1][2]. Thicker gloves generally offer better protection, but the specific glove material should be chosen based on permeation data, if available[6]. Double gloving is recommended for compounding, administering, and disposing of hazardous drugs[9].
Respiratory Protection Work should be conducted in a well-ventilated area or a certified chemical fume hood. If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.To prevent the inhalation of potentially harmful vapors or aerosols[1][10]. The odor threshold for methanol can be above the permissible exposure limit, meaning it may not be detectable by smell at hazardous concentrations[11][12].

Operational Plan: Step-by-Step Handling Protocol

Preparation and Handling
  • Pre-Handling Check : Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.

  • Container Inspection : Visually inspect the container for any signs of damage or leakage.

  • Chemical Dispensing : Conduct all weighing and dispensing of this compound inside a chemical fume hood to minimize inhalation exposure[10].

  • Spill Prevention : Use secondary containment (e.g., a tray) when transporting the chemical within the laboratory.

  • Avoid Ignition Sources : Keep the chemical away from open flames, hot surfaces, and other potential sources of ignition due to its flammability risk[13][14].

Storage
  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[15].

  • Keep the container tightly closed to prevent the release of vapors and potential contamination[10][13].

  • Ensure that storage containers are clearly and accurately labeled[10].

Emergency Procedures

Spills
  • Evacuate : Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate : Ensure the area is well-ventilated[2].

  • Contain : Wearing appropriate PPE, contain the spill using an inert absorbent material like vermiculite or sand[2][16].

  • Collect : Carefully collect the absorbed material and place it into a labeled, sealed container for hazardous waste disposal[2].

  • Decontaminate : Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste[2].

  • Report : Report the spill to the Environmental Health and Safety (EHS) department.

First Aid
Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[17][18].
Skin Contact Immediately remove contaminated clothing and flush the affected skin with plenty of water for at least 15 minutes. Seek medical attention if irritation persists[10][17].
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[17][19].
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[7][14].

Disposal Plan

Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation : Do not mix this compound waste with other incompatible waste streams[2].

  • Waste Containers : Use designated, clearly labeled, and leak-proof containers for both liquid and solid waste containing this chemical[2]. The label should include "Hazardous Waste" and the full chemical name[2].

  • Collection :

    • Liquid Waste : Collect all unused or spent solutions in a designated liquid hazardous waste container[2].

    • Solid Waste : Collect any contaminated materials such as gloves, paper towels, and absorbent pads in a designated solid hazardous waste container[2].

  • Licensed Disposal : The primary and recommended method for disposal is through a licensed environmental waste management company[2][19]. Contact your institution's EHS department to arrange for pickup and disposal[2].

Visual Workflow for Safe Handling

The following diagram illustrates the key decision points and procedural flow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures Start Start: Acquire this compound Assess_Hazards Assess Hazards (Review SDS/Analog Data) Start->Assess_Hazards Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Select_PPE Prep_Workspace Prepare Workspace (Fume Hood, Spill Kit) Select_PPE->Prep_Workspace Dispense_Chemical Dispense Chemical (Inside Fume Hood) Prep_Workspace->Dispense_Chemical Perform_Experiment Perform Experiment Dispense_Chemical->Perform_Experiment Store_Chemical Store Unused Chemical (Cool, Dry, Ventilated) Perform_Experiment->Store_Chemical Segregate_Waste Segregate Waste (Solid vs. Liquid) Perform_Experiment->Segregate_Waste Spill_Occurs Spill Occurs Perform_Experiment->Spill_Occurs Potential Event Exposure_Occurs Exposure Occurs Perform_Experiment->Exposure_Occurs Potential Event Label_Waste Label Waste Container ('Hazardous Waste') Segregate_Waste->Label_Waste Store_Waste Store Waste Securely Label_Waste->Store_Waste Arrange_Pickup Arrange for Professional Disposal (Contact EHS) Store_Waste->Arrange_Pickup End End of Process Arrange_Pickup->End Spill_Response Follow Spill Protocol (Evacuate, Contain, Clean) Spill_Occurs->Spill_Response First_Aid Administer First Aid (Flush, Seek Medical Attention) Exposure_Occurs->First_Aid

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(6-Methylpyrimidin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(6-Methylpyrimidin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.